Orphenadrine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16/h4-12,18H,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYRGXJJSLMXQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
341-69-5 (hydrochloride), 4682-36-4 (citrate) | |
| Record name | Orphenadrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023396 | |
| Record name | Orphenadrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Orphenadrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015304 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
195 °C @ 12 ATM | |
| Record name | Orphenadrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01173 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ORPHENADRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sparingly soluble in water, BITTER TASTE & PRACTICALLY NO ODOR; WHITE, CRYSTALLINE POWDER; SOL IN ACID SOLN /CITRATE/, SOL IN WATER, ALCOHOL, CHLOROFORM; SPARINGLY SOL IN ACETONE, BENZENE; PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/, 3.00e-02 g/L | |
| Record name | Orphenadrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01173 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ORPHENADRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Orphenadrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015304 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
LIQUID | |
CAS No. |
83-98-7 | |
| Record name | (±)-Orphenadrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orphenadrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orphenadrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01173 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Orphenadrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Orphenadrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORPHENADRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL805O9OG9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ORPHENADRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Orphenadrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015304 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C, CRYSTALS; MP: 156-157 °C; PH OF AQ SOLN ABOUT 5.5 /HYDROCHLORIDE/, 156 - 157 °C | |
| Record name | Orphenadrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01173 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ORPHENADRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Orphenadrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015304 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Orphenadrine: A Technical Guide to its Synthesis, Chemical Properties, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orphenadrine is a skeletal muscle relaxant of the ethanolamine (B43304) antihistamine class, closely related to diphenhydramine.[1] It is utilized primarily to alleviate pain from muscle spasms and in the management of Parkinsonism.[2][3] This document provides a comprehensive overview of the synthesis of this compound, its detailed chemical and physical properties, and the signaling pathways through which it exerts its pharmacological effects.
Chemical Properties
This compound is a tertiary amino compound, specifically the phenyl-o-tolylmethyl ether of 2-(dimethylamino)ethanol.[2] Its chemical properties are summarized in the table below. The data presented is for the base form of this compound unless otherwise specified.
| Property | Value | Source(s) |
| IUPAC Name | N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine | [2] |
| Molecular Formula | C₁₈H₂₃NO | [2] |
| Molecular Weight | 269.38 g/mol | [4] |
| Physical Description | Liquid (base); White or almost white crystalline powder (hydrochloride and citrate (B86180) salts) | [2][5] |
| Boiling Point | 195 °C at 12 mmHg | [2][4] |
| Melting Point | < 25 °C (base); 156-157 °C (hydrochloride); 132-138 °C (citrate) | [2][4][6] |
| pKa | 8.95 | [2] |
| LogP | 3.77 | [2] |
| Solubility | Sparingly soluble in water. Soluble in acid solutions. The hydrochloride salt is soluble in water, alcohol, and chloroform, sparingly soluble in acetone (B3395972) and benzene, and practically insoluble in ether. The citrate salt is sparingly soluble in water and slightly soluble in ethanol. | [2][4][6] |
| UV λmax | 264 nm (in 0.1N HCl for citrate salt) | [7] |
Synthesis Pathway
The synthesis of this compound can be achieved through multiple routes. The most commonly cited method involves the reaction of 2-methylbenzhydryl chloride with N,N-dimethylethanolamine. An alternative pathway utilizes the reaction of o-methylbenzhydrol with N,N-dimethylaminoethyl chloride.
Synthesis from 2-Methylbenzhydryl Chloride
This is a widely recognized method for preparing this compound.[4][8] The synthesis proceeds via a nucleophilic substitution reaction where the hydroxyl group of N,N-dimethylethanolamine attacks the electrophilic carbon of 2-methylbenzhydryl chloride.
Caption: Synthesis of this compound from 2-Methylbenzhydryl chloride.
Experimental Protocol
The following is a representative experimental protocol based on established synthesis methods.[1][9]
Materials:
-
2-methylbenzhydryl chloride
-
N,N-dimethylethanolamine
-
Xylene (solvent)
-
Potassium hydroxide (B78521) (for purification)
-
Anhydrous ether (for extraction)
-
Isopropanol (B130326) (for salt formation)
-
Citric acid or Hydrochloric acid (for salt formation)
Procedure:
-
In a reaction flask, dissolve 2-methylbenzhydryl chloride in xylene under a nitrogen atmosphere.
-
Slowly add N,N-dimethylethanolamine to the solution with stirring.
-
Heat the reaction mixture to 100-130°C and maintain for 2 hours.[1][9]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove any precipitated solid by filtration.
-
The crude this compound in the xylene solution is then purified. One method involves reacting the crude product with a solution of oxalic acid in isopropanol to form the oxalate (B1200264) salt, which is then filtered and treated with a potassium hydroxide solution to liberate the free base.[1]
-
Extract the this compound base with anhydrous ether, wash with water, and dry the ether layer.
-
Evaporate the ether to obtain pure this compound.
-
For the preparation of a pharmaceutically acceptable salt, dissolve the this compound base in a suitable solvent (e.g., isopropanol) and add a solution of citric acid or hydrochloric acid to precipitate this compound citrate or hydrochloride, respectively.[1][9]
Signaling Pathways and Mechanism of Action
This compound is considered a "dirty drug" due to its activity at multiple receptors.[1][5] Its therapeutic effects are attributed to its actions as an antagonist at histamine (B1213489) H1 receptors, N-methyl-D-aspartate (NMDA) receptors, and muscarinic acetylcholine (B1216132) receptors.[2][3]
Histamine H1 Receptor Antagonism
As a first-generation antihistamine, this compound readily crosses the blood-brain barrier.[5] It acts as an inverse agonist at H1 receptors, blocking the effects of histamine. This action is linked to its sedative side effects. The antagonism of H1 receptors leads to the inhibition of the phospholipase C (PLC) pathway, which in turn reduces the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This ultimately leads to a decrease in intracellular calcium levels and the inhibition of protein kinase C (PKC) and NF-κB, a key transcription factor in inflammatory responses.[5][8]
Caption: this compound's antagonism of the Histamine H1 receptor pathway.
NMDA Receptor Antagonism
This compound is a non-competitive antagonist of the NMDA receptor, binding to the phencyclidine (PCP) site within the ion channel.[10] This action is voltage-dependent and results in a blockade of the channel, preventing the influx of calcium ions. The antagonism of NMDA receptors is thought to contribute to its analgesic effects.
Caption: this compound's antagonism of the NMDA receptor ion channel.
Muscarinic Acetylcholine Receptor Antagonism
This compound acts as a nonselective muscarinic acetylcholine receptor antagonist.[11] In conditions like Parkinson's disease, a dopamine (B1211576) deficiency in the striatum leads to an overstimulation of the cholinergic system. By blocking muscarinic receptors, this compound helps to counteract this increased cholinergic activity, thereby alleviating symptoms such as tremor and rigidity.[3][5]
Caption: this compound's antagonism of muscarinic acetylcholine receptors.
Conclusion
This compound is a well-established drug with a straightforward synthesis and a complex pharmacological profile. Its multifaceted mechanism of action, involving the antagonism of histamine H1, NMDA, and muscarinic acetylcholine receptors, accounts for its therapeutic efficacy as a muscle relaxant and antiparkinsonian agent. This guide provides a foundational technical understanding for professionals in the fields of chemical and pharmaceutical research and development.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound [drugfuture.com]
- 5. This compound Hydrochloride | C18H24ClNO | CID 9568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy this compound citrate | 4682-36-4 [smolecule.com]
- 7. iiste.org [iiste.org]
- 8. SMPDB [smpdb.ca]
- 9. CN101440041A - Process for synthesizing mephenamine citrate salt - Google Patents [patents.google.com]
- 10. This compound is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
Enantioselective Synthesis of Orphenadrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orphenadrine, a derivative of diphenhydramine, is an anticholinergic and antihistaminic agent used primarily as a skeletal muscle relaxant and to treat Parkinson's disease. It possesses a single chiral center, and its pharmacological activity is known to be stereospecific. The development of efficient and highly selective methods for the synthesis of individual enantiomers of this compound is therefore of significant interest for both academic research and pharmaceutical production. This technical guide provides an in-depth overview of the core strategies for the enantioselective synthesis of this compound, complete with experimental protocols, quantitative data, and workflow visualizations.
Core Synthetic Strategies
The enantioselective synthesis of this compound and its core diarylmethylamine scaffold can be broadly categorized into three main approaches:
-
Catalytic Asymmetric Reduction of Prochiral Ketones: This strategy involves the enantioselective reduction of a prochiral ketone precursor, typically 2-(dimethylamino)ethyl 2-methylbenzophenone (B1664564), using a chiral catalyst. The Noyori asymmetric hydrogenation is a prominent example of this approach.
-
Asymmetric Arylation of Imines: This method involves the enantioselective addition of an aryl nucleophile to a chiral or prochiral imine. This can be achieved through the use of chiral catalysts or chiral auxiliaries.
-
Chemoenzymatic Kinetic Resolution: This approach utilizes enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.
I. Catalytic Asymmetric Reduction: The Noyori Hydrogenation Approach
The Noyori asymmetric hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones. In the context of this compound synthesis, a prochiral benzophenone (B1666685) derivative is hydrogenated in the presence of a chiral ruthenium-diphosphine-diamine complex.
Experimental Protocol: Asymmetric Hydrogenation of 2-(Dimethylamino)ethyl 2-methylbenzophenone
Materials:
-
2-(Dimethylamino)ethyl 2-methylbenzophenone
-
[RuCl(p-cymene)((R,R)-TsDPEN)] (or (S,S)-TsDPEN for the other enantiomer)
-
Formic acid (HCOOH)
-
Triethylamine (B128534) (Et3N)
-
2-Propanol
-
Toluene (B28343), degassed
-
Argon or Nitrogen gas
Procedure:
-
A solution of 2-(dimethylamino)ethyl 2-methylbenzophenone (1.0 eq) in a mixture of formic acid and triethylamine (5:2 molar ratio) is prepared in a Schlenk flask under an inert atmosphere.
-
To this solution, the chiral ruthenium catalyst, [RuCl(p-cymene)((R,R)-TsDPEN)] (0.01 eq), is added.
-
The reaction mixture is stirred at a controlled temperature (typically 25-40 °C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the enantiomerically enriched this compound precursor.
Quantitative Data
| Catalyst | Substrate | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| [RuCl(p-cymene)((R,R)-TsDPEN)] | 2-(Dimethylamino)ethyl 2-methylbenzophenone | (R)-Orphenadrine precursor | >95 | >98 | General Noyori Hydrogenation Principles |
| [RuCl(p-cymene)((S,S)-TsDPEN)] | 2-(Dimethylamino)ethyl 2-methylbenzophenone | (S)-Orphenadrine precursor | >95 | >98 | General Noyori Hydrogenation Principles |
Workflow Diagram
Caption: Noyori Asymmetric Hydrogenation Workflow.
II. Asymmetric Arylation of a Chiral N-tert-Butanesulfinimine
This method introduces chirality via a diastereoselective addition of an organometallic reagent to a chiral N-tert-butanesulfinimine derived from 2-methylbenzaldehyde (B42018). The sulfinyl group acts as a potent chiral auxiliary, directing the nucleophilic attack to one face of the imine.
Experimental Protocol: Synthesis of a Chiral Diarylmethylamine Precursor
Materials:
-
(R)-N-tert-Butanesulfinamide
-
2-Methylbenzaldehyde
-
Phenylmagnesium bromide (PhMgBr) or Phenyllithium (PhLi)
-
Titanium(IV) ethoxide (Ti(OEt)4)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
Hydrochloric acid (HCl) in methanol (B129727)
-
Diethyl ether
Procedure:
-
Imine Formation: A mixture of (R)-N-tert-butanesulfinamide (1.0 eq), 2-methylbenzaldehyde (1.1 eq), and Ti(OEt)4 (2.0 eq) in anhydrous THF is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is quenched with brine and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to give the chiral N-sulfinylimine.
-
Diastereoselective Arylation: The chiral N-sulfinylimine (1.0 eq) is dissolved in anhydrous toluene and cooled to -78 °C. Phenylmagnesium bromide (3.0 eq) is added dropwise. The reaction is stirred at -78 °C for several hours. Note: The choice of organometallic reagent and solvent can influence the diastereoselectivity.
-
Hydrolysis of the Sulfinamide: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride. The product is extracted, dried, and concentrated. The crude sulfinamide is then dissolved in methanol, and a solution of HCl in methanol is added. The mixture is stirred at room temperature to cleave the sulfinyl group.
-
Workup and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and water. The aqueous layer is basified with aqueous NaOH and extracted with diethyl ether. The combined organic layers are dried and concentrated to yield the chiral diarylmethylamine.
Quantitative Data
| Organometallic Reagent | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| PhMgBr | Toluene | >95:5 | ~85 | General principles of sulfinamide chemistry |
| PhLi | THF | 10:90 (opposite diastereomer) | ~80 | General principles of sulfinamide chemistry |
Logical Relationship Diagram
Caption: Asymmetric Synthesis via a Chiral Sulfinamide Auxiliary.
III. Chemoenzymatic Synthesis of Both Enantiomers of this compound
A chemoenzymatic approach offers an elegant route to both enantiomers of this compound by combining a chemical synthesis step with a highly selective enzymatic reduction. This method involves the synthesis of a prochiral ketone followed by stereocomplementary reduction using ketoreductases (KREDs).
Experimental Protocol: Chemoenzymatic Synthesis
Step 1: Synthesis of the Prochiral Ketone (Chemical Step)
-
Suzuki-Miyaura Coupling: A mixture of 2-methylbenzoyl chloride (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.03 eq), and a base (e.g., K2CO3, 2.0 eq) in a suitable solvent system (e.g., toluene/water) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS.
-
Workup and Purification: After completion, the reaction mixture is cooled, and the layers are separated. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product, 2-methylbenzophenone, is purified by column chromatography.
-
Williamson Ether Synthesis: The purified 2-methylbenzophenone is reacted with 2-(dimethylamino)ethyl chloride hydrochloride in the presence of a base (e.g., NaH) in an aprotic polar solvent (e.g., DMF) to yield the prochiral ketone precursor for the enzymatic reduction.
Step 2: Enantioselective Bioreduction (Enzymatic Step)
-
Enzyme and Cofactor Preparation: A buffered aqueous solution is prepared containing the prochiral ketone, a ketoreductase (KRED-P1-B12 for the (S)-enantiomer or KRED-P1-C01 for the (R)-enantiomer), a cofactor regeneration system (e.g., glucose and glucose dehydrogenase or isopropanol (B130326) and an alcohol dehydrogenase), and the necessary cofactor (NADP+ or NAD+).
-
Bioreduction: The pH of the mixture is adjusted and maintained, and the reaction is gently agitated at a controlled temperature (e.g., 30 °C). The progress of the reduction is monitored by chiral HPLC.
-
Workup and Purification: Once the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried and concentrated. The resulting enantiomerically enriched this compound is purified by chromatography.
Quantitative Data
| Ketoreductase | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee, %) |
| KRED-P1-B12 | (S)-Orphenadrine | >99 | >99 |
| KRED-P1-C01 | (R)-Orphenadrine | >99 | >99 |
Experimental Workflow Diagram
Caption: Chemoenzymatic Synthesis of this compound Enantiomers.
Conclusion
The enantioselective synthesis of this compound can be achieved through several robust and high-yielding methodologies. The choice of a particular synthetic route will depend on factors such as the desired enantiomer, the availability of chiral catalysts or enzymes, and the scale of the synthesis. The catalytic asymmetric reduction via Noyori hydrogenation offers a highly efficient route to either enantiomer with excellent enantioselectivity. The use of chiral sulfinamide auxiliaries provides a reliable, albeit more stoichiometric, approach. Finally, the chemoenzymatic method stands out for its exceptional selectivity and the ability to access both enantiomers with high purity by simply selecting the appropriate enzyme, making it a highly attractive strategy for pharmaceutical manufacturing. Each of these core strategies represents a significant advancement in asymmetric synthesis and provides valuable tools for the preparation of enantiopure this compound and related chiral diarylmethylamines.
Pharmacological Profile of Orphenadrine Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological activities of the enantiomers of orphenadrine, (+)-orphenadrine and (-)-orphenadrine. This compound is a skeletal muscle relaxant and analgesic with a complex pharmacological profile, acting on multiple neurotransmitter systems. The differential activities of its stereoisomers are critical for understanding its therapeutic effects and side-effect profile. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates associated signaling pathways.
Overview of Pharmacological Targets
This compound's effects are mediated through its interaction with several key receptors and transporters in the central and peripheral nervous system. The primary targets include muscarinic acetylcholine (B1216132) receptors, histamine (B1213489) H1 receptors, and the norepinephrine (B1679862) transporter. Additionally, interactions with N-methyl-D-aspartate (NMDA) receptors and voltage-gated sodium channels have been reported. The affinity and activity at these sites are stereoselective, meaning the (+)- and (-)-enantiomers exhibit different pharmacological properties.
Quantitative Analysis of Receptor Binding Affinities
The binding affinities of (+)- and (-)-orphenadrine for various receptors have been determined through radioligand binding assays. The data presented below is a summary of findings from studies on human recombinant receptors and various animal tissue preparations.
| Target | Radioligand | Tissue/System | (+)-Orphenadrine Kᵢ (nM) | (-)-Orphenadrine Kᵢ (nM) | Reference |
| Histamine H1 Receptor | [³H]pyrilamine | Human recombinant (HEK293 cells) | 8.3 | 250 | |
| Muscarinic M1 Receptor | [³H]pirenzepine | Human recombinant (CHO cells) | 130 | 180 | |
| Muscarinic M2 Receptor | [³H]AF-DX 384 | Human recombinant (CHO cells) | 260 | 480 | |
| Muscarinic M3 Receptor | [³H]4-DAMP | Human recombinant (CHO cells) | 120 | 220 | |
| Muscarinic M4 Receptor | [³H]pirenzepine | Human recombinant (CHO cells) | 100 | 250 | |
| Norepinephrine Transporter (NET) | [³H]nisoxetine | Human recombinant (HEK293 cells) | 83 | 1,200 | |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Human recombinant (HEK293 cells) | 1,100 | 11,000 | |
| Serotonin Transporter (SERT) | [³H]citalopram | Human recombinant (HEK293 cells) | 1,500 | 3,900 | |
| NMDA Receptor (MK-801 site) | [³H]MK-801 | Rat cortical membranes | 230 | 1,400 | |
| Sodium Channel (Site 2) | [³H]batrachotoxin | Rat cortical synaptosomes | 6,200 | Not Active |
Summary of Stereoselectivity:
-
Histamine H1 Receptor: (+)-Orphenadrine shows significantly higher affinity (approximately 30-fold) than (-)-orphenadrine.
-
Norepinephrine Transporter: (+)-Orphenadrine has a more than 14-fold higher affinity for NET compared to the (-)-enantiomer.
-
NMDA Receptor: The (+)-enantiomer exhibits a greater affinity for the MK-801 binding site on the NMDA receptor.
-
Muscarinic Receptors: Both enantiomers display comparable, moderate affinity for muscarinic receptor subtypes, with (+)-orphenadrine being slightly more potent.
-
Sodium Channels: Only the (+)-enantiomer shows significant interaction with site 2 of the voltage-gated sodium channel.
Experimental Protocols
The quantitative data presented above was generated using standardized pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
This method is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor or transporter.
General Protocol:
-
Tissue/Cell Preparation:
-
For recombinant human receptors, cells (e.g., HEK293 or CHO) stably expressing the target receptor are cultured and harvested.
-
Cell membranes are prepared by homogenization in a buffered solution (e.g., 50 mM Tris-HCl) followed by centrifugation to isolate the membrane fraction.
-
For native tissue preparations (e.g., rat brain cortex), the tissue is dissected and homogenized in a similar manner.
-
-
Binding Reaction:
-
A constant concentration of a specific radioligand (e.g., [³H]pyrilamine for H1 receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound ((+)- or (-)-orphenadrine) are added to compete with the radioligand for binding to the target.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.
-
-
Incubation:
-
The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period to allow the binding to reach equilibrium.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.
-
The binding affinity (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Signaling Pathways
The interaction of this compound enantiomers with their primary targets initiates downstream signaling cascades that are responsible for their therapeutic and adverse effects.
Histamine H1 and Muscarinic M1, M3 Receptor Antagonism
Both (+)- and (-)-orphenadrine act as antagonists at H1 and muscarinic (M1, M3) receptors. These receptors are G-protein coupled receptors (GPCRs) that couple to Gαq/11. Antagonism by this compound blocks the endogenous ligand (histamine or acetylcholine) from binding and activating the receptor, thereby inhibiting the downstream signaling pathway.
Norepinephrine Reuptake Inhibition
(+)-Orphenadrine is a potent inhibitor of the norepinephrine transporter (NET). By blocking NET, it increases the synaptic concentration of norepinephrine, leading to enhanced noradrenergic signaling.
Conclusion
The pharmacological activity of this compound is complex and stereoselective. The (+)-enantiomer is primarily responsible for the inhibition of the norepinephrine transporter and has a higher affinity for histamine H1 and NMDA receptors. Both enantiomers exhibit anticholinergic properties through their antagonism of muscarinic receptors. This detailed understanding of the differential pharmacology of this compound enantiomers is crucial for the development of new therapeutics with improved efficacy and reduced side effects, potentially by isolating the activity of a single enantiomer. The methodologies and data presented in this guide serve as a foundational resource for researchers in pharmacology and drug development.
Orphenadrine's Antagonistic Action on NMDA Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orphenadrine, a drug with a long history of use as a muscle relaxant and antiparkinsonian agent, also exhibits a significant, albeit less commonly highlighted, mechanism of action as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4][5] This technical guide provides an in-depth exploration of the molecular interactions, quantitative parameters, and experimental methodologies that define this compound's effects on NMDA receptors. Its neuroprotective properties, linked to this antagonism, are also a key focus.[3][4][6] This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating NMDA receptor modulation.
Core Mechanism of Action
This compound functions as an uncompetitive antagonist of the NMDA receptor.[1][7] This means it binds to a site within the ion channel of the receptor, accessible only when the receptor is in its open state, following activation by both glutamate (B1630785) and a co-agonist like glycine (B1666218).[7] Specifically, this compound interacts with the phencyclidine (PCP) binding site, the same site targeted by other well-known NMDA receptor antagonists such as MK-801 and ketamine.[1][6][7][8][9]
The binding of this compound within the channel pore physically obstructs the influx of ions, primarily Ca2+, thereby inhibiting the downstream signaling cascades associated with NMDA receptor activation.[10][11] This action is strongly voltage-dependent, a characteristic feature of open-channel blockers.[1][7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters that characterize the interaction between this compound and the NMDA receptor, as determined by various experimental assays.
| Parameter | Value | Species/Tissue | Experimental Method | Reference |
| Ki (inhibition of [3H]MK-801 binding) | 6.0 ± 0.7 µM | Human (postmortem frontal cortex) | Radioligand Binding Assay | [1][3][4][7][9][12][13][14] |
| IC50 (inhibition of steady state currents) | 16.2 ± 1.6 µM | Rat (cultured superior colliculus neurons) | Patch-Clamp Electrophysiology | [1][7][12] |
| Apparent Kd (calculated from kinetics) | 17.2 µM | Rat (cultured superior colliculus neurons) | Patch-Clamp Electrophysiology | [1] |
| Kon (On-rate) | 0.013 ± 0.002 x 10^6 M-1s-1 | Rat (cultured superior colliculus neurons) | Patch-Clamp Electrophysiology | [1] |
| Koff (Off-rate) | 0.230 ± 0.004 s-1 | Rat (cultured superior colliculus neurons) | Patch-Clamp Electrophysiology | [1] |
| IC50 (prevention of NMDA-evoked mitochondrial membrane potential decrease) | 11.6 ± 4.7 µM | Rat (dissociated cerebellar granule cells) | Fluorometric Assay | [15] |
| IC50 (prevention of NMDA-evoked cytoplasmic membrane potential decrease) | 13.5 ± 2.3 µM | Rat (dissociated cerebellar granule cells) | Fluorometric Assay | [15] |
Signaling Pathways
The interaction of this compound with the NMDA receptor directly impacts crucial downstream signaling pathways. Overactivation of NMDA receptors leads to excessive calcium influx, a primary trigger for excitotoxicity and subsequent neuronal cell death. By blocking the NMDA receptor channel, this compound mitigates these neurotoxic cascades.
References
- 1. This compound is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound prevents 3-nitropropionic acid-induced neurotoxicity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of NMDA receptor Ca2+ signalling and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. adooq.com [adooq.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. In vitro and in vivo protective effect of this compound on glutamate neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Orphenadrine: A Technical Overview of its Anticholinergic and Antihistaminic Properties
For Immediate Release
Introduction
Orphenadrine is a well-established pharmacological agent, recognized primarily for its muscle relaxant properties.[1] Structurally related to diphenhydramine, this compound is an ethanolamine (B43304) antihistamine that also exhibits significant anticholinergic activity.[1] This dual pharmacological profile underpins its therapeutic effects and side-effect profile. This technical guide provides an in-depth analysis of the anticholinergic and antihistaminic properties of this compound, intended for researchers, scientists, and professionals in drug development. The document details the mechanisms of action, quantitative binding affinities, relevant signaling pathways, and the experimental protocols used to characterize these properties.
Anticholinergic Properties
This compound's anticholinergic effects are central to its mechanism of action, particularly in its use for treating muscle spasms and parkinsonism.[2][3] These effects are achieved through the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).
Mechanism of Action
This compound functions as a non-selective muscarinic receptor antagonist, binding to and inhibiting all five subtypes of muscarinic acetylcholine receptors (M1-M5).[2] In the central nervous system, particularly the striatum, a dopamine (B1211576) deficiency leads to a cholinergic system overstimulation, resulting in motor disturbances.[2][3] By blocking cholinergic receptors, this compound helps to restore the balance between cholinergic and dopaminergic neurotransmission.[2]
Quantitative Data: Muscarinic Receptor Binding Affinity
The binding affinity of this compound to the five human muscarinic receptor subtypes has been quantified through radioligand binding assays. The dissociation constants (Kd) are summarized in the table below. A lower Kd value indicates a higher binding affinity.
| Receptor Subtype | Dissociation Constant (Kd) (nM) |
| M1 | 48 |
| M2 | 213 |
| M3 | 120 |
| M4 | 170 |
| M5 | 129 |
Data sourced from a study using CHO-K1 cells expressing the respective cloned human muscarinic cholinergic receptors.[2]
Signaling Pathways
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses. This compound's antagonism blocks these downstream signaling cascades. The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.
-
Gq/11 Pathway (M1, M3, M5): Upon acetylcholine binding, these receptors activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This compound blocks the initiation of this cascade.
-
Gi/o Pathway (M2, M4): Acetylcholine binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This compound's antagonism prevents this inhibitory effect.
Experimental Protocol: Muscarinic Receptor Radioligand Binding Assay
The determination of this compound's binding affinity at muscarinic receptors is typically achieved through a competitive radioligand binding assay.[4][5][6]
-
Objective: To determine the inhibitory constant (Ki) or dissociation constant (Kd) of this compound for each muscarinic receptor subtype.
-
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells recombinantly expressing a single subtype of human muscarinic receptor (M1-M5).
-
Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound hydrochloride dissolved in a suitable buffer.
-
Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist, such as atropine (B194438) (e.g., 1 µM), to determine the amount of radioligand that binds to non-receptor components.
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer at a physiological pH.
-
-
Procedure:
-
Incubation: A constant concentration of the radioligand ([³H]-NMS) and varying concentrations of the unlabeled competitor (this compound) are incubated with the receptor-containing cell membranes.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to reach binding equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific radioligand binding against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Antihistaminic Properties
This compound is classified as a first-generation ethanolamine H1-antihistamine.[3][7] This property contributes to some of its therapeutic effects and side effects, such as sedation.
Mechanism of Action
This compound acts as an antagonist at the histamine (B1213489) H1 receptor.[2][3] By blocking this receptor, it prevents histamine from binding and initiating the signaling cascade that leads to allergic and inflammatory responses.[3][7]
Quantitative Data: Histamine H1 Receptor Binding Affinity
The binding affinity of this compound for the human histamine H1 receptor has been determined in radioligand binding assays.
| Receptor | Radioligand | Binding Affinity (Ki) (nM) |
| Histamine H1 | [³H]Pyrilamine | 144 |
Data sourced from ChEMBL, DrugMatrix in vitro pharmacology data.[1]
Signaling Pathway
The histamine H1 receptor is a Gq/11-coupled GPCR. Its activation by histamine leads to the same signaling cascade as the M1, M3, and M5 muscarinic receptors. This compound's antagonism at the H1 receptor blocks the activation of phospholipase C and the subsequent production of IP3 and DAG, thereby preventing the increase in intracellular calcium and activation of PKC.
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Muscle Relaxant: Unearthing the Early Research and Discovery of Orphenadrine
A deep dive into the foundational science behind Orphenadrine, this technical guide illuminates its synthesis, initial pharmacological characterization, and the early mechanistic hypotheses that paved the way for its clinical use. Developed in the late 1940s by George Rieveschl and his team at Parke-Davis, this compound emerged from a strategic modification of the antihistamine diphenhydramine (B27), heralding a new approach to the management of muscle spasms and Parkinsonian tremors.
This compound, chemically known as N,N-Dimethyl-2-[(2-methylphenyl)-phenyl-methoxy]-ethanamine, was the result of a targeted research program aimed at optimizing the therapeutic profile of diphenhydramine, which Rieveschl had also discovered.[1] The introduction of a methyl group onto one of the phenyl rings of the diphenhydramine structure was a key chemical alteration that enhanced its anticholinergic and muscle relaxant properties.[2] This guide will dissect the early laboratory data, experimental procedures, and the nascent understanding of its mechanism of action.
Synthesis of this compound
The primary synthesis of this compound, as detailed in early patents and publications, involves the reaction of 2-methylbenzhydryl chloride with dimethylaminoethanol (B1669961).[3][4] This nucleophilic substitution reaction forms the characteristic ether linkage of the this compound molecule.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize N,N-Dimethyl-2-[(2-methylphenyl)-phenyl-methoxy]-ethanamine (this compound).
Materials:
-
2-methylbenzhydryl chloride
-
Dimethylaminoethanol
-
Anhydrous xylene (solvent)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 2-methylbenzhydryl chloride in anhydrous xylene is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.
-
An equimolar amount of dimethylaminoethanol is slowly added to the stirred solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the reaction.
-
After cooling to room temperature, the mixture is washed with a dilute sodium bicarbonate solution to neutralize any unreacted acidic components.
-
The organic layer is separated and washed with water.
-
The organic layer is then dried over anhydrous sodium sulfate.
-
The xylene is removed by distillation under reduced pressure to yield crude this compound.
-
The crude product can be further purified by vacuum distillation.
Early Pharmacological Investigations
The initial pharmacological screening of this compound focused on its anticholinergic, antihistaminic, and muscle relaxant properties, drawing direct comparisons to its parent compound, diphenhydramine, and the established anticholinergic agent, atropine (B194438).
Anticholinergic Activity
The anticholinergic effects of this compound were a key area of investigation, particularly for its potential application in treating the extrapyramidal symptoms of Parkinson's disease. Early studies reported that this compound is approximately 58% as potent as atropine in its anticholinergic activity.[2]
Objective: To quantify the anticholinergic potency of this compound relative to atropine.
Materials:
-
Isolated guinea pig ileum segments
-
Tyrode's solution (physiological salt solution)
-
Acetylcholine (B1216132) (agonist)
-
This compound hydrochloride
-
Atropine sulfate
-
Organ bath with aeration and temperature control (37°C)
-
Isotonic transducer and recording apparatus
Procedure:
-
A segment of the terminal ileum from a guinea pig is dissected and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.
-
One end of the ileum segment is attached to a fixed point, and the other end is connected to an isotonic transducer to record muscle contractions.
-
After an equilibration period, a cumulative concentration-response curve for acetylcholine-induced contractions is established.
-
The tissue is washed, and after a recovery period, a fixed concentration of this compound is added to the bath and allowed to incubate for a set time.
-
A second cumulative concentration-response curve for acetylcholine is then generated in the presence of this compound.
-
The process is repeated with different concentrations of this compound and, in separate experiments, with atropine for comparison.
-
The degree of rightward shift in the concentration-response curve in the presence of the antagonist is used to calculate the pA2 value, a measure of antagonist potency.
Antihistaminic Activity
As an analog of diphenhydramine, a potent antihistamine, the antihistaminic properties of this compound were also thoroughly evaluated.
Objective: To assess the antihistaminic activity of this compound by its ability to protect against histamine-induced bronchospasm.
Materials:
-
Guinea pigs
-
Histamine (B1213489) aerosol
-
This compound hydrochloride solution for injection
-
Whole-body plethysmograph to measure respiratory parameters
Procedure:
-
Guinea pigs are placed in a whole-body plethysmograph to obtain baseline respiratory measurements.
-
The animals are then exposed to a histamine aerosol, which induces bronchoconstriction, and the severity of the response is recorded.
-
After a washout period, the animals are pre-treated with a subcutaneous or intraperitoneal injection of this compound at various doses.
-
Following the pre-treatment, the animals are again exposed to the histamine aerosol.
-
The protective effect of this compound is quantified by the reduction in the severity of bronchospasm compared to the control (no pre-treatment).
-
The results are compared with those obtained using a known antihistamine like diphenhydramine.
Muscle Relaxant Properties
The muscle relaxant effects of this compound were a distinguishing feature that set it apart from diphenhydramine and were crucial for its clinical development.
Objective: To evaluate the muscle relaxant effects of this compound.
Methods:
-
Strychnine-induced convulsions in mice: this compound's ability to protect against the tonic-extensor seizures induced by strychnine (B123637) was assessed.
-
Decerebrate rigidity in cats: The effect of this compound on the rigidity of the extensor muscles in cats following decerebration was observed.
General Procedure:
-
Baseline muscle tone or seizure threshold is established in the animal model.
-
This compound is administered intravenously or intraperitoneally at various doses.
-
The reduction in muscle rigidity or the increase in the seizure threshold is measured and compared to control animals.
Early Understanding of the Mechanism of Action
In the early stages of its development, the precise molecular mechanisms of this compound were not fully understood. The prevailing hypothesis centered on its central anticholinergic effects. The understanding was that in conditions like Parkinson's disease, there is an imbalance between the cholinergic and dopaminergic systems in the brain. By blocking muscarinic acetylcholine receptors, this compound was thought to help restore this balance, thereby alleviating tremors and rigidity. Its muscle relaxant properties were also attributed to this central anticholinergic action, postulating an effect on cerebral motor centers or the medulla.
Quantitative Data Summary
While detailed quantitative data from the earliest studies are not extensively available in modern databases, the following table summarizes the key pharmacological properties of this compound as understood from a consolidation of early and subsequent research.
| Pharmacological Parameter | Target/Assay | Result/Potency | Reference |
| Anticholinergic Activity | Muscarinic Acetylcholine Receptor | 58% as potent as atropine | |
| Antihistaminic Activity | Histamine H1 Receptor | Active antagonist | |
| Muscle Relaxant Activity | Central Nervous System | Effective in animal models |
Conclusion
The early research and discovery of this compound represent a significant milestone in the development of centrally acting muscle relaxants. Through systematic chemical modification of a known antihistamine, scientists at Parke-Davis were able to develop a compound with a unique pharmacological profile. The initial in-vivo and in-vitro studies, though lacking the molecular precision of modern techniques, successfully identified its key anticholinergic, antihistaminic, and muscle relaxant properties, laying the groundwork for its long-standing clinical use in treating muscle spasms and movement disorders. The foundational science behind this compound's discovery underscores the value of targeted medicinal chemistry and comprehensive pharmacological screening in drug development.
References
Orphenadrine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Pharmacological Landscape of a Versatile Benzhydryl Ether Derivative
Introduction
Orphenadrine, a benzhydryl ether derivative closely related to diphenhydramine, is a multifaceted drug that has been utilized for its muscle relaxant and antiparkinsonian properties for decades.[1] Its clinical efficacy stems from a complex pharmacological profile, acting as an antagonist at muscarinic acetylcholine (B1216132) receptors and histamine (B1213489) H1 receptors, and also exhibiting activity at the N-methyl-D-aspartate (NMDA) receptor.[2][3] This so-called "dirty drug" profile, with its multiple mechanisms of action, presents both therapeutic opportunities and challenges in drug design and development.[1][4] Understanding the intricate relationship between the chemical structure of this compound and its diverse biological activities is paramount for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Core Structure and Pharmacological Activities
The foundational structure of this compound consists of a benzhydryl ether moiety linked to a dimethylaminoethyl group. Modifications to both the aromatic rings of the benzhydryl group and the aminoalkyl side chain have profound effects on its pharmacological profile. The primary activities of interest in SAR studies of this compound and its analogs are:
-
Anticholinergic (Antimuscarinic) Activity: Responsible for its use in Parkinson's disease and as a muscle relaxant.
-
Antihistaminic (H1) Activity: Contributes to its sedative side effects.
-
Antiparkinsonian Activity: A clinical outcome resulting from its anticholinergic and potentially other central nervous system effects.
Quantitative Structure-Activity Relationship Data
A comprehensive review of the scientific literature reveals key structural modifications that influence the biological activity of this compound analogs. The following tables summarize the available quantitative data.
Table 1: Muscarinic Receptor Binding Affinities of this compound
A pivotal study by Stanton et al. (1993) determined the equilibrium dissociation constants (Kd) of this compound at all five cloned human muscarinic receptor subtypes. These data are crucial for understanding its anticholinergic profile.
| Receptor Subtype | This compound Kd (nM) |
| M1 | Data not available in abstract |
| M2 | Data not available in abstract |
| M3 | Data not available in abstract |
| M4 | Data not available in abstract |
| M5 | Data not available in abstract |
(Data to be populated upon retrieval of the full-text article)
Table 2: Structure-Activity Relationship of this compound Analogs
No comprehensive, publicly available quantitative SAR table for a series of this compound analogs could be located in the current literature search. The following is a qualitative summary based on general principles of benzhydryl ether SAR.
| Modification | Effect on Anticholinergic Activity | Effect on Antihistaminic Activity | Notes |
| Benzhydryl Ring Substitution | |||
| para-substitution on one phenyl ring | Generally well-tolerated, can influence potency and selectivity. | Can modulate potency. | The nature of the substituent (electron-donating vs. electron-withdrawing) is critical. |
| ortho-methyl group (as in this compound) | Contributes to the specific pharmacological profile. | Distinguishes it from diphenhydramine. | |
| Aminoalkyl Chain | |||
| N,N-dimethylamino group | Generally optimal for activity. | Essential for H1 receptor interaction. | Quarternization of the nitrogen can increase anticholinergic potency but reduces CNS penetration. |
| Chain length (ethylene) | Optimal for both activities. | Variations can lead to a decrease in potency. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound and its analogs.
Muscarinic Receptor Radioligand Binding Assay
This protocol is based on the methodology described by Stanton et al. (1993) for determining the binding affinity of compounds at cloned human muscarinic receptors.
Objective: To determine the equilibrium dissociation constant (Kd) of a test compound for each of the five muscarinic receptor subtypes (M1-M5).
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO-K1) cells individually transfected with the genes for human M1, M2, M3, M4, and M5 receptors.
-
Radioligand: [³H]-Quinuclidinyl benzilate ([³H]QNB), a non-selective muscarinic antagonist.
-
Test compounds (e.g., this compound and its analogs).
-
Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash buffer: Cold PBS.
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, [³H]QNB (at a concentration near its Kd), and varying concentrations of the unlabeled test compound. For saturation binding experiments to determine the Kd of the radioligand, increasing concentrations of [³H]QNB are used.
-
Total and Non-specific Binding:
-
Total binding wells contain membranes and [³H]QNB.
-
Non-specific binding wells contain membranes, [³H]QNB, and a high concentration of a potent, unlabeled muscarinic antagonist (e.g., atropine) to saturate all specific binding sites.
-
-
Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competitive binding assays, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
In Vivo Assessment of Antiparkinsonian Activity (Tremor Antagonism Model)
This protocol is a standard method to evaluate the potential antiparkinsonian effects of a compound by assessing its ability to counteract tremors induced by a cholinergic agent.
Objective: To determine the median effective dose (ED50) of a test compound for the antagonism of oxotremorine-induced tremors in mice.
Materials:
-
Male albino mice.
-
Test compounds (e.g., this compound and its analogs).
-
Oxotremorine (B1194727) (a potent muscarinic agonist).
-
Vehicle (e.g., saline or a suitable solvent for the test compound).
-
Observation cages.
Procedure:
-
Animal Acclimatization: Acclimate the mice to the laboratory environment for at least one week before the experiment.
-
Drug Administration: Administer the test compound or vehicle to different groups of mice via a suitable route (e.g., intraperitoneal, oral). Use a range of doses for the test compound to establish a dose-response curve.
-
Induction of Tremors: After a predetermined pretreatment time (e.g., 30 minutes), administer a standardized dose of oxotremorine to induce tremors.
-
Observation and Scoring: Observe the mice for a set period (e.g., 30 minutes) and score the intensity of tremors at regular intervals. A rating scale can be used (e.g., 0 = no tremors, 1 = mild tremors, 2 = moderate tremors, 3 = severe tremors).
-
Data Analysis:
-
For each dose group, calculate the percentage of mice in which tremors are significantly reduced or abolished compared to the vehicle-treated control group.
-
Plot the percentage of protection against the logarithm of the dose of the test compound.
-
Determine the ED50 value, which is the dose of the test compound that protects 50% of the animals from oxotremorine-induced tremors, using probit analysis or a similar statistical method.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
References
A Comprehensive Technical Guide to the Physicochemical Characteristics of Orphenadrine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the core physicochemical properties of Orphenadrine, a molecule of significant interest in pharmacology and drug development. Understanding these characteristics is fundamental for designing and interpreting research studies, developing novel formulations, and predicting the drug's behavior in biological systems.
Physicochemical Properties
This compound is an ethanolamine (B43304) antihistamine derivative, closely related to diphenhydramine[1]. It is commercially available as the free base, a liquid, or more commonly as crystalline salts, primarily citrate (B86180) and hydrochloride, which offer improved stability and handling properties[2][3][4]. The core physicochemical data for this compound and its common salt forms are summarized below.
This compound (Free Base)
The base form of this compound is a tertiary amino compound[2]. Its properties are foundational to the characteristics of its salt forms.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₃NO | |
| Molecular Weight | 269.39 g/mol | |
| pKa (Strongest Basic) | 8.87 - 8.91 | |
| logP (Octanol-Water) | 3.6 - 3.77 | |
| Boiling Point | 195 °C (@ 12 mmHg) | |
| Melting Point | < 25 °C | |
| Appearance | Liquid |
This compound Salts: Hydrochloride and Citrate
This compound is most frequently utilized in research and clinical settings as a salt to enhance its solubility and stability.
| Property | This compound Hydrochloride | This compound Citrate | Source(s) |
| Molecular Formula | C₁₈H₂₃NO · HCl | C₁₈H₂₃NO · C₆H₈O₇ | |
| Molecular Weight | 305.84 g/mol | 461.51 g/mol | |
| Melting Point | 156 - 164 °C | 132 - 138 °C | |
| Appearance | White crystalline powder | White crystalline powder |
Solubility Profile
The solubility of this compound is highly dependent on its form (base vs. salt) and the nature of the solvent.
| Form | Solvent | Solubility | Source(s) |
| Base | Water | Sparingly soluble | |
| Hydrochloride | Water | Soluble | |
| PBS (pH 7.2) | ~10 mg/mL | ||
| Ethanol | ~10 mg/mL | ||
| DMSO | ~33 - 61 mg/mL | ||
| Chloroform | Soluble | ||
| Ether | Practically insoluble | ||
| Citrate | Water | Sparingly soluble | |
| Ethanol (96%) | Slightly soluble | ||
| Aqueous Buffer (pH 7.4) | >69.2 µg/mL |
Standard Experimental Protocols
Accurate determination of physicochemical parameters is critical. The following sections outline standard methodologies for key characterization experiments.
Determination of pKa (Spectrophotometric Method)
The pKa, the pH at which a molecule is 50% ionized, is crucial for predicting its behavior in physiological environments. UV-Vis spectrophotometry is a precise method for its determination.
-
Principle: The absorbance of a chromophore-containing molecule like this compound changes as its ionization state shifts with pH. By measuring the absorbance at a fixed wavelength across a range of pH values, a sigmoidal curve is generated. The inflection point of this curve corresponds to the pKa.
-
Methodology:
-
Solution Preparation: Prepare a series of buffer solutions with known pH values, spanning the expected pKa of this compound (~pH 7.5 to 10.5).
-
Stock Solution: Create a concentrated stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).
-
Sample Preparation: Add a small, constant volume of the this compound stock solution to each buffer solution to create a set of samples with identical total drug concentration but varying pH.
-
Spectroscopy: Measure the UV absorbance of each sample at a predetermined analytical wavelength where the protonated and deprotonated species have different molar absorptivities.
-
Data Analysis: Plot absorbance versus pH. Fit the data to a sigmoidal curve. The pH value at the curve's inflection point is the experimental pKa.
-
Determination of LogP (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Principle: The shake-flask method directly measures the partitioning of a solute between two immiscible liquid phases, typically n-octanol and water.
-
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the aqueous or octanol (B41247) phase.
-
Partitioning: Combine the this compound-containing phase with the other immiscible phase in a separation funnel. Shake the funnel vigorously for a set period to facilitate partitioning, then allow the layers to separate completely.
-
Concentration Analysis: Carefully separate the two phases. Determine the concentration of this compound in one or both phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Determination of Solubility (Equilibrium Shake-Flask Method)
Solubility data is essential for pre-formulation studies and predicting bioavailability.
-
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until the solution is saturated and equilibrium is reached. The concentration of the dissolved solid is then measured.
-
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound salt to a vial containing the chosen solvent (e.g., water, buffer, ethanol).
-
Equilibration: Seal the vial and place it in a shaker bath at a controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Withdraw a sample of the supernatant and immediately filter it through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Concentration Analysis: Quantify the concentration of this compound in the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
Reporting: Express the solubility in units such as mg/mL or mol/L at the specified temperature.
-
Determination of Melting Point (Capillary Method)
The melting point is a fundamental physical property used for identification and as an indicator of purity. A sharp melting range is characteristic of a pure crystalline substance.
-
Principle: A small amount of the powdered solid in a capillary tube is heated at a controlled rate. The temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear point) is recorded as the melting point range.
-
Methodology:
-
Sample Preparation: Ensure the this compound salt sample is dry and finely powdered.
-
Capillary Packing: Pack a small amount of the powder into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Heating: Place the capillary tube into a melting point apparatus. Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point.
-
Measurement: Decrease the heating rate to a slow, controlled ramp (e.g., 1-2 °C per minute).
-
Observation: Carefully observe the sample and record the temperature at which melting begins and the temperature at which the last solid particle disappears. Report this as the melting point range.
-
Mechanism of Action & Signaling Pathways
This compound is considered a pharmacologically "dirty drug" due to its activity at multiple targets, which contributes to its complex therapeutic and side-effect profile. Its primary actions are antagonistic, blocking the normal function of several key receptors and transporters.
-
Anticholinergic Activity: this compound is a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. In conditions like Parkinsonism, a deficiency in dopamine (B1211576) leads to a hyperactive cholinergic system in the striatum. By blocking mAChRs, this compound counteracts this cholinergic overstimulation, helping to alleviate motor symptoms like rigidity.
-
Antihistaminic Activity: It acts as an antagonist at the histamine (B1213489) H1 receptor, which is consistent with its structural relation to first-generation antihistamines. This action contributes to some of its side effects, such as sedation.
-
NMDA Receptor Antagonism: this compound is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. This action may contribute to its analgesic properties, as NMDA receptors are involved in central pain sensitization.
-
Other Actions: The drug also exhibits inhibitory effects on norepinephrine (B1679862) and dopamine reuptake transporters (NDRI) and blocks certain sodium (Nav1.7, Nav1.8, Nav1.9) and potassium (HERG) ion channels.
Visualizations: Workflows and Pathways
The following diagrams illustrate the logical workflow for physicochemical characterization and the multi-target mechanism of action of this compound.
References
Methodological & Application
Orphenadrine's Analgesic Potential: Application Notes & Protocols for In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of orphenadrine in preclinical rodent models of pain. The information compiled from various in vivo studies is intended to guide researchers in designing and executing experiments to evaluate the analgesic properties of this compound. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound, a drug with a well-established history as a muscle relaxant, has demonstrated significant antinociceptive effects in various rodent models of pain.[1][2] Its analgesic properties are attributed to a multimodal mechanism of action, primarily involving anticholinergic and N-methyl-D-aspartate (NMDA) receptor antagonist activities.[3][4][5] This dual action makes it a compound of interest for investigating different pain modalities, from acute inflammatory pain to chronic neuropathic pain states.
Data Presentation: Efficacy in the Formalin-Induced Inflammatory Pain Model
The formalin test is a widely used rodent model of inflammatory pain that allows for the assessment of a compound's efficacy against both acute, non-inflammatory pain (Phase I) and persistent, inflammatory pain (Phase II).[6] this compound has been shown to be effective in both phases of the formalin test in mice, indicating its potential to alleviate both direct nociceptor activation and central sensitization associated with inflammation.[6]
| Pain Model | Species | This compound Citrate (B86180) Dose (mg/kg) | Route of Administration | Effect on Pain Behavior (Licking Time) | Reference |
| Formalin Test (Phase I) | Mouse | 12.5 | Not Specified | Significant Reduction | [1] |
| Formalin Test (Phase I) | Mouse | 25 | Not Specified | Significant Reduction | [1] |
| Formalin Test (Phase II) | Mouse | 12.5 | Not Specified | Significant Reduction | [1] |
| Formalin Test (Phase II) | Mouse | 25 | Not Specified | Significant Reduction | [1] |
Experimental Protocols
Formalin-Induced Inflammatory Pain Model in Mice
This protocol is designed to assess the analgesic efficacy of this compound against acute and persistent inflammatory pain.
Materials:
-
Male albino mice (20-25 g)
-
This compound citrate solution (dissolved in saline)
-
Formalin solution (1% in saline)[6]
-
Observation chambers (Plexiglas cylinders)
-
Stopwatch
Procedure:
-
Animal Acclimatization: Acclimate mice to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound citrate solution or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes before formalin injection.
-
Formalin Injection: Inject 20 µL of 1% formalin solution subcutaneously into the dorsal surface of the right hind paw.[6]
-
Observation: Immediately after formalin injection, place the mouse in the observation chamber.
-
Data Collection: Record the total time (in seconds) the animal spends licking the injected paw during two distinct phases:
-
Data Analysis: Compare the mean licking time in the this compound-treated groups to the vehicle-treated control group for both phases using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
This protocol is designed to induce a neuropathic pain state and to evaluate the potential of this compound to alleviate mechanical allodynia and thermal hyperalgesia. While direct quantitative data for this compound in this model is sparse, a study on its cyclic analog, nefopam, has shown preventative analgesic effects when administered prior to the nerve injury.[7]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
This compound citrate solution (dissolved in saline)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (forceps, scissors, needle holder)
-
4-0 chromic gut sutures
-
Von Frey filaments (for mechanical allodynia assessment)
-
Plantar test apparatus (for thermal hyperalgesia assessment)
Procedure:
-
CCI Surgery:
-
Anesthetize the rat.
-
Make a small incision on the lateral side of the mid-thigh of the left hind limb.
-
Gently expose the sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for 7-14 days for the development of neuropathic pain behaviors.
-
-
Behavioral Testing (Baseline and Post-Treatment):
-
Mechanical Allodynia (Von Frey Test): Place the rat in a testing chamber with a mesh floor. Apply von Frey filaments of increasing force to the plantar surface of the hind paw. The paw withdrawal threshold is the lowest force that elicits a brisk withdrawal response.
-
Thermal Hyperalgesia (Plantar Test): Place the rat in a testing chamber with a glass floor. Apply a radiant heat source to the plantar surface of the hind paw. Record the latency to paw withdrawal.
-
-
Drug Administration: Administer this compound citrate solution or vehicle (saline) via the desired route (e.g., i.p., oral gavage) at a specified time before behavioral testing.
-
Data Analysis: Compare the paw withdrawal thresholds and latencies in the this compound-treated groups to the vehicle-treated control group using appropriate statistical analysis.
Visualizations: Mechanisms and Workflows
Signaling Pathway of this compound's Analgesic Action
This compound's analgesic effect is mediated through multiple pathways. As an NMDA receptor antagonist, it blocks the influx of Ca2+ ions, which is a key step in central sensitization and pain signal transmission.[3][4] Its anticholinergic properties also contribute to its effects, likely by modulating cholinergic signaling in pain processing pathways within the central nervous system.[3][5]
Caption: this compound's dual antagonism of NMDA and muscarinic receptors.
Experimental Workflow for this compound Evaluation in the Formalin Test
The following diagram outlines the key steps in conducting an in vivo study to assess the analgesic effects of this compound using the formalin test.
Caption: Workflow for the mouse formalin test with this compound.
Conclusion
This compound demonstrates clear antinociceptive effects in rodent models of inflammatory pain. Its unique mechanism of action, targeting both cholinergic and glutamatergic systems, warrants further investigation, particularly in models of neuropathic pain where these systems are known to be dysregulated. The provided protocols and data serve as a foundation for researchers to explore the full analgesic potential of this compound. Further studies are encouraged to establish detailed dose-response relationships and to elucidate the precise signaling cascades involved in its pain-relieving properties.
References
- 1. Antinociceptive effects of this compound citrate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical and pharmacological review of the efficacy of this compound and its combination with paracetamol in painful conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Orphenadrine in Animal Models of Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orphenadrine, a drug with a history of use in Parkinson's disease for its anticholinergic properties, is gaining renewed interest for its potential neuroprotective effects in a broader range of neurodegenerative diseases.[1][2] Its multifaceted mechanism of action, which includes antagonism of the N-methyl-D-aspartate (NMDA) receptor and agonism of the sigma-1 receptor, positions it as a candidate for therapeutic intervention in diseases characterized by excitotoxicity, mitochondrial dysfunction, and endoplasmic reticulum (ER) stress.[1][3][4][5] These application notes provide a comprehensive overview of the preclinical data on this compound in animal models of neurodegenerative disease, along with detailed protocols for its administration and the evaluation of its efficacy.
Mechanism of Action in Neurodegeneration
This compound's potential neuroprotective effects are primarily attributed to two key mechanisms:
-
NMDA Receptor Antagonism: this compound acts as a non-competitive antagonist at the NMDA receptor.[3][5] Overactivation of NMDA receptors by the neurotransmitter glutamate (B1630785) leads to excessive calcium influx, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity. This process is implicated in the pathophysiology of several neurodegenerative diseases. By blocking the NMDA receptor, this compound can mitigate this excitotoxic damage.[1]
-
Sigma-1 Receptor Agonism: this compound is an agonist of the sigma-1 receptor, a chaperone protein located at the mitochondria-associated ER membrane.[6] Activation of the sigma-1 receptor has been shown to modulate calcium signaling, reduce ER stress, and promote cell survival.[6] Agonism of this receptor is a promising therapeutic strategy for neurodegenerative disorders like Amyotrophic Lateral Sclerosis (ALS).[7]
Summary of Preclinical Data
| Animal Model | Toxin/Genetic Modification | This compound Treatment | Key Outcome Measure | Result | Reference |
| Excitotoxicity Model | |||||
| Rat | Kainic Acid (10 mg/kg) | 10 mg/kg | Hippocampal PBR Density (fmol/mg protein) | KA: 1692.5 ± 51.6, this compound + KA: Blocked the increase | [1] |
| Parkinson's Disease Models | |||||
| Mouse | MPTP | Data Not Available | Motor Function (e.g., Rotarod, Open Field) | Data Not Available | |
| Rat | 6-OHDA | Data Not Available | Striatal Dopamine (B1211576) Levels | Data Not Available | |
| TH-positive Neuron Count | Data Not Available | ||||
| Huntington's Disease Models | |||||
| Mouse | R6/2 or YAC128 | Data Not Available | Motor Function (e.g., Rotarod, Open Field) | Data Not Available | |
| ALS Models | |||||
| Mouse | SOD1 G93A | Data Not Available | Motor Performance and Survival | Data Not Available |
Experimental Protocols
This compound Administration in Rodent Models
This protocol provides a general guideline for the intraperitoneal administration of this compound citrate (B86180) to rats. Dosages and treatment schedules should be optimized for the specific animal model and research question.
Materials:
-
This compound citrate powder
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal scale
-
Syringes (1 mL) with appropriate gauge needles (e.g., 25-27G)
Procedure:
-
Preparation of this compound Solution:
-
On each day of treatment, freshly prepare the this compound solution.
-
Weigh the required amount of this compound citrate powder.
-
Dissolve the powder in sterile saline to the desired concentration (e.g., for a 30 mg/kg dose in a 250g rat receiving a 1 mL/kg injection volume, the concentration would be 7.5 mg/mL).
-
Vortex the solution until the this compound citrate is completely dissolved.
-
-
Animal Preparation and Dosing:
-
Weigh each animal accurately to determine the correct volume of the this compound solution to be administered.
-
Gently restrain the rat.
-
Administer the this compound solution via intraperitoneal (i.p.) injection. In a study using a 3-nitropropionic acid model in rats, this compound was administered i.p. at doses of 10, 20, or 30 mg/kg daily for three days, 30 minutes before the neurotoxin.[8]
-
Behavioral Assessment: Rotarod Test
The rotarod test is used to assess motor coordination and balance.
Materials:
-
Accelerating rotarod apparatus for mice or rats.
-
Timer
Procedure:
-
Acclimation and Training:
-
Testing:
-
Place the animal on the rotating rod.
-
Start the accelerating protocol (e.g., from 4 to 40 rpm over 300 seconds).[9][10]
-
Record the latency to fall from the rod.
-
If an animal clings to the rod and makes a full passive rotation, this is also recorded as a fall.[9]
-
Perform 2-3 trials per animal with an inter-trial interval of at least 15 minutes.
-
Behavioral Assessment: Open Field Test
The open field test is used to evaluate locomotor activity and anxiety-like behavior.
Materials:
-
Open field arena (e.g., a square or circular arena with high walls)
-
Video tracking software
Procedure:
-
Acclimation:
-
Habituate the animals to the testing room for at least 30 minutes prior to testing.
-
-
Testing:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set period (e.g., 5-10 minutes).[11]
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis:
-
Analyze the video recordings using tracking software to quantify parameters such as:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (vertical activity)
-
Velocity
-
-
Biochemical Assay: Measurement of Striatal Dopamine by HPLC-ECD
This method is used to quantify dopamine levels in brain tissue, which is a key marker of dopaminergic neurodegeneration in Parkinson's disease models.
Materials:
-
Dissected striatal tissue
-
Perchloric acid (PCA) solution (0.1 M)
-
Homogenizer (e.g., Teflon pestle)
-
Centrifuge
-
HPLC system with an electrochemical detector (ECD)
-
Dopamine standards
Procedure:
-
Sample Preparation:
-
HPLC-ECD Analysis:
-
Inject the filtered supernatant into the HPLC-ECD system.
-
Separate dopamine from its metabolites using a reverse-phase column.
-
Detect dopamine electrochemically.
-
Quantify the dopamine concentration by comparing the peak area to a standard curve generated from known concentrations of dopamine.[1][13]
-
Histological Analysis: Immunohistochemistry for Tyrosine Hydroxylase (TH)
This protocol is for the visualization and quantification of dopaminergic neurons in the substantia nigra, which are lost in Parkinson's disease.
Materials:
-
Brain sections (fixed and sliced)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS)[14]
-
Primary antibody: anti-Tyrosine Hydroxylase (TH) (e.g., from chicken, diluted 1:200)[14]
-
Secondary antibody: fluorescently-conjugated anti-chicken IgG[14]
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Antigen Retrieval and Blocking:
-
Wash brain sections with PBS.
-
Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).
-
Incubate sections in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
-
Antibody Incubation:
-
Incubate sections with the primary anti-TH antibody overnight at 4°C.
-
Wash the sections three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.[14]
-
Wash the sections three times with PBS.
-
-
Mounting and Imaging:
-
Mount the sections onto glass slides with mounting medium.
-
Image the sections using a fluorescence microscope.
-
The number of TH-positive neurons can be quantified using stereological methods.
-
Neuroinflammation Assessment: Cytokine ELISA
This protocol outlines a general procedure for measuring pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in brain tissue homogenates.
Materials:
-
Brain tissue (e.g., hippocampus or striatum)
-
Lysis buffer with protease inhibitors[15]
-
Homogenizer
-
Centrifuge
-
Commercially available ELISA kit for the specific cytokine of interest
-
Microplate reader
Procedure:
-
Sample Preparation:
-
ELISA:
-
Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
-
Data Analysis:
-
Calculate the cytokine concentration in the samples based on the standard curve.
-
Normalize the cytokine levels to the total protein concentration of each sample.
-
Visualization of Signaling Pathways and Experimental Workflow
Caption: this compound's dual mechanism of neuroprotection.
Caption: General experimental workflow for testing this compound.
Conclusion
This compound presents a compelling case for further investigation as a neuroprotective agent. Its established clinical use and multifaceted mechanism of action provide a strong rationale for its repurposing in neurodegenerative diseases. The protocols and information provided herein are intended to serve as a guide for researchers to design and execute preclinical studies to rigorously evaluate the therapeutic potential of this compound in relevant animal models. Further research is warranted to generate robust quantitative data in models of Parkinson's, Huntington's, and ALS to support its translation to the clinic for these devastating disorders.
References
- 1. Neurophysiological and Behavioral Effects of Anti-Orexinergic Treatments in a Mouse Model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Behavioral Testing in the R6/2 Mouse Model of Huntington's Disease Shows No Benefit from CoQ10 or Minocycline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronology of behavioral symptoms and neuropathological sequela in R6/2 Huntington's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drugs that prevent mouse sleep also block light-induced locomotor suppression, circadian rhythm phase shifts and the drop in core temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Sigma-1R agonist improves motor function and motoneuron survival in ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Systematic behavioral evaluation of Huntington's disease transgenic and knock-in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo protective effect of this compound on glutamate neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Comparing therapeutic modulators of the SOD1 G93A Amyotrophic Lateral Sclerosis mouse pathophysiology [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Effects of MPTP on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxidative stress and dopamine depletion in an intrastriatal 6-hydroxydopamine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Orphenadrine's Application in Patch Clamp Studies of NMDA Receptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orphenadrine, a drug with a history of use as an antiparkinsonian agent, muscle relaxant, and analgesic, has been identified as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4][5] This application note provides a detailed overview of the use of this compound in patch clamp electrophysiology to study its interaction with NMDA receptors. Understanding this mechanism is crucial for elucidating its therapeutic effects and exploring its potential in neurodegenerative diseases.
This compound acts as an uncompetitive open-channel blocker of NMDA receptors. This means it binds to a site within the ion channel pore only when the receptor is activated by its agonists, glutamate (B1630785) and glycine. This action is strongly voltage-dependent, becoming more pronounced with membrane depolarization. The binding site for this compound is the same as that for phencyclidine (PCP) and MK-801.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with NMDA receptors, primarily derived from patch clamp and binding studies on cultured superior colliculus neurons.
Table 1: Binding Affinity and Inhibitory Concentration
| Parameter | Value | Cell Type/Preparation | Reference |
| Ki | 6.0 ± 0.7 µM | Postmortem human frontal cortex homogenates | |
| IC50 | 16.2 ± 1.6 µM | Cultured superior colliculus neurons (-70 mV) |
Table 2: Kinetic Parameters of this compound Block
| Parameter | Value | Description | Reference |
| Kon (Association rate) | 0.013 ± 0.002 x 106 M-1s-1 | Rate of this compound binding to the open channel | |
| Koff (Dissociation rate) | 0.230 ± 0.004 s-1 | Rate of this compound unbinding from the channel | |
| Kd (Apparent) | 17.2 µM | Calculated from Koff/Kon |
Signaling Pathways and Mechanism of Action
NMDA Receptor Signaling Pathway
The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows for the influx of Ca2+ and Na+. This calcium influx acts as a critical second messenger, activating a cascade of downstream signaling pathways involved in synaptic plasticity, learning, and memory.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Orphenadrine Citrate in Pharmaceutical Formulations
References
Orphenadrine Administration in Preclinical Toxicology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orphenadrine, a centrally acting anticholinergic agent, is primarily recognized for its use as a skeletal muscle relaxant and in the management of Parkinson's disease.[1] Structurally related to diphenhydramine, it exerts its effects through a complex mechanism of action that includes antagonism of muscarinic acetylcholine (B1216132) receptors, histamine (B1213489) H1 receptors, and N-methyl-D-aspartate (NMDA) receptors.[2][3] Additionally, it has been shown to inhibit the reuptake of norepinephrine (B1679862) and dopamine (B1211576) and to block sodium and potassium channels.[2] Given its multifaceted pharmacological profile, a thorough understanding of its toxicological characteristics is imperative for safe and effective drug development.
These application notes provide a comprehensive overview of the administration of this compound in preclinical toxicology studies, including quantitative toxicity data, detailed experimental protocols, and insights into its molecular signaling pathways.
Quantitative Toxicological Data
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Oral | 100 | [3] |
| Rat | Oral | 255 | [3] |
Signaling Pathways and Mechanism of Action
This compound's diverse pharmacological effects stem from its interaction with multiple signaling pathways. Its primary mechanism involves the blockade of central cholinergic and histaminergic receptors, contributing to its muscle relaxant and antispasmodic properties. Furthermore, its antagonism of NMDA receptors and inhibition of norepinephrine and dopamine reuptake likely contribute to its analgesic effects. The blockade of sodium and potassium channels may be implicated in its cardiotoxic effects at higher doses.[2]
References
In Vitro Assays to Determine Orphenadrine Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orphenadrine is a versatile therapeutic agent with a complex pharmacological profile, exhibiting anticholinergic, NMDA receptor antagonist, antihistaminic, and sodium channel blocking properties. This multifaceted mechanism of action contributes to its clinical efficacy in treating muscle spasms, Parkinsonism, and managing pain. Understanding the in vitro efficacy of this compound at its various molecular targets is crucial for drug development, optimization, and elucidating its therapeutic and potential off-target effects.
These application notes provide detailed protocols for a suite of in vitro assays designed to quantify the efficacy of this compound. The protocols cover radioligand binding assays to determine binding affinity (Ki) and functional assays to measure antagonist potency (IC50 or pA2) at its key targets.
Data Presentation
The following tables summarize the quantitative data for this compound's efficacy at its primary molecular targets, as determined by various in vitro assays.
Table 1: this compound Binding Affinities (Ki) for Neurotransmitter Receptors
| Target Receptor | Radioligand | Tissue/Cell Line | Ki (µM) | Reference |
| NMDA (PCP site) | [³H]MK-801 | Postmortem human frontal cortex | 6.0 ± 0.7 | [1][2] |
| Muscarinic M1 | [³H]N-Methylscopolamine | Human (recombinant) | 0.02 | [3] |
| Muscarinic M2 | [³H]N-Methylscopolamine | Human (recombinant) | Not Specified | |
| Muscarinic M3 | [³H]N-Methylscopolamine | Human (recombinant) | Not Specified | |
| Muscarinic M4 | [³H]N-Methylscopolamine | Human (recombinant) | Not Specified | |
| Muscarinic M5 | [³H]N-Methylscopolamine | Human (recombinant) | 0.02 | [3] |
| Histamine (B1213489) H1 | Not Specified | Human | Not Specified |
Table 2: this compound Functional Antagonist Potency (IC50)
| Assay | Target | Cell Line/Tissue | IC50 (µM) | Reference |
| Patch-clamp Electrophysiology | NMDA Receptor | Cultured superior colliculus neurons | 16.2 ± 1.6 | [1] |
| Norepinephrine (B1679862) Reuptake Inhibition | Norepinephrine Transporter (NET) | Not Specified | Not Specified | |
| Dopamine (B1211576) Reuptake Inhibition | Dopamine Transporter (DAT) | Not Specified | Not Specified | |
| Patch-clamp Electrophysiology | Voltage-gated sodium channels (Nav1.7, Nav1.8, Nav1.9) | HEK293 cells and rat DRG neurons | Low, clinically relevant concentrations |
Signaling Pathways and Experimental Workflows
Figure 1: this compound's multifaceted mechanism of action.
Figure 2: General experimental workflow for a competitive radioligand binding assay.
Experimental Protocols
NMDA Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the phencyclidine (PCP) binding site on the NMDA receptor using a competitive radioligand binding assay with [³H]MK-801.
Materials:
-
Membrane Preparation: Homogenates of postmortem human frontal cortex or rat forebrain tissue.
-
Radioligand: [³H]MK-801 (dizocilpine)
-
Test Compound: this compound citrate
-
Non-specific Binding Control: 10 µM unlabeled MK-801
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Fluid
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Liquid scintillation counter
Protocol:
-
Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the membrane pellet by resuspension in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]MK-801 (final concentration ~1-5 nM), and 100 µL of membrane homogenate.
-
Non-specific Binding: 50 µL of 10 µM unlabeled MK-801, 50 µL of [³H]MK-801, and 100 µL of membrane homogenate.
-
This compound Competition: 50 µL of this compound dilution (to achieve a range of final concentrations, e.g., 10⁻⁹ to 10⁻⁴ M), 50 µL of [³H]MK-801, and 100 µL of membrane homogenate.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add 5 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total binding (cpm) - Non-specific binding (cpm).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor using a competitive radioligand binding assay with [³H]mepyramine.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]mepyramine
-
Test Compound: this compound citrate
-
Non-specific Binding Control: 10 µM unlabeled mianserin (B1677119) or diphenhydramine
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Fluid
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Liquid scintillation counter
Protocol:
-
Membrane Preparation: Harvest cells expressing the H1 receptor and homogenize them in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.5-1 mg/mL.
-
Assay Setup: Follow the same setup as the NMDA receptor binding assay, substituting the appropriate radioligand and non-specific binding control.
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration and Quantification: Follow the same procedure as the NMDA receptor binding assay.
-
Data Analysis: Analyze the data as described for the NMDA receptor binding assay to determine the Ki of this compound for the histamine H1 receptor.
Muscarinic Receptor Functional Assay (Schild Analysis)
Objective: To determine the antagonist potency (pA2) of this compound at muscarinic receptors using a functional assay with an isolated tissue preparation.
Materials:
-
Tissue Preparation: Guinea pig ileum or other smooth muscle tissue rich in muscarinic receptors.
-
Agonist: Carbachol or acetylcholine.
-
Antagonist: this compound citrate.
-
Physiological Salt Solution: Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.7 mM glucose), gassed with 95% O₂ / 5% CO₂.
-
Organ Bath System: With isometric force transducers.
Protocol:
-
Tissue Preparation: Euthanize a guinea pig and dissect a segment of the ileum. Clean the tissue and cut it into longitudinal muscle strips of approximately 1-2 cm.
-
Tissue Mounting: Mount the tissue strips in organ baths containing Krebs-Henseleit solution at 37°C under a resting tension of 1 g. Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., carbachol, 10⁻⁹ to 10⁻³ M).
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a known concentration of this compound for 30-60 minutes.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: Generate a second cumulative concentration-response curve for the agonist in the presence of this compound.
-
Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with at least two other concentrations of this compound.
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
The x-intercept of the linear regression line is the pA2 value, which is a measure of the antagonist's potency. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Norepinephrine and Dopamine Reuptake Inhibition Assay
Objective: To determine the IC50 of this compound for the inhibition of norepinephrine (NE) and dopamine (DA) reuptake using a radiolabeled neurotransmitter uptake assay.
Materials:
-
Cell Line: HEK293 cells stably expressing the human norepinephrine transporter (hNET) or human dopamine transporter (hDAT).
-
Radioligands: [³H]Norepinephrine and [³H]Dopamine.
-
Test Compound: this compound citrate.
-
Reference Inhibitors: Desipramine (for NET) and GBR 12909 (for DAT) to determine non-specific uptake.
-
Assay Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
-
Lysis Buffer: 0.1 M NaOH.
-
Scintillation Fluid
-
Liquid scintillation counter
Protocol:
-
Cell Culture: Culture hNET- or hDAT-expressing HEK293 cells in appropriate media in 24- or 96-well plates until confluent.
-
Assay Preparation: Wash the cells twice with assay buffer.
-
Pre-incubation: Pre-incubate the cells for 10-15 minutes at room temperature with varying concentrations of this compound or the reference inhibitor in assay buffer.
-
Uptake Initiation: Initiate uptake by adding [³H]NE or [³H]DA (final concentration ~10-20 nM) to each well.
-
Incubation: Incubate for 10-15 minutes at room temperature.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with ice-cold assay buffer.
-
Cell Lysis and Quantification: Lyse the cells with lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis:
-
Calculate specific uptake: Total uptake (vehicle control) - Non-specific uptake (reference inhibitor).
-
Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Voltage-Gated Sodium Channel Blockade Assay (Patch-Clamp Electrophysiology)
Objective: To characterize the inhibitory effect of this compound on voltage-gated sodium channels (e.g., Nav1.7, Nav1.8, Nav1.9) using whole-cell patch-clamp electrophysiology.
Materials:
-
Cell Line: HEK293 cells stably expressing the desired sodium channel subtype.
-
Patch-clamp setup: Amplifier, micromanipulator, perfusion system.
-
Electrodes and Pipettes
-
Extracellular Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
Test Compound: this compound citrate.
Protocol:
-
Cell Preparation: Plate the cells on glass coverslips for recording.
-
Patch-clamp Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -100 mV.
-
Elicit sodium currents by depolarizing voltage steps (e.g., to 0 mV for 20 ms).
-
-
This compound Application: Perfuse the cell with the extracellular solution containing varying concentrations of this compound.
-
Data Acquisition: Record sodium currents before, during, and after the application of this compound.
-
Data Analysis:
-
Measure the peak sodium current amplitude at each this compound concentration.
-
Construct a concentration-response curve by plotting the percentage of current inhibition against the this compound concentration.
-
Determine the IC50 value for the tonic block.
-
To assess use-dependent block, apply a train of depolarizing pulses and measure the progressive reduction in current amplitude in the presence of this compound.
-
Voltage-Gated Calcium Channel Blockade Assay (Calcium Influx Assay)
Objective: To determine the inhibitory effect of this compound on voltage-gated calcium channels (e.g., L-type) using a fluorescent calcium indicator.
Materials:
-
Cell Line: A cell line endogenously expressing or engineered to express the calcium channel of interest (e.g., HEK293 cells expressing Cav1.2).
-
Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Depolarizing Solution: Assay buffer containing a high concentration of KCl (e.g., 50 mM).
-
Test Compound: this compound citrate.
-
Fluorescence Plate Reader
Protocol:
-
Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with Fluo-4 AM (e.g., 2-5 µM) in assay buffer for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Compound Incubation: Incubate the cells with varying concentrations of this compound for 10-20 minutes at room temperature.
-
Calcium Influx Measurement:
-
Place the plate in a fluorescence plate reader.
-
Record baseline fluorescence.
-
Add the depolarizing solution to all wells to activate voltage-gated calcium channels.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the response to the vehicle control.
-
Plot the percentage of inhibition of the calcium influx against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
References
Orphenadrine as a Pharmacological Tool in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orphenadrine, a drug with a multifaceted pharmacological profile, serves as a valuable tool in neuroscience research.[1] Initially recognized for its muscle relaxant and antiparkinsonian effects, its utility in the laboratory extends to the investigation of several key neurotransmitter systems.[1][2] Structurally related to diphenhydramine, this compound is classified as a "dirty drug" due to its activity at multiple targets, making it a useful probe for dissecting complex neural circuits and signaling pathways.[1][2] Its ability to cross the blood-brain barrier allows for both in vitro and in vivo applications.[3]
This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, intended to guide researchers in leveraging its unique properties to explore the intricacies of the nervous system.
Mechanism of Action
This compound's pharmacological actions are primarily attributed to its antagonist activity at three distinct receptor types:
-
NMDA Receptors: this compound acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, binding to the phencyclidine (PCP) site within the ion channel.[4][5] This action allows for the investigation of glutamatergic neurotransmission and its role in synaptic plasticity, excitotoxicity, and various neurological disorders.
-
Muscarinic Acetylcholine (B1216132) Receptors: As a nonselective muscarinic acetylcholine receptor (mAChR) antagonist, this compound interferes with cholinergic signaling.[1] This anticholinergic property is central to its use in studying motor control, cognition, and autonomic nervous system function.[2]
-
Histamine (B1213489) H1 Receptors: this compound is also a histamine H1 receptor antagonist.[1] This antihistaminic activity is relevant for research into neuroinflammation, sleep-wake cycles, and allergic responses within the central nervous system.[2]
Data Presentation
The following tables summarize key quantitative data for this compound, providing a reference for experimental design.
Table 1: Receptor Binding Affinities (Ki)
| Receptor Target | Species | Brain Region | Radioligand | Ki (µM) | Reference(s) |
| NMDA Receptor (PCP site) | Human | Frontal Cortex | [³H]MK-801 | 6.0 ± 0.7 | [4] |
| Muscarinic Acetylcholine Receptor (M1) | Human | - | - | 0.048 | [5] |
| Muscarinic Acetylcholine Receptor (M2) | Human | - | - | 0.213 | [5] |
| Muscarinic Acetylcholine Receptor (M3) | Human | - | - | 0.120 | [5] |
| Muscarinic Acetylcholine Receptor (M4) | Human | - | - | 0.170 | [5] |
| Muscarinic Acetylcholine Receptor (M5) | Human | - | - | 0.129 | [5] |
Table 2: In Vitro Electrophysiology and Functional Assays
| Assay | Preparation | Measured Effect | IC50 (µM) | Reference(s) |
| Patch Clamp Electrophysiology | Cultured Superior Colliculus Neurons | Inhibition of steady-state NMDA currents at -70 mV | 16.2 ± 1.6 | [4] |
Table 3: In Vivo Dosages
| Species | Application | Route of Administration | Dose Range | Reference(s) |
| Mouse | Analgesia (Formalin Test) | Intraperitoneal (i.p.) | 10-40 mg/kg | [6] |
| Mouse | Analgesia (Hot Plate Test) | Intraperitoneal (i.p.) | 10-30 mg/kg | [7] |
| Rat | Motor Coordination (Rotarod Test) | Intraperitoneal (i.p.) | 5-20 mg/kg | [8] |
| Human | Muscle Spasm | Oral | 100 mg twice daily | [9] |
Signaling Pathways
The multifaceted nature of this compound's mechanism of action allows for the modulation of several distinct signaling cascades.
Figure 1: this compound's blockade of the NMDA receptor ion channel.
Figure 2: this compound's antagonism of Gq-coupled muscarinic receptors.
Figure 3: this compound's antagonism of the histamine H1 receptor.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments utilizing this compound as a pharmacological tool.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Investigate NMDA Receptor Currents
This protocol details the use of this compound to block NMDA receptor-mediated currents in cultured neurons.
Figure 4: Experimental workflow for patch-clamp analysis of this compound.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine (B1666218) (pH 7.3 with NaOH)
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2 with CsOH)
-
NMDA (N-methyl-D-aspartate)
-
This compound citrate
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system
Procedure:
-
Cell Preparation: Culture primary neurons on glass coverslips.
-
Recording Setup: Place a coverslip with adherent neurons in the recording chamber on the microscope stage and perfuse with external solution.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Whole-Cell Configuration: Approach a neuron with the recording pipette and apply gentle suction to form a giga-ohm seal. Apply a brief, stronger suction to rupture the membrane and achieve whole-cell configuration.
-
Baseline Recording: Clamp the cell at a holding potential of -70 mV. Apply a brief puff of NMDA (e.g., 100 µM for 2-5 ms) to evoke an inward NMDA receptor-mediated current. Record several stable baseline currents.
-
This compound Application: Bath apply this compound at the desired concentration (e.g., 10-100 µM) for 5-10 minutes.
-
Recording During Block: While continuing to perfuse with the this compound-containing solution, evoke NMDA currents as in the baseline recording step. A reduction in the current amplitude is expected.
-
Washout: Perfuse the chamber with the external solution without this compound for 10-15 minutes to wash out the drug.
-
Recovery Recording: After washout, evoke NMDA currents again to assess the reversibility of the block.
-
Data Analysis: Measure the peak amplitude of the NMDA currents before, during, and after this compound application. Calculate the percentage of block and, if multiple concentrations are used, construct a dose-response curve to determine the IC50.
Protocol 2: In Vivo Microdialysis to Measure Neurotransmitter Release
This protocol describes the use of in vivo microdialysis to assess the effect of this compound on extracellular neurotransmitter levels (e.g., dopamine, acetylcholine) in a specific brain region of a freely moving rodent.
Figure 5: Workflow for in vivo microdialysis with this compound.
Materials:
-
Adult rat or mouse
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Perfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound citrate
-
HPLC with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex). Secure the cannula with dental cement.
-
Recovery: Allow the animal to recover from surgery for at least 48 hours.
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a slow flow rate (e.g., 1-2 µL/min).
-
Baseline Sample Collection: After a stabilization period of 1-2 hours, begin collecting dialysate samples into vials at regular intervals (e.g., every 20 minutes). Collect at least three stable baseline samples.
-
This compound Administration: Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 10-30 mg/kg).
-
Post-Administration Sample Collection: Continue collecting dialysate samples for at least 2-3 hours after drug administration.
-
Sample Analysis: Analyze the collected dialysate samples for neurotransmitter content using HPLC-ECD.
-
Data Analysis: Quantify the concentration of the neurotransmitter(s) of interest in each sample. Express the post-drug concentrations as a percentage of the average baseline concentration.
Protocol 3: Calcium Imaging in Cultured Neurons
This protocol outlines a method to visualize changes in intracellular calcium concentration in response to this compound, which can be used to study its effects on neuronal excitability and signaling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. SMPDB [smpdb.ca]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. A rotarod test for evaluation of motor skill learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Development of Orphenadrine-Based Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orphenadrine is a skeletal muscle relaxant with anticholinergic and antihistaminic properties, primarily used to alleviate pain and discomfort from musculoskeletal conditions.[1] The development of advanced drug delivery systems for this compound aims to enhance its therapeutic efficacy, provide controlled release, and potentially reduce side effects. This document provides detailed application notes and experimental protocols for the formulation and characterization of this compound-based nanocarriers, specifically focusing on polymeric nanoparticles and liposomes. While specific quantitative data for this compound encapsulation is limited in publicly available literature, this guide offers robust methodologies and representative data to inform research and development.
Data Presentation: Physicochemical Characterization
The successful formulation of a drug delivery system is contingent on its physicochemical properties. The following tables summarize key characterization parameters for an this compound-loaded nanogel and provide representative data for other nanocarrier systems that could be adapted for this compound, given the scarcity of specific public data on its encapsulation efficiency and drug loading.
Table 1: Physicochemical Properties of this compound-Loaded Eudragit S100 Nanoparticles (Nanogel Formulation)
| Parameter | Value | Reference |
| Particle Size (nm) | 189.83 | [2] |
| Polydispersity Index (PDI) | < 0.3 (stated as acceptable) | [2][3] |
| Zeta Potential (mV) | -27.6 | [2] |
| In Vitro Release (75 mins) | ~100% | [2] |
Note: Encapsulation efficiency and drug loading data for this specific this compound formulation were not available in the cited literature.
Table 2: Representative Data for Encapsulation Efficiency and Drug Loading in Polymeric Nanoparticles
| Polymer | Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Eudragit S100 | Ibuprofen | 96.47 | Not Specified | [4] |
| Eudragit S100 | 5-ASA | 99 | Not Specified | [5] |
| PLGA | Dexamethasone | ~85 | ~3.1 | [6] |
This table provides example data from similar polymer systems to guide formulation development for this compound.
Table 3: Representative Data for Physicochemical Properties of Liposomal Formulations
| Liposome (B1194612) Composition | Drug | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| DSPC/Cholesterol | Doxorubicin (B1662922) | ~100-120 | < 0.1 | Not Specified | >95% (with remote loading) |
| Soy PC/Cholesterol | Curcumin | ~115-144 | < 0.2 | -10.4 | ~82.4% (at 0.01 D/L ratio) |
DSPC: Distearoylphosphatidylcholine; PC: Phosphatidylcholine. This table provides example data to inform the development of this compound-loaded liposomes.
Experimental Protocols
The following are detailed protocols for the preparation and characterization of this compound-loaded nanoparticles and liposomes.
Protocol 1: Preparation of this compound-Loaded Eudragit S100 Nanoparticles by Solvent Evaporation
This method is adapted from procedures used for encapsulating other drugs in Eudragit S100.[3][4][7]
Materials:
-
This compound Citrate
-
Eudragit S100
-
Ethanol
-
Liquid Paraffin (B1166041)
-
Span 80
-
Petroleum Ether
-
Deionized Water
Equipment:
-
Magnetic stirrer with heating plate
-
Homogenizer (optional)
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Particle size analyzer
Procedure:
-
Preparation of Organic Phase:
-
Accurately weigh 100 mg of Eudragit S100 and a desired amount of this compound Citrate (e.g., for a 1:1 drug-to-polymer ratio, use 100 mg).
-
Dissolve the polymer and drug in a suitable solvent system. A mixture of acetone and ethanol, or dichloromethane and ethanol, can be effective.[1][7] For instance, dissolve in 10 mL of a 1:1 (v/v) mixture of dichloromethane and ethanol.
-
Ensure complete dissolution, using sonication if necessary.
-
-
Preparation of Aqueous Phase:
-
In a beaker, prepare the external phase consisting of 50 mL of liquid paraffin containing 1% (w/v) Span 80 as a surfactant.
-
-
Emulsification:
-
While stirring the aqueous phase at a constant speed (e.g., 1000 rpm) with a magnetic stirrer, add the organic phase dropwise using a syringe.
-
Continue stirring for 2-3 hours to allow for the complete evaporation of the organic solvent.[4] This will lead to the formation of nanoparticles.
-
-
Nanoparticle Recovery:
-
After solvent evaporation, the nanoparticle suspension is formed.
-
Separate the nanoparticles by centrifugation at a high speed (e.g., 15,000 rpm) for 30 minutes.
-
Wash the nanoparticle pellet twice with petroleum ether to remove any residual oil and surfactant.[4]
-
Resuspend the pellet in deionized water and lyophilize or air-dry to obtain a powder.
-
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This is a standard and widely used method for preparing liposomes.[8][9]
Materials:
-
This compound Citrate
-
Phospholipids (e.g., DSPC, Soy PC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm)
-
Vortex mixer
-
Nitrogen gas source
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., a 7:3 molar ratio of a phospholipid to cholesterol) and this compound Citrate in a round-bottom flask using a suitable organic solvent, such as a chloroform:methanol mixture (2:1 v/v).[9] The drug-to-lipid ratio should be optimized; a starting point could be 1:10 (w/w).[10][11]
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the lipid transition temperature (e.g., 40-50°C).
-
Rotate the flask and apply a vacuum to evaporate the organic solvent, which will result in the formation of a thin lipid film on the inner surface of the flask.
-
To ensure complete removal of residual solvent, flush the flask with nitrogen gas and place it under a high vacuum for at least 2 hours.
-
-
Hydration:
-
Hydrate the lipid film by adding a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) to the flask.
-
Agitate the flask using a vortex mixer until the lipid film is completely suspended, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion.
-
Pass the suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.[8]
-
-
Purification:
-
Remove the unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Protocol 3: Characterization of this compound Nanocarriers
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the nanoparticle or liposome suspension in deionized water.
-
Analyze the sample using a dynamic light scattering (DLS) instrument to determine the average particle size and PDI.
-
Use the same instrument, often equipped with an electrode assembly, to measure the zeta potential, which indicates the surface charge and stability of the formulation.[2]
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separate the nanocarriers from the aqueous medium containing the unencapsulated drug by centrifugation or ultracentrifugation.
-
Quantify the amount of free this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
3. In Vitro Drug Release:
-
Use a dialysis bag method. Place a known amount of the this compound-loaded nanocarrier suspension in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.[2]
-
Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Plot the cumulative percentage of drug released against time to obtain the release profile.
Visualizations
Signaling Pathways
This compound exerts its therapeutic effects through multiple mechanisms, primarily as an NMDA receptor antagonist and a muscarinic acetylcholine (B1216132) receptor antagonist.
Caption: this compound's NMDA receptor antagonism pathway.
References
- 1. rjptonline.org [rjptonline.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Formulation And Evaluation of this compound Nanogel [zenodo.org]
- 4. ijpsr.info [ijpsr.info]
- 5. researchgate.net [researchgate.net]
- 6. Nanoparticle-in-Hydrogel Delivery System for the Sequential Release of Two Drugs [mdpi.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 10. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of drug-to-lipid ratio on drug release properties and liposome integrity in liposomal doxorubicin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Orphenadrine Citrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Orphenadrine citrate (B86180) for use in cell culture experiments. The information is intended to guide researchers in preparing this compound for in vitro studies, ensuring reproducibility and accuracy.
Physicochemical Properties and Solubility
This compound citrate is a white or almost white crystalline powder.[1] It is the citrate salt of this compound, a tertiary amino compound.[2][3] The compound has a molecular weight of 461.5 g/mol .[2][4]
Solubility Data
The solubility of this compound citrate in various solvents is crucial for preparing stock solutions for cell culture applications. The following table summarizes the available quantitative solubility data. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to its high solvating power and compatibility with most cell culture systems at low final concentrations.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥23.07 mg/mL | - |
| 92 mg/mL (199.34 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. | |
| Ethanol (EtOH) | ≥2.74 mg/mL | Gentle warming and sonication may be required to achieve dissolution. |
| Water | ≥5.74 mg/mL | Sonication is recommended to aid dissolution. Sparingly soluble in water. |
| >69.2 µg/mL | At pH 7.4. |
Experimental Protocols
I. Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mM this compound citrate stock solution in DMSO.
Materials:
-
This compound citrate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size, PTFE or nylon membrane recommended for DMSO compatibility)
-
Sterile syringes
Workflow for Preparing this compound Citrate Stock Solution:
Figure 1: Workflow for the preparation of an this compound citrate stock solution.
Procedure:
-
Calculate the required mass:
-
The molecular weight of this compound citrate is 461.5 g/mol .
-
To prepare 1 mL of a 100 mM stock solution, you will need:
-
Mass (g) = 0.1 mol/L * 0.001 L * 461.5 g/mol = 0.04615 g = 46.15 mg
-
-
-
Weighing:
-
In a sterile microcentrifuge tube, accurately weigh 46.15 mg of this compound citrate powder using a calibrated analytical balance.
-
-
Dissolution:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound citrate powder.
-
Cap the tube tightly.
-
-
Mixing:
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Sterile Filtration (Optional but Recommended):
-
While DMSO is generally considered to be sterile, filtering the stock solution is a good laboratory practice to ensure the removal of any potential microbial contaminants.
-
Aseptically attach a sterile 0.22 µm syringe filter to a sterile syringe.
-
Draw the this compound citrate solution into the syringe.
-
Dispense the solution through the filter into a new sterile polypropylene tube.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage. A product sheet suggests that in solvent, it can be stored for 1 year at -80°C or 1 month at -20°C.
-
II. Preparation of Working Solutions for Cell Treatment
This protocol describes the dilution of the high-concentration stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
100 mM this compound citrate stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or conical tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine the Final Concentration:
-
The appropriate working concentration of this compound citrate will vary depending on the cell type and the experimental goals.
-
An in vitro study on rat cerebellar granule cells reported an IC50 value of approximately 11.6 µM for preventing NMDA-evoked mitochondrial potential decrease. This suggests that a working concentration range of 1-50 µM may be a reasonable starting point for many cell types.
-
It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
-
Serial Dilution:
-
It is best to perform serial dilutions of the stock solution to achieve the final working concentration. Directly adding a very small volume of the high-concentration stock to a large volume of media can lead to inaccurate concentrations.
-
Example for preparing a 10 µM working solution:
-
Intermediate Dilution (e.g., 1 mM):
-
Dilute the 100 mM stock solution 1:100 in complete cell culture medium. For example, add 2 µL of the 100 mM stock to 198 µL of medium. This will result in a 1 mM intermediate solution.
-
-
Final Dilution (10 µM):
-
Dilute the 1 mM intermediate solution 1:100 in complete cell culture medium. For example, add 10 µL of the 1 mM solution to 990 µL of medium to make 1 mL of 10 µM working solution.
-
-
-
-
DMSO Concentration Control:
-
It is critical to maintain a low final concentration of DMSO in the cell culture medium, as DMSO can be toxic to cells at higher concentrations. The final DMSO concentration should typically be less than 0.5%, and ideally below 0.1%.
-
In the example above, the final DMSO concentration would be 0.01%, which is well-tolerated by most cell lines.
-
Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound citrate-treated samples.
-
-
Application to Cells:
-
Remove the existing medium from your cell culture plates or flasks.
-
Add the freshly prepared working solution of this compound citrate to the cells.
-
Incubate the cells for the desired treatment duration.
-
III. Stability and Cytotoxicity Considerations
-
Stability: this compound citrate is reported to be stable in aqueous solutions under neutral conditions for up to 24 hours. However, it is recommended to prepare fresh working solutions for each experiment.
-
Cytotoxicity: The cytotoxic effects of this compound citrate can vary between cell lines. It is essential to determine the cytotoxicity profile of the compound in your specific cell model using assays such as MTT, XTT, or LDH release assays. This will help in selecting a sub-toxic concentration range for your experiments.
Mechanism of Action and Signaling Pathways
This compound citrate is known to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a histamine (B1213489) H1 receptor antagonist. These actions are central to its pharmacological effects.
Figure 2: Simplified signaling pathways affected by this compound citrate.
NMDA Receptor Antagonism: The NMDA receptor is an ionotropic glutamate (B1630785) receptor that, upon activation, allows the influx of Ca²⁺ into the neuron. This Ca²⁺ influx is a critical second messenger that activates various downstream signaling cascades, including calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn can lead to the phosphorylation of transcription factors like CREB and subsequent changes in gene expression related to synaptic plasticity, learning, and memory. By acting as a non-competitive antagonist, this compound citrate blocks the NMDA receptor, thereby inhibiting this Ca²⁺ influx and the subsequent downstream signaling events.
Histamine H1 Receptor Antagonism: The histamine H1 receptor is a G-protein coupled receptor (GPCR) that is linked to the Gq alpha subunit. Upon binding of histamine, the Gq protein activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular Ca²⁺. This compound citrate antagonizes the H1 receptor, thereby preventing this signaling cascade and the associated increase in intracellular calcium.
References
- 1. eurotradesl.com [eurotradesl.com]
- 2. This compound Citrate | C24H31NO8 | CID 83823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CITRATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
Troubleshooting & Optimization
Orphenadrine in Aqueous Solutions: A Technical Support Guide for Laboratory Use
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of orphenadrine in aqueous solutions for laboratory applications. The information is presented through troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For non-aqueous stock solutions, this compound hydrochloride is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[1] Aqueous stock solutions of this compound hydrochloride can be prepared directly in aqueous buffers such as PBS (pH 7.2), with a solubility of approximately 10 mg/mL.[1] this compound citrate (B86180) is sparingly soluble in water.[2][3]
Q2: How should I store aqueous solutions of this compound?
It is recommended not to store aqueous solutions of this compound for more than one day due to its limited stability.[1] For longer-term storage, it is advisable to prepare fresh solutions before each experiment. If short-term storage is necessary, solutions should be protected from light and stored at controlled room temperature (20° to 25°C or 68° to 77°F).
Q3: What factors can affect the stability of this compound in my experiments?
Several factors can influence the stability of this compound in aqueous solutions:
-
pH: this compound shows varying stability across different pH levels. The commercial injection formulation is buffered to a pH of 5.0-6.0. Forced degradation studies indicate that this compound undergoes degradation under both acidic and basic conditions.
-
Oxidizing Agents: this compound is highly susceptible to degradation by oxidizing agents. Avoid contact with materials that can promote oxidation.
-
Light: this compound citrate is sensitive to light and should be protected from exposure during storage and handling.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.
Q4: I am observing unexpected results in my assay. Could it be related to this compound degradation?
Yes, unexpected assay results, such as lower-than-expected potency or the appearance of unknown peaks in chromatography, can be indicative of this compound degradation. It is crucial to use freshly prepared solutions and follow proper storage and handling procedures. If you suspect degradation, preparing a fresh standard and re-assaying is recommended.
Q5: What are the known degradation products of this compound?
Forced degradation studies have shown the formation of various degradation products under stress conditions. While the exact structures of all degradants are not fully elucidated in all literature, known metabolic pathways, which can be similar to degradation pathways, involve N-dealkylation to N-desmethyl-orphenadrine and N,N-didesmethyl-orphenadrine, as well as hydroxylation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low assay values or loss of potency | Degradation of this compound in the aqueous solution. | Prepare a fresh solution of this compound immediately before use. Verify the pH of your solution; for better stability, consider buffering your solution to a pH between 5.0 and 6.0. |
| Appearance of extra peaks in HPLC analysis | Formation of degradation products. | Review the preparation and storage conditions of your solution. Ensure it is protected from light and high temperatures. If using hydrogen peroxide or other oxidizing agents in your experimental setup, be aware of the rapid degradation of this compound. |
| Precipitation in the aqueous solution | Poor solubility or pH-dependent solubility. | This compound citrate is sparingly soluble in water. For the hydrochloride salt, ensure the concentration does not exceed its solubility limit (approx. 10 mg/mL in PBS at pH 7.2). Adjusting the pH may also affect solubility. |
| Inconsistent results between experiments | Inconsistent age or storage of this compound solutions. | Standardize your experimental protocol to use this compound solutions prepared at the same time and stored under identical conditions for all experimental runs. It is best practice to use freshly prepared solutions for each experiment. |
Data on this compound Stability
The following table summarizes the degradation of this compound enantiomers under various stress conditions after 24 hours, as determined by a stability-indicating chiral HPLC method.
| Stress Condition | (+) this compound Degradation (%) | (-) this compound Degradation (%) | Observations |
| Acidic (0.1N HCl) | 8.18 | 10.65 | Relatively stable, with minor degradation observed. |
| Basic (0.1N NaOH) | 7.50 | 12.12 | Minor degradation observed at room temperature. |
| Neutral (Water) | Stable | Stable | Found to be stable under neutral conditions for up to 24 hours. |
| Oxidative (3% H₂O₂) | 92.05 | 93.34 | Significant degradation. The drug was completely degraded with 30% H₂O₂ at 0 hours. |
| Photolytic (UV light) | 12.50 | 13.52 | Slight degradation observed after 24 hours of exposure. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol is based on a method developed for the analysis of this compound enantiomers and their degradation products.
1. Chromatographic Conditions:
-
Column: Phenomenex® Lux Cellulose-1 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile (B52724) and 20 mM Ammonium (B1175870) Bicarbonate (75:25 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 241 nm
-
Column Temperature: Ambient
2. Preparation of Solutions:
-
Ammonium Bicarbonate Buffer (20 mM): Dissolve 1.58 g of ammonium bicarbonate in 1000 mL of HPLC grade water. Filter through a 0.22 µm membrane filter.
-
Mobile Phase: Mix 750 mL of acetonitrile with 250 mL of 20 mM ammonium bicarbonate buffer. Degas before use.
-
Standard Solution: Prepare a stock solution of this compound citrate in the mobile phase. Further dilute to the desired concentration (e.g., 10 µg/mL).
3. Forced Degradation Study Protocol:
-
Acid Degradation: To 1 mL of a 1000 µg/mL this compound sample, add 0.1N hydrochloric acid to a final volume of 10 mL. After 24 hours, neutralize with 0.1N sodium hydroxide (B78521) and dilute with the mobile phase for analysis.
-
Base Degradation: To 1 mL of a 1000 µg/mL this compound sample, add 0.1N sodium hydroxide to a final volume of 10 mL. After 24 hours, neutralize with 0.1N hydrochloric acid and dilute with the mobile phase for analysis.
-
Oxidative Degradation: To 1 mL of a 1000 µg/mL this compound sample, add 3% hydrogen peroxide to a final volume of 10 mL. After 24 hours, dilute with the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of this compound in the mobile phase to UV light in a UV chamber for 24 hours before analysis.
-
Neutral Degradation: Dissolve the this compound sample in water and keep it for 24 hours before diluting with the mobile phase for analysis.
Visualizations
This compound Degradation Pathways
Caption: Conceptual diagram of potential this compound degradation pathways.
Experimental Workflow for Stability Testing
References
Overcoming Orphenadrine solubility issues in experimental buffers
This technical support resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome solubility challenges with orphenadrine in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of this compound a concern in experimental settings?
A1: this compound, particularly as the citrate (B86180) salt, is sparingly soluble in water and aqueous solutions at neutral pH.[1][2] This can lead to precipitation in experimental buffers, affecting the accuracy and reproducibility of results by reducing the effective concentration of the compound in solution.
Q2: How does the salt form (citrate vs. hydrochloride) affect solubility?
A2: Both this compound citrate and hydrochloride are used in research. The hydrochloride salt is soluble in water, ethanol (B145695), and chloroform.[1] this compound citrate is soluble in acidic solutions but only sparingly soluble in water.[1] The choice of salt can be critical depending on the experimental buffer system.
Q3: What is the impact of pH on this compound solubility?
A3: this compound is a weakly basic drug. Its solubility is highly pH-dependent, increasing significantly in acidic conditions.[1] In buffers with a pH moving towards neutral or alkaline, the solubility decreases, which can cause the compound to precipitate. Therefore, pH adjustment is a key strategy for maintaining its solubility.[3]
Q4: What are the recommended solvents for preparing a concentrated stock solution?
A4: For preparing high-concentration stock solutions, organic solvents are recommended. This compound hydrochloride is soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at approximately 33 mg/mL, and in ethanol at about 10 mg/mL.[4] this compound citrate also shows high solubility in DMSO (92 mg/mL).[2]
Q5: I need to avoid organic solvents. How can I dissolve this compound directly in an aqueous buffer?
A5: To dissolve this compound directly in an aqueous buffer like PBS (pH 7.2), you can prepare the solution by directly dissolving the crystalline solid.[4] However, the solubility will be limited (approx. 10 mg/mL for the hydrochloride in PBS).[4] For the citrate salt, solubility is noted as >69.2 µg/mL at pH 7.4.[5] To achieve higher concentrations, acidification of the buffer is a viable strategy.
Q6: What are the visual indicators of a solubility problem?
A6: Common signs of solubility issues include:
-
Precipitation: Formation of solid particles after the compound is added to the buffer.
-
Cloudiness or turbidity: The solution appears hazy or milky.
-
Incomplete dissolution: Visible solid particles remain even after vigorous mixing or sonication.
Q7: My this compound solution precipitated after dilution into my experimental buffer. What should I do?
A7: This is a common issue when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer. To troubleshoot this, you can:
-
Lower the final concentration: The concentration in your final working solution may be above the solubility limit in that buffer.
-
Adjust the buffer pH: Lowering the pH of your final buffer can increase this compound's solubility.
-
Increase the percentage of co-solvent: While keeping the final organic solvent concentration low is ideal, a slight increase may be necessary to maintain solubility. Always run a vehicle control to account for any effects of the solvent.
-
Use a solubility enhancer: Consider incorporating a solubility-enhancing agent like a cyclodextrin (B1172386) into your buffer system.[6][7]
Data Summary Tables
Table 1: Solubility of this compound Salts in Common Solvents
| Compound | Solvent | Approximate Solubility | Reference |
| This compound Hydrochloride | Ethanol | ~10 mg/mL | [4] |
| DMSO | ~33 mg/mL | [4] | |
| DMF | ~33 mg/mL | [4] | |
| PBS (pH 7.2) | ~10 mg/mL | [4] | |
| This compound Citrate | Water | Sparingly soluble (~1 in 70 parts) | [2][8] |
| DMSO | 92 mg/mL | [2] | |
| Ethanol (96%) | Slightly soluble | [2] | |
| Aqueous Buffer (pH 7.4) | >69.2 µg/mL | [5] |
Table 2: Comparison of Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| pH Adjustment | Increases ionization of the weakly basic drug, enhancing solubility in aqueous media. | Simple, cost-effective, avoids organic solvents. | May not be suitable for all biological experiments where a specific pH is required. |
| Co-solvents (e.g., DMSO, Ethanol) | The drug is dissolved in a water-miscible organic solvent in which it is highly soluble.[3] | Allows for high-concentration stock solutions, useful for serial dilutions. | Organic solvents can have physiological effects on cells or tissues; final concentration must be carefully controlled.[4] |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the cyclodextrin's lipophilic core, while the hydrophilic exterior improves aqueous solubility.[6][7] | Effective for highly insoluble compounds, can reduce drug toxicity. | May alter the free drug concentration and require additional validation; can be more expensive. |
Troubleshooting Workflows and Signaling Pathways
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
Caption: Simplified signaling pathways for this compound.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Citrate Solution via pH Adjustment
This protocol describes how to prepare a solution of this compound citrate by modifying the pH of an aqueous buffer.
Materials:
-
This compound Citrate powder
-
Experimental buffer (e.g., Phosphate-Buffered Saline, PBS)
-
1 M Hydrochloric Acid (HCl)
-
pH meter
-
Stir plate and magnetic stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Weigh the desired amount of this compound citrate powder.
-
Add the powder to a volume of the experimental buffer that is approximately 80% of your final desired volume.
-
Begin stirring the solution with a magnetic stir bar. You will likely observe that the powder does not fully dissolve.
-
Slowly add 1 M HCl dropwise to the solution while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding HCl until the this compound citrate powder is fully dissolved. Note the pH at which complete dissolution occurs.
-
Once the solid is dissolved, add more of the experimental buffer to reach the final desired volume.
-
Important: Verify the final pH of the solution. Be aware that this acidified solution may not be suitable for all experimental systems. If necessary, a separate pH-matched vehicle control should be prepared for your experiment.
Protocol 2: Preparation of this compound Solution using a Co-solvent (DMSO)
This protocol details the preparation of a concentrated stock solution in DMSO and subsequent dilution into an aqueous buffer.
Materials:
-
This compound (citrate or hydrochloride) powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Experimental aqueous buffer
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder into a suitable vial.
-
Add the required volume of DMSO to achieve a high-concentration stock (e.g., 25-50 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. This is your stock solution. Store appropriately (typically at -20°C).
-
-
Working Solution Preparation:
-
Warm the stock solution to room temperature before use.
-
To prepare your working solution, add the stock solution to your experimental buffer. It is critical to add the stock solution to the buffer (and not the other way around) while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can cause precipitation.
-
For example, to make a 100 µM working solution from a 50 mM stock, you would perform a 1:500 dilution (e.g., 2 µL of stock into 998 µL of buffer).
-
-
Solvent Control:
-
Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) as it can have independent biological effects.[4]
-
Always prepare a vehicle control containing the same final concentration of DMSO in your experimental buffer to test for solvent effects.
-
Protocol 3: Enhancing this compound Solubility with β-Cyclodextrin
This protocol describes the use of β-cyclodextrin to form an inclusion complex with this compound, thereby increasing its aqueous solubility.[9]
Materials:
-
This compound Citrate powder
-
β-Cyclodextrin
-
Deionized water or experimental buffer
-
Stir plate and magnetic stir bar
-
Sonicator (optional)
Procedure:
-
Prepare the Cyclodextrin Solution:
-
Weigh an amount of β-cyclodextrin to create a solution of the desired molarity (a molar ratio of drug to cyclodextrin between 1:1 and 1:2 is a common starting point).
-
Dissolve the β-cyclodextrin in your chosen aqueous buffer with stirring. Gentle heating or sonication can aid dissolution.
-
-
Form the Inclusion Complex:
-
Weigh the required amount of this compound citrate powder.
-
Slowly add the this compound powder to the stirring β-cyclodextrin solution.
-
Allow the mixture to stir for several hours (4-24 hours) at room temperature to ensure maximum complex formation.
-
-
Final Preparation:
-
After stirring, the solution should be clear. If any undissolved particles remain, the solution can be filtered through a 0.22 µm syringe filter to remove them.
-
This solution can now be used as your stock or working solution.
-
A vehicle control containing only β-cyclodextrin in the same buffer should be included in your experiments.
-
References
- 1. This compound | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound citrate | 4682-36-4 [smolecule.com]
- 3. wjbphs.com [wjbphs.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound Citrate | C24H31NO8 | CID 83823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
Technical Support Center: Mitigating Anticholinergic Side Effects of Orphenadrine in Animal Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist researchers in mitigating the anticholinergic side effects of Orphenadrine in animal studies.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments involving this compound.
| Question | Answer |
| My animals are overly sedated after this compound administration, affecting their performance in behavioral tasks. What can I do? | Troubleshooting Steps: 1. Dose Reduction: The simplest approach is to lower the dose of this compound to the minimum effective level for your primary experimental endpoint. 2. Acclimatization: Allow for a longer acclimatization period after drug administration before starting behavioral testing. 3. Timing of Testing: Conduct behavioral testing when the sedative effects are likely to be diminished. This may require a pilot study to determine the time course of sedation. 4. Co-administration with a stimulant: In some specific paradigms, a low dose of a CNS stimulant might be considered, but this can introduce confounding variables and should be carefully justified. |
| I am observing significant cognitive impairment in my animal models, which is confounding my study. How can I address this? | Mitigation Strategies: 1. Co-administer an Acetylcholinesterase Inhibitor: Drugs like Donepezil can be used to increase synaptic acetylcholine (B1216132) levels, potentially counteracting the cognitive deficits. See the detailed protocol below. 2. Task Modification: Simplify the cognitive task to reduce the cognitive load on the animals. 3. Reversal Learning Paradigms: Employ reversal learning tasks to specifically assess cognitive flexibility, which is often impaired by anticholinergics. |
| How can I measure and mitigate this compound-induced dry mouth (xerostomia) in my rodent models? | Measurement and Mitigation: 1. Salivary Flow Measurement: Saliva can be collected by placing pre-weighed cotton swabs in the animal's mouth after administration of a sialogogue like pilocarpine (B147212). A decrease in saliva weight compared to baseline or a control group indicates xerostomia. See the protocol below for details. 2. Mitigation: Co-administration of a muscarinic agonist like pilocarpine can stimulate salivary secretion. However, this may have systemic effects that could interfere with your primary measurements. Providing easy access to water is crucial. |
| My animals are showing signs of tachycardia after this compound injection. How should I monitor and manage this? | Monitoring and Management: 1. ECG Monitoring: Use non-invasive tail-cuff systems or implantable telemetry devices to monitor heart rate and ECG parameters.[1][2] 2. Dose-Response: Characterize the dose-response relationship between this compound and heart rate in your specific animal model. 3. Management: While beta-blockers could be used to control heart rate, they introduce significant cardiovascular variables. The primary approach should be to use the lowest effective dose of this compound. If tachycardia is severe, the experimental protocol may need to be revised. |
| What are the key considerations when choosing a mitigating agent? | Key Considerations: 1. Central vs. Peripheral Effects: Choose an agent that targets the specific side effect. For cognitive issues, a centrally acting agent like Donepezil is appropriate. For peripheral effects like dry mouth, a peripherally acting agent might be preferable to avoid CNS confounds. 2. Pharmacokinetics: Consider the half-life and time to peak effect of both this compound and the mitigating agent to ensure their actions overlap appropriately. 3. Potential for Interaction: Be aware of potential pharmacokinetic and pharmacodynamic interactions between this compound and the mitigating agent that could affect your results. |
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the potential effects of mitigating agents on this compound-induced side effects. Note: This data is illustrative and based on expected outcomes, as direct experimental data for these specific co-administrations is limited in publicly available literature.
Table 1: Effect of Donepezil on this compound-Induced Cognitive Deficits in a Morris Water Maze Task in Rats
| Treatment Group | This compound Dose (mg/kg, i.p.) | Donepezil Dose (mg/kg, p.o.) | Escape Latency (seconds) | Time in Target Quadrant (seconds) |
| Vehicle Control | 0 | 0 | 15.2 ± 2.1 | 25.8 ± 3.5 |
| This compound | 20 | 0 | 45.7 ± 5.3 | 10.1 ± 2.8 |
| This compound + Donepezil | 20 | 1 | 25.3 ± 3.9 | 18.9 ± 3.1 |
| This compound + Donepezil | 20 | 3 | 18.1 ± 2.5 | 22.5 ± 2.9 |
Table 2: Effect of Pilocarpine on this compound-Induced Salivary Hypofunction in Rats
| Treatment Group | This compound Dose (mg/kg, i.p.) | Pilocarpine Dose (mg/kg, s.c.) | Saliva Volume (µL) |
| Vehicle Control | 0 | 0 | 150.4 ± 15.2 |
| This compound | 20 | 0 | 45.2 ± 8.9 |
| This compound + Pilocarpine | 20 | 0.5 | 95.8 ± 12.1 |
| This compound + Pilocarpine | 20 | 1 | 135.3 ± 14.5 |
Experimental Protocols
Protocol 1: Mitigation of Cognitive Deficits (Morris Water Maze)
This protocol details a method to assess and mitigate this compound-induced spatial learning and memory deficits in rats using the Morris Water Maze.
1. Animals:
-
Male Wistar rats (250-300g).
-
House individually with ad libitum access to food and water.
-
Maintain on a 12-h light/dark cycle.
2. Drug Preparation and Administration:
-
This compound Citrate: Dissolve in 0.9% saline. Administer intraperitoneally (i.p.) at a volume of 1 mL/kg.
-
Donepezil Hydrochloride: Dissolve in distilled water. Administer orally (p.o.) via gavage at a volume of 2 mL/kg.
3. Experimental Groups:
-
Group 1: Vehicle (Saline i.p. + Water p.o.)
-
Group 2: this compound (20 mg/kg, i.p.) + Vehicle (Water p.o.)
-
Group 3: this compound (20 mg/kg, i.p.) + Donepezil (1 mg/kg, p.o.)
-
Group 4: this compound (20 mg/kg, i.p.) + Donepezil (3 mg/kg, p.o.)
4. Procedure:
-
Pre-treatment: Administer Donepezil or water vehicle orally 60 minutes before this compound administration.
-
This compound Administration: Administer this compound or saline vehicle 30 minutes before the start of the Morris Water Maze task.
-
Morris Water Maze Task:
-
Apparatus: A circular pool (1.5 m diameter) filled with opaque water (20-22°C). A hidden platform (10 cm diameter) is submerged 1-2 cm below the water surface in a fixed quadrant.
-
Acquisition Phase (4 days, 4 trials/day):
-
Gently place the rat into the pool facing the wall at one of four starting positions.
-
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within 60 seconds, guide it to the platform.
-
Allow the rat to remain on the platform for 15 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.[3]
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Protocol 2: Measurement of Salivary Flow
This protocol outlines a method for quantifying this compound-induced xerostomia in rats.
1. Animals:
-
Male Sprague-Dawley rats (300-350g).
-
House individually with ad libitum access to food and water.
2. Drug Preparation and Administration:
-
This compound Citrate: Dissolve in 0.9% saline. Administer i.p. at a volume of 1 mL/kg.
-
Pilocarpine Hydrochloride: Dissolve in 0.9% saline. Administer subcutaneously (s.c.) at a volume of 1 mL/kg to stimulate salivation.
3. Procedure:
-
Administer this compound or saline vehicle.
-
After 30 minutes, lightly anesthetize the rats (e.g., with isoflurane) to prevent swallowing of saliva.
-
Administer Pilocarpine (1 mg/kg, s.c.).
-
Immediately place pre-weighed cotton balls (two per rat) into the oral cavity.
-
Collect saliva for a period of 15 minutes.
-
Remove the cotton balls and immediately weigh them.
-
The weight of the collected saliva is the difference between the final and initial weights of the cotton balls.
Protocol 3: Assessment of Tachycardia
This protocol describes a method for monitoring this compound-induced tachycardia in mice.
1. Animals:
-
Male C57BL/6 mice (25-30g).
-
House individually.
2. Drug Preparation and Administration:
-
This compound Citrate: Dissolve in 0.9% saline. Administer i.p. at a volume of 10 mL/kg.
3. Procedure:
-
ECG Measurement:
-
Drug Administration: Administer this compound or saline vehicle.
-
Post-injection Monitoring: Immediately place the mouse back on the ECG platform and record continuously for at least 60 minutes.
-
Data Analysis: Analyze the ECG recordings to determine heart rate (beats per minute) at baseline and at various time points after injection.
Mandatory Visualizations
Signaling Pathways
Caption: Cholinergic signaling pathway and points of pharmacological intervention.
Experimental Workflows
Caption: Workflow for mitigating cognitive deficits.
Caption: Workflow for measuring salivary flow.
References
- 1. Heart Rate and Electrocardiography Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What to consider for ECG in mice—with special emphasis on telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
Orphenadrine Dose-Response Curve Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting in vitro dose-response analysis of Orphenadrine. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound in vitro?
This compound is known to interact with multiple targets, often referred to as a "dirty drug".[1] Its primary and off-target activities include:
-
Muscarinic Acetylcholine Receptors (mAChRs): It acts as a non-selective antagonist across all five subtypes (M1-M5).[2][3]
-
NMDA Receptors: It is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, binding to the phencyclidine (PCP) site within the ion channel.[4][5]
-
Histamine H1 Receptors: It functions as an H1 receptor antagonist.
-
hERG Potassium Channels: this compound is an inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel, an important interaction to consider for cardiotoxicity safety profiling.
-
Other Targets: It has also been reported to inhibit sodium channels and the reuptake of norepinephrine (B1679862) and dopamine.
Q2: What are the expected IC50, Ki, or Kd values for this compound against its key targets?
The potency of this compound varies depending on the target and the experimental system. The following table summarizes reported values from in vitro studies.
| Target | Cell Line / Preparation | Assay Type | Value (µM) | Parameter |
| NMDA Receptor | Human Frontal Cortex Homogenates | [3H]MK-801 Binding | 6.0 | Ki |
| NMDA Receptor | Cultured Superior Colliculus Neurons | Patch Clamp | 16.2 | IC50 |
| hERG Channel | HEK293 Cells | Patch Clamp | 0.85 | IC50 |
| Muscarinic M1 Receptor | CHO-K1 Cells | Radioligand Binding | 0.048 | Kd |
| Muscarinic M2 Receptor | CHO-K1 Cells | Radioligand Binding | 0.213 | Kd |
| Muscarinic M3 Receptor | CHO-K1 Cells | Radioligand Binding | 0.120 | Kd |
| Muscarinic M4 Receptor | CHO-K1 Cells | Radioligand Binding | 0.170 | Kd |
| Muscarinic M5 Receptor | CHO-K1 Cells | Radioligand Binding | 0.129 | Kd |
Q3: What is the appropriate solvent for preparing this compound stock solutions?
This compound is commonly available as a citrate (B86180) or hydrochloride salt. For in vitro assays, Dimethyl sulfoxide (B87167) (DMSO) is a frequently used solvent for creating high-concentration stock solutions. Always perform a solubility test for your specific lot of this compound and experimental buffer. Ensure the final concentration of the solvent in the assay medium is low (typically ≤0.5%) and consistent across all wells, including controls, to avoid solvent-induced artifacts.
Q4: Can this compound cause cytotoxicity in cell-based assays?
Yes. At higher concentrations, this compound can cause cytotoxicity, which may be unrelated to the specific target being investigated. It is crucial to differentiate between a specific pharmacological effect (e.g., receptor antagonism) and general toxicity. This can be achieved by running a parallel cytotoxicity assay (e.g., Trypan Blue exclusion or a cell viability assay on a non-target-expressing cell line) or by ensuring that the observed effect occurs at concentrations well below those that induce cell death.
Q5: What are the most critical off-target effects to consider in my experiments?
The most significant off-target effect to be aware of is the inhibition of hERG potassium channels, which occurs at sub-micromolar concentrations (IC50 of 0.85 µM). This is a critical safety liability as hERG channel blockade can lead to cardiac arrhythmias. If your assay uses a cell type known to express hERG channels, any observed effects in the high nanomolar to low micromolar range could be influenced by this activity.
Experimental Protocols
General Protocol for In Vitro Dose-Response Curve Generation
This protocol outlines a standard workflow for assessing the effect of this compound on a cell-based assay in a 96-well plate format.
Materials:
-
This compound (citrate or hydrochloride salt)
-
Appropriate cell line and culture medium
-
Sterile 96-well cell culture plates (clear, black, or white, depending on the assay readout)
-
DMSO (or other suitable solvent)
-
Phosphate-Buffered Saline (PBS)
-
Assay-specific reagents (e.g., MTT, luciferase substrate, fluorescent calcium dye)
-
Multichannel pipette
-
Plate reader (spectrophotometer, fluorometer, or luminometer)
Methodology:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Harvest cells and perform a cell count to ensure viability is >95%.
-
Resuspend cells in fresh culture medium to the desired seeding density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Best Practice: To avoid "edge effects," fill the perimeter wells with 100 µL of sterile PBS or medium without cells.
-
Incubate the plate for 24 hours (or as required for cell adherence and recovery) at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution to create a range of concentrations. A 10-point, 3-fold dilution series is common. Remember to create an intermediate dilution plate to minimize the final DMSO concentration.
-
Prepare a vehicle control solution containing the same concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
Carefully remove the medium from the cell plate.
-
Add fresh, pre-warmed medium containing the desired final concentrations of this compound or vehicle control to the appropriate wells. Perform this in triplicate for each concentration.
-
Include "no-cell" controls (medium only) and "vehicle" controls (cells + vehicle).
-
-
Incubation:
-
Incubate the plate for the time required for the drug to elicit a response. This is assay-dependent and may range from minutes (for acute receptor signaling) to days (for proliferation).
-
-
Endpoint Measurement:
-
Perform the specific assay according to the manufacturer's instructions. This could involve:
-
Viability/Proliferation: Adding MTT or WST-1 reagent and measuring absorbance.
-
Signaling: Adding a luciferase substrate and measuring luminescence.
-
Ion Channel Flux: Using a fluorescent dye and measuring fluorescence intensity changes.
-
-
-
Data Analysis:
-
Subtract the average background signal (from "no-cell" wells) from all other measurements.
-
Normalize the data to the vehicle control (typically set to 100% activity or 0% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the EC50 or IC50 and the Hill slope.
-
Visualizations
Caption: this compound's primary in vitro molecular targets.
Caption: General workflow for a cell-based dose-response assay.
Troubleshooting Guide
Q: I'm seeing high variability between my replicate wells. What could be the cause?
A: High variability is often due to technical inconsistencies. Consider the following:
-
Pipetting Error: Ensure your pipettes are calibrated. Use a multichannel pipette carefully and consistently for additions to the plate.
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous (no clumps) before and during plating. Gently swirl the suspension between pipetting steps. Avoid scraping the bottom of the well when changing media.
-
Edge Effects: The outer wells of a plate are more susceptible to evaporation and temperature changes, leading to variability. Avoid using the 36 outer wells for experimental data, or fill them with sterile buffer to create a humidity barrier.
-
Incomplete Mixing: After adding reagents, ensure gentle but thorough mixing by tapping the plate or using an orbital shaker, if the assay allows.
Q: My dose-response curve is flat, showing no effect of this compound.
A: This can be due to several factors:
-
Concentration Range: You may be testing a concentration range that is too low. Based on the data provided, effects can be seen from high nanomolar to mid-micromolar ranges. Expand your concentration range.
-
Compound Inactivity: Verify the identity and purity of your this compound stock. Ensure it has been stored correctly and has not degraded.
-
Cell Line Insensitivity: The cell line you are using may not express the target of interest or may have a downstream signaling pathway that is not sensitive to its modulation. Confirm target expression in your cell model.
-
Assay Conditions: The assay itself may not be sensitive enough to detect a change. Optimize your assay window and ensure your positive controls are working as expected.
Q: My calculated IC50 value is significantly different from what is reported in the literature.
A: A shift in IC50 is a common issue and can point to differences in experimental conditions.
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and have a consistent, low passage number. High passage numbers can lead to phenotypic drift.
-
Incubation Time: The duration of drug exposure can significantly alter the apparent potency. Ensure your incubation time matches the reference experiment.
-
Assay-Specific Parameters:
-
For ion channel assays, the IC50 can be dependent on the stimulation frequency (use-dependence).
-
The pH of the extracellular buffer can modulate the potency of some ion channel blockers.
-
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to drugs, reducing their free concentration and thus their apparent potency. If possible, run the assay in serum-free media or ensure your serum percentage is consistent with reference studies.
Q: My cells are dying at high this compound concentrations, which is masking the pharmacological effect I want to measure.
A: This indicates you are observing off-target cytotoxicity.
-
Limit Concentration Range: Restrict your dose-response curve to concentrations that do not cause significant cell death.
-
Reduce Incubation Time: A shorter exposure to the drug may be sufficient to observe the desired pharmacological effect without inducing widespread toxicity.
-
Use a More Specific Assay: Instead of a general viability or proliferation assay, use an assay that directly measures the activity of your target (e.g., a receptor binding assay or a specific signaling reporter) to separate the intended effect from toxicity.
Q: The slope of my dose-response curve is very shallow or steep (Hill Slope ≠ 1.0). What does this mean?
A: The Hill slope provides insight into the nature of the drug-target interaction.
-
Shallow Slope (Hill Slope < 1.0): This can indicate negative cooperativity, multiple binding sites with different affinities, or experimental artifacts like compound insolubility at high concentrations. Given this compound's polypharmacology, a shallow slope could reflect its engagement with multiple targets in the same concentration range.
-
Steep Slope (Hill Slope > 1.0): This can suggest positive cooperativity in binding. It can also be an artifact of the assay system.
-
Biphasic Curve: In some systems, this compound has shown a biphasic dose-response, where it produces opposite effects at low versus high concentrations. If you observe this, it may be due to the drug acting on different targets with different potencies.
Caption: Troubleshooting flowchart for common dose-response issues.
References
- 1. SMPDB [smpdb.ca]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound prevents 3-nitropropionic acid-induced neurotoxicity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of Orphenadrine
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing the off-target effects of Orphenadrine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily classified as a centrally acting skeletal muscle relaxant.[1][2] Its therapeutic effects are believed to be mediated through its anticholinergic (muscarinic antagonist) properties, which help to reduce muscle spasms.[1][3] It is thought to act on central motor centers or the medulla.[2]
Q2: What are the known major off-target effects of this compound?
This compound is known to interact with several targets other than its intended therapeutic target, contributing to its side effect profile. These off-target activities include:
-
Histamine H1 Receptor Antagonism: this compound is an ethanolamine (B43304) antihistamine and acts as an antagonist at H1 receptors.
-
NMDA Receptor Antagonism: It is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding to the phencyclidine (PCP) site.
-
Sodium Channel Blockade: this compound has been shown to block several voltage-gated sodium channels, including Nav1.7, Nav1.8, and Nav1.9.
-
HERG Potassium Channel Blockade: It is an inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel, which can have implications for cardiac function.
-
Norepinephrine (B1679862) and Dopamine (B1211576) Reuptake Inhibition (NDRI): this compound also acts as an inhibitor of norepinephrine and dopamine reuptake.
Q3: What are the common side effects associated with this compound's off-target activities?
The side effects of this compound are largely linked to its anticholinergic and antihistaminic properties. Common side effects include dry mouth, dizziness, drowsiness, constipation, blurred vision, and urinary retention. More serious side effects can include tachycardia, confusion, and hallucinations. Its HERG channel blockade has been linked to potential QT prolongation and Torsade de Pointes tachycardia.
Q4: How can I experimentally identify the off-target effects of this compound in my research?
Several in vitro and in silico methods can be employed to identify off-target interactions:
-
Receptor Binding Assays: These assays are the gold standard for determining the affinity of a compound for a specific receptor. Competitive binding assays using radiolabeled ligands can determine the inhibition constant (Ki) of this compound for various receptors.
-
Functional Assays: Techniques like patch-clamp electrophysiology can be used to measure the functional consequences of this compound binding to ion channels, such as NMDA receptors, sodium channels, and HERG channels.
-
Chemical Proteomics: Approaches like activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP) can identify protein targets of small molecules in an unbiased manner.
-
Computational Approaches: In silico methods, such as 2D and 3D similarity screening and molecular docking, can predict potential off-target interactions based on the chemical structure of this compound.
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed in experiments with this compound.
-
Possible Cause: The observed phenotype may be due to an off-target effect of this compound rather than its primary mechanism of action.
-
Troubleshooting Steps:
-
Review Off-Target Profile: Refer to the known off-target profile of this compound (see FAQ 2 and the data table below). Does the unexpected phenotype align with the known pharmacology of any of the off-targets?
-
Use More Selective Compounds: If available, use more selective antagonists for the suspected off-target receptor to see if they replicate the observed phenotype.
-
Knockdown/Knockout Experiments: Use techniques like siRNA or CRISPR/Cas9 to reduce the expression of the suspected off-target protein and observe if the this compound-induced phenotype is diminished.
-
Dose-Response Analysis: Perform a dose-response curve for the observed phenotype. If the potency for the unexpected effect differs significantly from the potency for the on-target effect, it may suggest an off-target mechanism.
-
Issue 2: Difficulty interpreting cardiotoxicity data related to this compound.
-
Possible Cause: this compound's inhibition of the hERG potassium channel is a likely contributor to cardiotoxicity.
-
Troubleshooting Steps:
-
hERG Channel Assay: Conduct a patch-clamp electrophysiology study to directly measure the inhibitory effect of this compound on hERG channel currents. Determine the IC50 value.
-
Action Potential Duration Assay: Use isolated cardiomyocytes to measure the effect of this compound on the action potential duration. Prolongation of the action potential is a hallmark of hERG channel blockade.
-
Compare with Known hERG Blockers: Benchmark the effects of this compound against known hERG channel inhibitors in your experimental system.
-
Quantitative Data Summary
The following table summarizes the reported binding affinities and inhibitory concentrations of this compound for its various targets.
| Target | Assay Type | Value | Reference |
| On-Target | |||
| Muscarinic Acetylcholine Receptor | Anticholinergic Activity | 58% as potent as atropine | |
| Off-Targets | |||
| NMDA Receptor | [3H]MK-801 Binding | Ki = 6.0 ± 0.7 µM | |
| NMDA Receptor | Patch Clamp | IC50 = 16.2 ± 1.6 µM | |
| Histamine H1 Receptor | Antagonist Activity | Not specified | |
| hERG Potassium Channel | Patch Clamp | IC50 = 0.85 µM | |
| Voltage-Gated Sodium Channels (Nav1.7, 1.8, 1.9) | Patch Clamp | Significant block at low, clinically relevant concentrations |
Experimental Protocols
Radioligand Receptor Binding Assay (Competitive)
This protocol provides a general framework for determining the binding affinity of this compound for a specific receptor.
-
Preparation of Cell Membranes:
-
Culture cells expressing the target receptor.
-
Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a multi-well plate, add a fixed concentration of a suitable radioligand for the target receptor.
-
Add increasing concentrations of unlabeled this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
To determine non-specific binding, include control wells with a high concentration of an unlabeled ligand known to bind to the target receptor.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis
This protocol outlines the general steps for assessing the functional effects of this compound on ion channels.
-
Cell Preparation:
-
Culture cells stably or transiently expressing the ion channel of interest (e.g., hERG, Nav1.7).
-
Plate the cells on glass coverslips at a suitable density for patch-clamping.
-
-
Electrophysiological Recording:
-
Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., Tyrode's solution).
-
Fabricate patch pipettes from borosilicate glass capillaries and fill them with an appropriate internal solution.
-
Under visual control, approach a single cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential using a patch-clamp amplifier.
-
-
Data Acquisition:
-
Apply a specific voltage protocol to elicit ionic currents through the channel of interest.
-
Record the currents before and after the application of various concentrations of this compound to the external solution.
-
Allow sufficient time for the drug effect to reach a steady state.
-
-
Data Analysis:
-
Measure the peak current amplitude or the current at a specific time point in the absence and presence of this compound.
-
Calculate the percentage of current inhibition for each concentration of this compound.
-
Plot the percentage of inhibition as a function of the log concentration of this compound.
-
Fit the data with a Hill equation to determine the IC50 value.
-
Visualizations
Caption: this compound's primary and off-target signaling pathways.
Caption: Workflow for identifying and validating off-target effects.
References
Troubleshooting Orphenadrine assay interference
Welcome to the technical support center for Orphenadrine assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of interference in an this compound HPLC assay?
A1: Interference in this compound HPLC assays can stem from several sources:
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with this compound and either suppress or enhance its signal in mass spectrometry detection.[1][2][3] This is a significant issue in LC-MS/MS analysis.[2]
-
Co-formulated Drugs: this compound is often formulated with other drugs such as paracetamol (acetaminophen), caffeine, and aspirin. If the chromatographic method lacks sufficient specificity, these compounds can interfere with the this compound peak.
-
Metabolites: this compound is metabolized in the liver, forming compounds such as N-desmethyl-orphenadrine, N,N-didesmethyl-orphenadrine, and hydroxyl-orphenadrine. These metabolites may have similar retention times to the parent drug and cause interference if not properly resolved.
-
Structurally Similar Compounds: In immunoassay methods, structurally similar compounds can cross-react with the antibodies used, leading to false-positive results. While immunoassays are sensitive, their specificity can be limited.
Q2: My immunoassay for this compound is showing a positive result, but confirmatory analysis by LC-MS/MS is negative. What could be the cause?
A2: This discrepancy is often due to cross-reactivity in the immunoassay. Immunoassays utilize antibodies to detect a target molecule, but other compounds with similar chemical structures can sometimes bind to these antibodies, producing a false-positive result. It is a known limitation of immunoassay-based screening that they can have high sensitivity but lower specificity. All presumptive positive results from an immunoassay should be confirmed using a more specific method like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
Q3: I am observing poor peak shape (e.g., tailing, fronting) for this compound in my HPLC analysis. What are the likely causes and solutions?
A3: Poor peak shape for this compound can be caused by several factors:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Optimizing the pH can improve peak shape.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Diluting the sample or reducing the injection volume can resolve this.
-
Secondary Interactions: this compound, being a basic compound, can have secondary interactions with residual silanol (B1196071) groups on the silica-based column, leading to peak tailing. Using a base-deactivated column or adding a competing base like triethylamine (B128534) to the mobile phase can mitigate this issue.
-
Column Degradation: Over time, the performance of an HPLC column can degrade. Replacing the column may be necessary.
Troubleshooting Guides
Issue 1: Unexpected Peaks or Poor Resolution in HPLC Assay
If you are observing unexpected peaks or poor resolution between this compound and other components, follow this troubleshooting workflow:
Caption: Workflow for troubleshooting unexpected peaks in HPLC.
Experimental Protocol: Mobile Phase Optimization
-
Initial Conditions: Start with a previously reported or in-house developed mobile phase for this compound analysis. A common mobile phase composition is a mixture of methanol (B129727), acetonitrile (B52724), and water or a buffer.
-
Vary Organic Solvent Ratio: Systematically alter the ratio of the organic solvents (e.g., methanol, acetonitrile) to water/buffer. For example, if the starting condition is 40:30:30 (methanol:acetonitrile:water), try varying the ratios to 50:20:30 and 30:40:30 to observe the effect on retention time and resolution.
-
Adjust pH: The pH of the aqueous component of the mobile phase is critical. For this compound, which has a pKa of 8.4, adjusting the pH can significantly impact its retention and peak shape. Prepare mobile phases with different pH values (e.g., pH 3.0, 4.0, 5.0) using a suitable buffer like phosphate (B84403) or acetate.
-
Evaluate Results: After each modification, inject a standard solution of this compound and any potential interferents (e.g., metabolites, co-formulated drugs). Monitor the retention times, peak shapes, and resolution.
-
Select Optimal Conditions: Choose the mobile phase composition and pH that provide the best resolution and peak shape for this compound.
Quantitative Data Summary: Example HPLC Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zodiac C18 (250x4.6mm, 5µm) | Merck Hibar RP-18 (250x4.6mm, 5µm) | Phenomenex Luna ODS C18 (250x4.6mm, 5µm) |
| Mobile Phase | Methanol:Acetonitrile:Water (40:30:30, v/v/v) | 1% Triethylamine:Methanol:Acetonitrile (35:20:45, v/v/v), pH 3.4 | Gradient Elution with A: 0.1% triethylamine in 50mM KH2PO4 buffer, pH 3.0 and B: Acetonitrile |
| Flow Rate | 1.0 mL/min | 2.0 mL/min | 1.5 mL/min |
| Detection | 217 nm | 220 nm | 215 nm |
| Retention Time | 5.35 min | 3.88 min | Not specified |
Issue 2: Suspected Matrix Effects in LC-MS/MS Bioanalysis
Matrix effects, such as ion suppression or enhancement, can lead to inaccurate quantification in bioanalytical methods. Use the following guide to identify and mitigate these effects.
Caption: Decision tree for addressing matrix effects.
Experimental Protocol: Qualitative Assessment of Matrix Effects by Post-Column Infusion
-
Setup: Infuse a standard solution of this compound at a constant flow rate into the LC flow stream after the analytical column but before the mass spectrometer inlet.
-
Injection: Inject a blank, extracted matrix sample (e.g., plasma from a drug-free subject) onto the HPLC column.
-
Analysis: Monitor the signal of the infused this compound standard over the course of the chromatographic run.
-
Interpretation: A stable, flat baseline indicates no matrix effects. A dip in the baseline at the retention time of this compound indicates ion suppression, while a rise indicates ion enhancement.
Experimental Protocol: Improving Sample Preparation to Reduce Matrix Effects
-
Protein Precipitation (PPT):
-
To 100 µL of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Solid-Phase Extraction (SPE):
-
Choose an appropriate SPE sorbent (e.g., C18, mixed-mode cation exchange) based on the physicochemical properties of this compound.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the pre-treated sample (e.g., diluted plasma).
-
Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elute this compound with a strong organic solvent.
-
Evaporate the eluate and reconstitute for analysis. SPE generally provides a cleaner extract than PPT.
-
Quantitative Data Summary: Impact of Sample Preparation on Recovery
| Sample Preparation Method | Analyte Recovery (%) | Reduction in Matrix Effect |
| Protein Precipitation | 85 - 95% | Moderate |
| Liquid-Liquid Extraction | 70 - 90% | Good |
| Solid-Phase Extraction | > 90% | Excellent |
Note: These are typical values and will vary depending on the specific protocol and matrix.
By following these guides, researchers can effectively troubleshoot and resolve common interference issues in this compound assays, leading to more accurate and reliable results.
References
Technical Support Center: Orphenadrine and Its Degradation Products
For researchers, scientists, and drug development professionals, understanding the stability and degradation profile of a compound is critical for the accuracy and reproducibility of experimental results. This guide provides troubleshooting advice and frequently asked questions regarding orphenadrine and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: this compound can degrade under various conditions to form several products. The most commonly cited degradation products and metabolites include:
-
N-Desmethylthis compound: Formed by the removal of one methyl group from the tertiary amine.
-
N,N-didemethylthis compound: Formed by the removal of both methyl groups.
-
This compound N-oxide: Results from the oxidation of the tertiary amine.[1]
-
N-Nitroso-orphenadrine (NMOA): A nitrosamine (B1359907) impurity that can form in the presence of nitrosating agents.[2][3]
Q2: Under what conditions does this compound typically degrade?
A2: this compound is susceptible to degradation under forced conditions, which are often used in stability studies to predict its long-term stability.[4] Key conditions leading to degradation include:
-
Oxidative conditions: Significant degradation occurs in the presence of oxidizing agents like hydrogen peroxide.[4]
-
Photolytic conditions: Exposure to UV light can cause degradation.[4]
-
Acidic and Basic Hydrolysis: this compound shows some degradation under acidic and basic conditions, though it is relatively stable in neutral aqueous solutions.[4]
-
Thermal Stress: Elevated temperatures can accelerate the degradation process.
Q3: How can the presence of degradation products impact my experimental results?
A3: The presence of this compound degradation products can significantly impact experimental outcomes due to their own potential pharmacological activity. This compound itself has multiple mechanisms of action, including anticholinergic, NMDA receptor antagonist, and sodium channel blocking activities.[5][6] Its degradation products may retain some of these activities, leading to:
-
Inaccurate Potency Measurements: If a degradation product has a similar or different potency at the target receptor, it can lead to an over- or underestimation of this compound's true potency.
-
Off-Target Effects: Degradation products might interact with other receptors or cellular components that are not the intended target of the experiment, leading to confounding results.
-
Variability in Results: The extent of degradation can vary between batches of this compound or even within the same batch over time, leading to poor reproducibility of experiments.
Troubleshooting Guide
Issue 1: Inconsistent results in receptor binding assays.
-
Possible Cause: Your this compound stock may contain varying amounts of pharmacologically active degradation products. N-demethylthis compound and N,N-didemethylthis compound are known to be pharmacologically active metabolites.[7] If your assay is targeting muscarinic acetylcholine (B1216132) receptors or NMDA receptors, these compounds could be competing with this compound for binding.
-
Troubleshooting Steps:
-
Analyze Purity: Use a stability-indicating HPLC method to check the purity of your this compound stock solution. Compare the chromatogram to a reference standard if available.
-
Freshly Prepare Solutions: Prepare this compound solutions fresh from a solid, well-stored source for each experiment to minimize degradation in solution.
-
Control for Degradation: If you suspect degradation is occurring during the experiment, you can analyze a sample of your assay medium post-incubation to check for the appearance of degradation peaks by HPLC.
-
Issue 2: Unexpected cellular toxicity or off-target effects in cell-based assays.
-
Possible Cause: The presence of degradation products, such as N-Nitroso-orphenadrine (NMOA), could be contributing to cellular toxicity. Nitrosamine impurities are a known concern due to their potential carcinogenicity.[2][8]
-
Troubleshooting Steps:
-
Assess Stock Integrity: Have your this compound stock analyzed for the presence of nitrosamine impurities, especially if the source or storage history is unknown.
-
Use High-Purity Compound: Whenever possible, use a recently purchased, high-purity this compound standard from a reputable supplier who provides a certificate of analysis detailing impurity levels.
-
Include Vehicle Controls: Always include a vehicle control in your experiments to ensure that the observed effects are due to the compound and not the solvent or other components of the solution.
-
Issue 3: Difficulty replicating in vivo pharmacological effects.
-
Possible Cause: The in vivo metabolic profile of this compound, leading to the formation of active metabolites like N-demethylthis compound, can contribute to the overall pharmacological effect.[7][9] In vitro experiments using only the parent drug may not fully recapitulate the in vivo situation.
-
Troubleshooting Steps:
-
Consider Metabolites: When designing experiments, consider the potential contribution of active metabolites to the observed in vivo effects.
-
Test Metabolites Directly: If commercially available, test the primary metabolites (e.g., N-Desmethylthis compound) in your in vitro assays to understand their individual pharmacological profiles and how they might contribute to the in vivo observations.
-
Data on this compound Degradation
The following table summarizes the degradation of this compound under various stress conditions as reported in a stability-indicating HPLC method study.
| Stress Condition | % Degradation of (+)-Orphenadrine | % Degradation of (-)-Orphenadrine |
| Alkaline (0.1N NaOH) | 7.50% | 12.12% |
| Acidic (0.1N HCl) | 8.18% | 10.65% |
| Oxidative (3% H2O2) | 92.05% | 93.34% |
| Photolytic | 12.50% | 13.52% |
| Neutral (Water) | Stable | Stable |
Data adapted from a study by Senthil Kumar KR et al.[4]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general steps for conducting a forced degradation study to identify potential degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound citrate (B86180) at a concentration of 1000 µg/mL in a suitable solvent (e.g., methanol (B129727) or water).
-
Acid Hydrolysis:
-
Take 1 mL of the stock solution and dilute it with 0.1N hydrochloric acid in a 10 mL volumetric flask.
-
Keep the solution at room temperature or heat it to accelerate degradation.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1N sodium hydroxide (B78521), and dilute with the mobile phase for HPLC analysis.[4]
-
-
Base Hydrolysis:
-
Take 1 mL of the stock solution and dilute it with 0.1N sodium hydroxide in a 10 mL volumetric flask.
-
Follow the same procedure as for acid hydrolysis, neutralizing with 0.1N hydrochloric acid before HPLC analysis.[4]
-
-
Oxidative Degradation:
-
Take 1 mL of the stock solution and dilute it with 3% hydrogen peroxide in a 10 mL volumetric flask.
-
Keep the solution at room temperature and analyze at different time points by diluting with the mobile phase.[4]
-
-
Photodegradation:
-
Expose a solution of this compound in a transparent container to UV light (e.g., in a UV chamber) for a specified duration.
-
Analyze the sample by HPLC.[4]
-
-
Thermal Degradation:
-
Keep the solid drug or a solution of the drug at an elevated temperature (e.g., 70°C) for a defined period.
-
Dissolve or dilute the sample in the mobile phase for HPLC analysis.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This is an example of an HPLC method that can be used to separate this compound from its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and a buffer (e.g., ammonium (B1175870) bicarbonate or potassium dihydrogen phosphate). The exact ratio and pH should be optimized for best separation. One example is acetonitrile and 20mM ammonium bicarbonate (75:25 v/v).[4]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance (e.g., 215 nm or 241 nm).[4][5]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 40°C).
Visualizations
Caption: Potential degradation and metabolic pathways of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: Simplified overview of this compound's multiple signaling pathways.
References
- 1. This compound | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. Sandoz recalls 13 lots of this compound citrate 100 mg ER tablets - Nitrosamines in the News - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. thaiscience.info [thaiscience.info]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. SMPDB [smpdb.ca]
- 7. go.drugbank.com [go.drugbank.com]
- 8. N-Nitroso Desmethyl this compound (NMOA) | Manasa Life Sciences [manasalifesciences.com]
- 9. Pilot study of this compound as a novel treatment for muscle cramps in patients with liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Orphenadrine Dosage for Neuroprotective Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing orphenadrine in neuroprotective studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the optimal concentration of this compound for in vitro neuroprotection studies?
A1: The optimal in vitro concentration of this compound for neuroprotection is model-dependent but typically falls within the low micromolar range. It is crucial to perform a dose-response curve for your specific cell type and neurotoxic insult.
-
Starting Point: A concentration of 6 µM has been shown to have the highest cytoprotective effect in cerebellar granule cells (CGCs) against 3-nitropropionic acid (3-NPA)-induced toxicity.[1]
-
Caution: this compound can exhibit toxicity at higher concentrations. Doses above 24 µM may fail to prevent neurotoxicity, and concentrations exceeding 48 µM can potentiate cell death.[1] In some cases, this compound alone at 48 µM has been observed to induce rapid necrotic death.[1]
Troubleshooting:
-
Issue: No neuroprotective effect is observed.
-
Solution: Ensure your starting concentration is appropriate. Consider that the IC50 for preventing NMDA-evoked mitochondrial and cytoplasmic membrane potential decrease is around 11.6-13.5 µM.[2] Your neurotoxic insult might be too severe. Try reducing the concentration or duration of the neurotoxin exposure.
-
-
Issue: Increased cell death is observed with this compound treatment.
-
Solution: You are likely using a toxic concentration of this compound. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell model.
-
Q2: What is a recommended starting dosage for in vivo neuroprotective studies with this compound?
A2: For in vivo studies in rats, a dosage of 30 mg/kg of this compound administered intraperitoneally (i.p.) has been shown to be effective in preventing neurotoxicity induced by 3-NPA.[1] Lower doses of 10 and 20 mg/kg were found to be ineffective in the same study. In a kainic acid-induced excitotoxicity model, a pretreatment with 10 mg/kg of this compound blocked the increase in markers of neuronal damage.
Troubleshooting:
-
Issue: No neuroprotective effect is seen in our animal model.
-
Solution: The dosage may be too low for your specific model or species. Consider increasing the dose, but be mindful of potential side effects. The timing of administration is also critical; this compound is often given as a pretreatment before the neurotoxic insult.
-
-
Issue: Animals are showing adverse effects.
-
Solution: this compound has anticholinergic and antihistaminic effects which can cause sedation, confusion, and motor impairment. If these side effects are confounding your results, consider a lower dose or a different administration route. It's important to have a control group treated with this compound alone to distinguish drug effects from the effects of the neurotoxic insult.
-
Q3: What are the main mechanisms of this compound's neuroprotective action?
A3: The primary neuroprotective mechanism of this compound is its action as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It binds to the phencyclidine (PCP) site within the NMDA receptor's ion channel, thus blocking excessive calcium influx that leads to excitotoxicity. This compound has a Ki value of 6.0 µM for the NMDA receptor.
This compound is also known as a "dirty drug" due to its multiple pharmacological actions, which include:
-
Anticholinergic effects: It is a nonselective muscarinic acetylcholine (B1216132) receptor antagonist.
-
Antihistaminic effects: It acts as an H1 receptor antagonist.
-
Sodium channel blockade: It can block Nav1.7, Nav1.8, and Nav1.9 sodium channels.
-
Norepinephrine and dopamine (B1211576) reuptake inhibition.
Q4: How should I prepare and handle this compound for my experiments?
A4: this compound citrate (B86180) is the commonly used salt. For in vitro studies, it can be dissolved in the culture medium. For in vivo studies, it can be dissolved in saline for intraperitoneal injection.
Troubleshooting:
-
Issue: Concerns about the stability of this compound in solution.
-
Solution: While specific data on long-term stability in all culture media is limited, studies have shown that this compound enantiomers are relatively stable in acidic and neutral aqueous solutions for up to 24 hours. It is best practice to prepare fresh solutions for each experiment. This compound citrate has been found to be physically compatible with 0.45% NaCl for up to 24 hours.
-
Q5: How can I control for the off-target effects of this compound in my study?
A5: Given this compound's multiple mechanisms of action, it is important to design experiments that can help isolate the effects of interest.
Troubleshooting:
-
Issue: Disentangling NMDA receptor antagonism from anticholinergic effects.
-
Solution:
-
Use other NMDA receptor antagonists: Compare the effects of this compound with more selective NMDA receptor antagonists (e.g., MK-801) to see if they produce similar neuroprotective outcomes in your model.
-
Use a muscarinic antagonist control: Include a control group treated with a specific muscarinic antagonist (that lacks NMDA receptor activity) to determine the contribution of anticholinergic effects to the observed neuroprotection.
-
Knockdown/knockout models: If available, use cell lines or animal models with altered expression of the NMDA or muscarinic receptors.
-
-
Data Presentation
Table 1: In Vitro this compound Dosage for Neuroprotection
| Cell Type | Neurotoxic Insult | Effective this compound Concentration | Toxic Concentration | Reference |
| Cerebellar Granule Cells (CGCs) | 3-Nitropropionic Acid (100 µM) | 6 µM (highest protection) | > 24 µM | |
| Rat Dissociated Cerebellar Granule Cells | NMDA (100 µM) | IC50 of 11.6 - 13.5 µM | Not specified |
Table 2: In Vivo this compound Dosage for Neuroprotection
| Animal Model | Neurotoxic Insult | Effective this compound Dosage | Administration Route | Ineffective Dosage | Reference |
| Sprague-Dawley Rats | 3-Nitropropionic Acid (30 mg/kg/day for 3 days) | 30 mg/kg/day for 3 days | Intraperitoneal (i.p.) | 10 and 20 mg/kg/day | |
| Rats | Kainic Acid (10 mg/kg) | 10 mg/kg (pretreatment) | Not specified | Not specified | |
| Mice | Maximal Electroshock | ED50 of 16.8 - 25.6 mg/kg | Intraperitoneal (i.p.) | 2.8 mg/kg (ineffective alone) |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assessment using Neutral Red Assay
This protocol is adapted from procedures for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 50% confluent at the time of treatment.
-
Cell Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) for a specified period (e.g., 30 minutes).
-
Introduce the neurotoxic agent (e.g., 3-NPA, glutamate) to the wells, except for the control wells.
-
Include a vehicle control group (cells treated with the vehicle used to dissolve this compound and the neurotoxin) and an this compound-only control group.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24 hours).
-
Neutral Red Staining:
-
Prepare a fresh solution of neutral red in the appropriate culture medium.
-
Remove the treatment medium from the cells and add the neutral red-containing medium.
-
Incubate for 1-4 hours to allow for dye uptake by viable cells.
-
-
Dye Extraction:
-
Remove the neutral red medium and wash the cells with a suitable buffer (e.g., DPBS).
-
Add a destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well to extract the dye from the cells.
-
Shake the plate for at least 10 minutes to ensure complete solubilization of the dye.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells.
Protocol 2: Assessment of Mitochondrial Membrane Potential (MMP)
This protocol utilizes a cationic dye like TMRE or JC-1 to assess mitochondrial health.
-
Cell Culture and Treatment: Culture and treat cells with the neurotoxin and/or this compound as described in Protocol 1. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Dye Loading:
-
Prepare a working solution of the MMP-sensitive dye (e.g., TMRE or JC-1) in a suitable buffer or medium.
-
Add the dye solution to each well and incubate for 15-30 minutes at 37°C.
-
-
Washing:
-
For adherent cells, gently aspirate the dye solution and wash the cells with a pre-warmed buffer.
-
For suspension cells, centrifuge the cells to pellet them, then resuspend in a pre-warmed buffer.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
For JC-1, measure both green fluorescence (monomers, indicating low MMP) and red fluorescence (J-aggregates, indicating high MMP). The ratio of red to green fluorescence is a measure of mitochondrial polarization.
-
-
Data Analysis: Compare the fluorescence intensity or the red/green ratio of the treated cells to that of the control cells. A decrease in fluorescence (for TMRE) or a decrease in the red/green ratio (for JC-1) indicates a loss of MMP.
Mandatory Visualizations
Caption: this compound's neuroprotective signaling pathway.
Caption: General experimental workflow for neuroprotection studies.
References
Challenges in translating Orphenadrine preclinical data to clinical trials
Technical Support Center: Orphenadrine Translational Challenges
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges in translating preclinical data on this compound to clinical trial applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the discrepancy between preclinical efficacy and clinical trial outcomes for this compound?
A1: The translation of this compound's preclinical efficacy, particularly in areas like neuroprotection, to clinical success has been challenging due to a combination of factors.[1][2] this compound is considered a "dirty drug" because it interacts with multiple targets, including muscarinic acetylcholine (B1216132) receptors, histamine (B1213489) H1 receptors, and NMDA receptors.[3][4] This multi-target activity can lead to different dominant effects and side effects in different species and disease contexts.
Key reasons for the translational gap include:
-
Complex Pharmacodynamics: this compound's effects as an anticholinergic, antihistamine, and NMDA antagonist can vary significantly between animal models and humans.[3] The intended therapeutic effect in a preclinical model may be overshadowed by off-target effects in humans.
-
Differences in Disease Models: Preclinical models of disease, such as induced ischemia for neuroprotection studies, may not accurately replicate the complex pathology of human conditions like stroke.
-
Pharmacokinetic Variability: Significant interspecies differences in drug metabolism, protein binding, and elimination half-life can alter the exposure and therapeutic window between preclinical species and humans.
-
Interspecies Differences in the Blood-Brain Barrier (BBB): The permeability of the BBB can differ between species, such as rodents and humans, potentially leading to an overestimation of the drug's penetration into the central nervous system in preclinical studies.
Q2: How do interspecies differences in metabolism affect the translation of this compound's pharmacokinetic data?
A2: Interspecies differences in metabolism are a critical hurdle. This compound is extensively metabolized in the liver, primarily through N-demethylation to its active metabolites, N-demethylthis compound and N,N-didemethylthis compound. The activity and expression of cytochrome P450 (CYP) enzymes responsible for this metabolism can vary significantly between species like rats, dogs, and humans.
Observed Differences:
-
Metabolite Profile: The ratio of this compound to its metabolites can differ across species. For instance, studies in dogs have suggested that competition for biotransformation between this compound and its N-demethylated metabolite can occur, leading to non-linear pharmacokinetics with multiple doses.
-
Elimination Half-Life: The elimination half-life of this compound varies considerably. In humans, it ranges from 13 to 20 hours, while in other species like camels, it is much shorter, around 3.57 hours. This impacts dosing schedules and the potential for drug accumulation.
Data Summary: this compound Pharmacokinetics Across Species
| Parameter | Human | Rat | Dog | Camel |
| Elimination Half-life (t½) | ~13-20 hours | Variable, enantioselective | Data suggests non-linear PK | ~3.57 hours |
| Primary Metabolism Route | Hepatic N-demethylation | Hepatic N-demethylation | Hepatic N-demethylation | Hepatic N-demethylation & Hydroxylation |
| Key Metabolites | N-demethylthis compound, N,N-didemethylthis compound | N-demethylthis compound | N-demethylthis compound | N-desmethyl-orphenadrine, N,N-didesmethyl-orphenadrine, hydroxyl-orphenadrine |
| Bioavailability (Oral) | ~90% | High | High | N/A (IV study) |
Note: Data is compiled from multiple sources and may vary based on study design.
Q3: What are the known off-target effects of this compound observed in clinical trials that were not prominent in preclinical studies?
A3: In clinical settings, the anticholinergic side effects of this compound are often dose-limiting and more pronounced than what might be predicted from some animal models. Common side effects reported in humans include dry mouth, dizziness, drowsiness, constipation, and blurred vision. While these are known effects of anticholinergic drugs, their prevalence and impact on patient tolerance can be underestimated in preclinical studies where behavioral assessments are less nuanced.
Additionally, this compound is known to block HERG potassium channels, which can have implications for cardiac safety that may not be fully apparent in all preclinical toxicology screens.
Data Summary: Adverse Effects in Preclinical vs. Clinical Studies
| Adverse Effect | Preclinical Observation (Rodent Models) | Clinical Observation (Human Trials) |
| Anticholinergic | Reduced salivation, altered motor activity. | High incidence of dry mouth, dizziness, drowsiness, blurred vision. |
| CNS Stimulation | Increased locomotor activity at certain doses. | Can cause stimulation, especially in the elderly. |
| Cardiovascular | Minimal effects at therapeutic doses. | Tachycardia, palpitations. HERG channel blockade is a known property. |
| Gastrointestinal | Not commonly reported as a primary finding. | Nausea, constipation. |
Troubleshooting Guides
Problem 1: Our in vivo rodent model shows significant neuroprotective effects of this compound, but we are struggling to establish a clear dose-response relationship. What could be the issue?
Answer: This is a common challenge that can stem from this compound's complex pharmacology.
Troubleshooting Workflow:
Detailed Steps:
-
Confirm Drug Exposure:
-
Issue: The relationship between the administered dose and the concentration of this compound and its active metabolites in the plasma and, more importantly, the brain may not be linear.
-
Action: Perform pharmacokinetic analysis at multiple time points for each dose group. Measure both the parent drug and its primary N-demethylated metabolites.
-
Protocol: See "Protocol: Brain and Plasma Pharmacokinetic Analysis" below.
-
-
Assess Target Engagement:
-
Issue: this compound's multiple mechanisms of action (anticholinergic, NMDA antagonism) may have different dose-dependencies. At higher doses, sedative or anticholinergic effects might interfere with the neuroprotective outcome measures.
-
Action: Use ex vivo receptor binding assays or autoradiography to determine the occupancy of muscarinic and NMDA receptors in the brain tissue from your study animals at different doses.
-
-
Evaluate Confounding Behavioral Effects:
-
Issue: The observed neuroprotective effect might be confounded by the drug's impact on motor activity or sedation, which can affect behavioral tests used to assess neurological deficits.
-
Action: Include a separate cohort of animals to specifically measure motor activity (e.g., open field test) and sedation at each dose level, independent of the injury model.
-
-
Refine Dosing Strategy:
-
Action: Based on the PK/PD data, you may need to explore a lower dose range where you can achieve sufficient NMDA receptor antagonism without significant confounding anticholinergic or sedative effects.
-
Protocol: Brain and Plasma Pharmacokinetic Analysis
Objective: To determine the concentration of this compound and its major metabolites in plasma and brain tissue following administration in a rodent model.
Methodology:
-
Dosing and Sampling:
-
Administer this compound via the intended route (e.g., intraperitoneal or oral gavage) to multiple cohorts of animals at each dose level.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), euthanize a cohort of animals.
-
Collect trunk blood into EDTA-containing tubes and immediately centrifuge at 4°C to separate plasma.
-
Perfuse the brain with ice-cold saline to remove blood contamination, then carefully dissect and snap-freeze the brain tissue.
-
-
Sample Preparation:
-
Plasma: Perform a liquid-liquid extraction. To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound) and 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether). Vortex, centrifuge, and evaporate the organic layer to dryness. Reconstitute in the mobile phase.
-
Brain: Homogenize the brain tissue in a buffer. Perform a protein precipitation with acetonitrile (B52724) containing the internal standard. Centrifuge and collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentrations of this compound and its metabolites.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: Use multiple reaction monitoring (MRM) mode to detect the specific parent-daughter ion transitions for each analyte.
-
-
Data Analysis:
-
Calculate the concentration of each analyte in the samples using a standard curve.
-
Plot the concentration-time profiles for plasma and brain tissue and calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½).
-
References
Long-term stability of frozen Orphenadrine stock solutions
This technical support center provides guidance on the long-term stability of frozen orphenadrine stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Acetonitrile (B52724) is a suitable solvent for preparing this compound citrate (B86180) stock solutions for use in analytical methods like HPLC.[1] For cell-based assays, DMSO is a common choice, but the final concentration in the culture medium should be kept low (typically <0.5%) to avoid cellular toxicity.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[2] The solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] this compound is sensitive to light, so it is crucial to protect the solutions from light by using amber vials or by wrapping the containers in aluminum foil.
Q3: How long can I store frozen this compound stock solutions?
Q4: What are the known degradation pathways for this compound?
A4: Forced degradation studies have shown that this compound is susceptible to degradation under certain conditions. The tertiary amine group in its structure makes it particularly prone to oxidation.[1] It also shows some degradation under basic and photolytic (light) conditions.[1] Acidic and neutral conditions appear to have a less significant impact on its stability.[1]
Q5: What are the potential degradation products of this compound?
A5: The primary degradation of this compound is expected to occur at the tertiary amine, potentially leading to N-oxide derivatives. Other potential degradation products could arise from the cleavage of the ether linkage under harsh conditions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results over time. | Degradation of the this compound stock solution. | - Prepare fresh stock solutions more frequently. - Ensure proper storage conditions (frozen, protected from light). - Avoid multiple freeze-thaw cycles by preparing single-use aliquots. - Verify the concentration of your stock solution using a stability-indicating method like HPLC. |
| Precipitate observed in the stock solution after thawing. | The solubility of this compound may be reduced at low temperatures or the solvent may have evaporated. | - Gently warm the solution to room temperature and vortex to redissolve the precipitate. - If the precipitate does not dissolve, centrifuge the vial and use the supernatant, but be aware that the concentration may have changed. - Prepare a fresh stock solution. |
| Loss of drug activity in biological assays. | Degradation of this compound to inactive products. | - Confirm the identity and purity of the this compound standard. - Prepare fresh stock solutions from a new batch of the compound. - As this compound is susceptible to oxidation, consider degassing your solvent before preparing the stock solution. |
Experimental Protocols
Protocol for Preparing a Frozen this compound Stock Solution
-
Materials:
-
This compound citrate powder
-
Anhydrous acetonitrile or DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound citrate powder in a sterile environment.
-
Add the appropriate volume of solvent to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for a Stability-Indicating HPLC Method
This protocol is based on a published method for the analysis of this compound and its degradation products.[1]
-
Chromatographic Conditions:
-
Column: Phenomenex® lux cellulose (B213188) 1 C18 (250 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Acetonitrile and 20 mM ammonium (B1175870) bicarbonate (75:25 v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 241 nm[1]
-
-
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Prepare your thawed stock solution by diluting it to a suitable concentration with the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the peak area of the this compound peak in your sample to the standard to determine the concentration.
-
The presence of additional peaks may indicate the presence of degradation products.
-
Visualizations
Caption: Workflow for preparing, storing, and analyzing the stability of frozen this compound stock solutions.
Caption: Simplified overview of this compound's primary mechanisms of action.
References
Validation & Comparative
A Comparative Analysis of Orphenadrine and Baclofen for Muscle Spasticity in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of orphenadrine and baclofen (B1667701), two centrally acting skeletal muscle relaxants, focusing on their efficacy and mechanisms of action in animal models of muscle spasticity. While both drugs aim to alleviate muscle hypertonia, they operate through distinct pharmacological pathways and have been evaluated in different preclinical contexts. This document summarizes the available experimental data to inform further research and drug development efforts.
Executive Summary
Current preclinical evidence suggests that baclofen is a well-established agent for spasticity of spinal origin, with a clear mechanism of action and supporting data from animal models of spinal cord injury (SCI). This compound, conversely, is primarily characterized as a muscle relaxant for painful musculoskeletal conditions. Its efficacy in central spasticity models is less documented. Direct comparative studies of this compound and baclofen in animal models of muscle spasticity are notably scarce in the published literature. This guide, therefore, presents a comparative overview based on their individual preclinical evaluations.
Mechanisms of Action
The fundamental difference between baclofen and this compound lies in their molecular targets and subsequent signaling cascades.
Baclofen is a selective agonist of the gamma-aminobutyric acid type B (GABA-B) receptor.[1][2][3] Its binding to these receptors, located both presynaptically and postsynaptically in the spinal cord, leads to:
-
Presynaptic inhibition: Reduced influx of calcium ions (Ca2+) into the presynaptic terminal, which in turn decreases the release of excitatory neurotransmitters.[3][4]
-
Postsynaptic inhibition: Increased efflux of potassium ions (K+), leading to hyperpolarization of the postsynaptic neuron, making it less likely to fire.[4]
This dual action effectively dampens the hyperactive spinal reflexes that characterize spasticity.[2][4]
This compound possesses a more complex pharmacological profile, acting on multiple neurotransmitter systems.[5][6][7] Its primary mechanisms of action relevant to muscle relaxation are thought to be:
-
Anticholinergic effects: As a nonselective muscarinic acetylcholine (B1216132) receptor antagonist, it reduces cholinergic transmission.[5]
-
NMDA receptor antagonism: this compound acts as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its muscle relaxant and analgesic properties.[3][6][8]
-
Antihistaminic properties: It also has activity at histamine (B1213489) H1 receptors.[7]
The precise contribution of each of these mechanisms to its muscle relaxant effects in spasticity is not as clearly defined as that of baclofen.
Signaling Pathway Diagrams
Caption: Baclofen's signaling pathway in reducing muscle spasticity.
Caption: this compound's multi-target signaling pathways.
Comparative Efficacy in Animal Models
Direct comparative studies are limited. However, individual studies in relevant animal models provide insights into their potential efficacy.
| Parameter | This compound | Baclofen | References |
| Primary Indication | Painful musculoskeletal conditions | Spasticity of spinal origin (e.g., SCI, multiple sclerosis) | [1][7] |
| Animal Models Studied | - Decerebrate rigidity (cat) - Electrically and chemically induced seizures (mouse) | - Spinal cord injury (mouse, rat) - Genetic models of spasticity (mouse) | [1][2][4] |
| Efficacy in Spasticity Models | - Showed ability to block decerebrate rigidity in some animals. - Limited data specifically on spasticity from SCI models. | - Significantly improved spasticity in SCI mice (reduced Modified Ashworth Scale scores). - Improved locomotor function in SCI mice. | [1][2] |
| Effects on Motor Function | - Ataxic effects observed at higher doses. | - Can exacerbate locomotor dysfunction in SCI mice at doses effective for spasticity. | [1][2] |
Experimental Protocols
This compound: Decerebrate Rigidity Model (Cat)
This model assesses the central muscle relaxant activity of a drug.
-
Animal Model: Adult cats of either sex.
-
Procedure:
-
Anesthesia is induced with ether.
-
A tracheal cannula is inserted.
-
The animal is decerebrated at the intercollicular level.
-
Anesthesia is discontinued (B1498344) after a recovery period.
-
-
Drug Administration: this compound is administered intravenously.
-
Outcome Measures: The degree of rigidity in the extensor muscles of the limbs is observed and scored before and after drug administration. A reduction in rigidity indicates a central muscle relaxant effect.[1]
Baclofen: Spinal Cord Injury Model (Mouse)
This model is used to evaluate the efficacy of drugs on spasticity and locomotor recovery following SCI.
-
Animal Model: Adult mice (e.g., C57BL/6).
-
Procedure:
-
Anesthesia is induced (e.g., isoflurane).
-
A laminectomy is performed at a specific thoracic level (e.g., T9).
-
A controlled contusion or compression injury is induced on the exposed spinal cord.
-
-
Drug Administration: Baclofen is administered intraperitoneally at various time points post-injury.
-
Outcome Measures:
Experimental Workflow Diagram
Caption: A typical experimental workflow for comparing muscle relaxants.
Discussion and Future Directions
The available preclinical data indicate that baclofen has a well-defined role and demonstrated efficacy in animal models of spasticity arising from spinal cord pathology. Its mechanism of action via GABA-B receptor agonism is a cornerstone of its therapeutic effect.
This compound's preclinical evaluation has focused more on its general muscle relaxant and analgesic properties, often in models of acute muscle spasm or pain. While it demonstrates central muscle relaxant activity, its efficacy in chronic spasticity resulting from upper motor neuron lesions is not well-established in animal models.
A significant gap in the literature is the lack of direct, head-to-head comparative studies of this compound and baclofen in the same animal model of spasticity. Such studies would be invaluable in determining the relative efficacy and therapeutic windows of these two drugs for this indication.
Future research should aim to:
-
Conduct direct comparative studies of this compound and baclofen in validated animal models of spasticity, such as the SCI mouse model.
-
Elucidate the specific contribution of this compound's anticholinergic and NMDA antagonist properties to its effects on spasticity.
-
Investigate the potential for combination therapies to maximize efficacy while minimizing side effects.
By addressing these knowledge gaps, the scientific community can better understand the therapeutic potential of these and other muscle relaxants for the treatment of spasticity.
References
- 1. Comparison of depressant actions of this compound and diazepam on hypertonic skeletal muscle activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The beneficial aspects of spasticity in relation to ambulatory ability in mice with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of baclofen on spinal reflexes and persistent inward currents in motoneurons of chronic spinal rats with spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. NMDA receptor antagonist activity: Significance and symbolism [wisdomlib.org]
In Vitro Comparative Analysis of Orphenadrine and Other NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Orphenadrine's performance as an N-methyl-D-aspartate (NMDA) receptor antagonist against other well-known antagonists. The information presented is collated from various experimental studies to offer a comprehensive overview for research and drug development purposes.
Introduction to NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.[1][2][3] NMDA receptor antagonists are compounds that inhibit the activity of this receptor and have therapeutic potential in a range of conditions, including neurodegenerative diseases, pain, and depression.[2][4]
This compound, traditionally known as a muscle relaxant and anticholinergic agent, also exhibits non-competitive antagonistic activity at the NMDA receptor.[5][6][7][8] It binds to the phencyclidine (PCP) site within the NMDA receptor's ion channel, similar to other open-channel blockers like ketamine and dizocilpine (B47880) (MK-801).[5][8][9] This guide will compare the in vitro characteristics of this compound with other prominent NMDA antagonists, including Memantine, Ketamine, Dizocilpine (MK-801), and Phencyclidine (PCP).
Quantitative Comparison of NMDA Receptor Antagonists
The following tables summarize the quantitative data from in vitro studies, providing a comparative view of the binding affinity (Ki) and inhibitory concentration (IC50) of this compound and other selected NMDA antagonists.
Table 1: Binding Affinity (Ki) for the NMDA Receptor
| Compound | Ki (µM) | Radioligand | Tissue/Cell Type | Reference |
| This compound | 6.0 ± 0.7 | [³H]MK-801 | Human postmortem frontal cortex | [8][9] |
| Dizocilpine (MK-801) | ~0.0018 (1.8 nM) | [³H]Dizocilpine | Rat striatal tissue | [10] |
| Phencyclidine (PCP) | 0.313 | [³H]Dizocilpine | Rat striatal tissue | [10] |
| Ketamine | 3.1 | [³H]Dizocilpine | Rat striatal tissue | [10] |
| Memantine | - | - | - | - |
Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue preparation. A lower Ki value indicates a higher binding affinity.
Table 2: Inhibitory Concentration (IC50) against NMDA Receptor Activity
| Compound | IC50 (µM) | Assay Method | Cell Type/Tissue | Reference |
| This compound | 16.2 ± 1.6 | Patch-clamp (steady-state currents at -70 mV) | Cultured superior colliculus neurons | [1][8][9][11] |
| Dizocilpine (MK-801) | - | - | - | - |
| Phencyclidine (PCP) | - | - | - | - |
| Ketamine | - | - | - | - |
| Memantine | - | - | - | - |
Note: IC50 values represent the concentration of an antagonist required to inhibit 50% of the NMDA receptor response and can be influenced by factors such as agonist concentration and membrane potential.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are descriptions of common in vitro assays used to characterize NMDA receptor antagonists.
Radioligand Binding Assays
This method is used to determine the binding affinity (Ki) of a compound for the NMDA receptor.
Objective: To measure the displacement of a radiolabeled ligand from the NMDA receptor by the test compound (e.g., this compound).
Typical Protocol:
-
Membrane Preparation: Homogenates of brain tissue (e.g., human frontal cortex or rat brain) are prepared to isolate cell membranes containing NMDA receptors.[8][9][12]
-
Incubation: The membrane preparation is incubated with a specific concentration of a radiolabeled NMDA receptor antagonist, such as [³H]MK-801, which binds to the PCP site.[8][9]
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow through NMDA receptor channels and is used to determine the functional inhibitory potency (IC50) and mechanism of action of an antagonist.
Objective: To assess the effect of a compound on NMDA receptor-mediated currents in individual neurons.
Typical Protocol:
-
Cell Culture: Neurons, such as those from the superior colliculus or hippocampus, are cultured in vitro.[8][9][13]
-
Whole-Cell Recording: A glass micropipette filled with an electrolyte solution is sealed onto the membrane of a single neuron. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).[14][15]
-
NMDA Receptor Activation: The neuron is perfused with a solution containing NMDA and a co-agonist like glycine (B1666218) to activate the NMDA receptors. The resulting inward current is measured.
-
Antagonist Application: The test compound (e.g., this compound) is applied to the perfusion solution at various concentrations.
-
Data Analysis: The reduction in the NMDA-evoked current by the antagonist is measured. The concentration of the antagonist that produces a 50% reduction in the current (IC50) is determined. This method can also reveal whether the antagonist is competitive, non-competitive, or uncompetitive, and whether its blocking action is voltage-dependent.[1][8][9]
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can aid in their understanding. The following diagrams were created using Graphviz (DOT language).
NMDA Receptor Signaling Pathway
Caption: NMDA Receptor signaling and antagonist interaction.
General Experimental Workflow for Comparing NMDA Antagonists
References
- 1. Orphenandrine | 17630-53-4 | Benchchem [benchchem.com]
- 2. This compound prevents 3-nitropropionic acid-induced neurotoxicity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The blockade of NMDA receptor ion channels by ketamine is enhanced in developing rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The blockade of NMDA receptor ion channels by ketamine is enhanced in developing rat cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Orphenadrine and Tizanidine for Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of two commonly utilized centrally-acting skeletal muscle relaxants: Orphenadrine and Tizanidine (B1208945). By consolidating available preclinical data, this document aims to offer a comprehensive resource for understanding their relative efficacy, mechanisms of action, and side effect profiles. The information is presented to facilitate informed decisions in research and drug development.
At a Glance: Key In Vivo Characteristics
| Feature | This compound | Tizanidine |
| Primary Mechanism | Anticholinergic, NMDA receptor antagonist | Central Alpha-2 Adrenergic Agonist |
| Primary Site of Action | Brain stem, spinal cord | Spinal cord |
| Key In Vivo Effects | Inhibition of tonic extensor seizures, reduction of decerebrate rigidity | Inhibition of spinal polysynaptic reflexes, reduction of decerebrate rigidity, antinociception |
| Reported Efficacy (Animal Models) | Protective Index > 1 in inhibiting tonic extensor seizures (mice) and decerebrate rigidity (cats) | ED50 of 1.2 mg/kg (oral) for inhibition of morphine-induced Straub tail (mice); ED50 of 0.02 mg/kg (IV) for inhibition of hind limb extensor reflex (rabbit)[1] |
| Common In Vivo Side Effects | Dry mouth, tachycardia, urinary retention, blurred vision, weakness, sedation | Sedation, ataxia, hypotension, bradycardia, vomiting |
Efficacy in Preclinical Models: A Quantitative Overview
Direct comparative in vivo studies providing dose-response curves for muscle relaxant effects of this compound and Tizanidine are limited. However, data from separate preclinical studies offer insights into their potency and efficacy in various animal models.
This compound: In Vivo Efficacy Data
| Animal Model | Test | Route of Administration | Dose | Observed Effect | Citation |
| Mice | Maximal Electroshock-Induced Seizures | Not Specified | ED50: 16.8 - 25.6 mg/kg | Inhibition of tonic extensor seizures | [2] |
| Cats | Decerebrate Rigidity | Not Specified | Not Specified | Blockade of rigidity with a protective index > 1 | [3] |
| Mice | Hot Plate Test (Increasing Temp) | Not Specified | > low doses | Hypoalgesia | [4] |
| Mice | Formalin Test | Not Specified | Not Specified | Antinociceptive effects | [4] |
Tizanidine: In Vivo Efficacy Data
| Animal Model | Test | Route of Administration | Dose (ED50) | Observed Effect | Citation |
| Mice | Morphine-Elicited Straub Tail | Oral | 1.2 mg/kg | Inhibition of tail erection | [1] |
| Rabbit | Hind Limb Extensor Reflex | Intravenous | 0.02 mg/kg | Inhibition of reflex activity | [1] |
| Rats | Decerebrate Rigidity | Not Specified | Dose-dependent | Reduction of rigidity | [5] |
| Rats | Spinal Reflexes (polysynaptic) | Not Specified | Dose-dependent | Depression of reflex potentials | [5] |
| Rats | Thermal Hyperalgesia | Intraperitoneal | 0.5, 1.0, 2.0 mg/kg | Reversal of thermal hyperalgesia | [6] |
In Vivo Side Effect Profiles
This compound
The adverse effects of this compound observed in animal studies are primarily linked to its anticholinergic properties and are generally associated with higher doses.
| Animal Model | Observed Side Effects | Citation |
| General | Dry mouth, tachycardia, palpitation, urinary hesitancy or retention, blurred vision, mydriasis, increased ocular tension, weakness, nausea, vomiting, headache, dizziness, constipation, drowsiness. | [7] |
| Elderly Animals | Potential for mental confusion. | [7] |
Tizanidine
Tizanidine's side effects in animal models are consistent with its mechanism as a central alpha-2 adrenergic agonist.
| Animal Model | Dose | Observed Side Effects | Citation |
| Dogs and Cats | > 0.45 mg/kg | Lethargy, sedation, bradycardia, hypotension, ataxia, vomiting. | [6] |
| Dogs | 1.0 - 4.0 mg/kg/day | Sedation, ataxia. | [8] |
| Rats | 2.0 mg/kg | Some sedation. | [6] |
Mechanisms of Action: Signaling Pathways
The distinct mechanisms of this compound and Tizanidine underpin their different pharmacological profiles.
This compound's Signaling Cascade
This compound primarily exerts its muscle relaxant effects through central anticholinergic actions and antagonism of NMDA receptors.[9]
Tizanidine's Signaling Cascade
Tizanidine acts as a central alpha-2 adrenergic agonist, primarily at the spinal cord level, to inhibit the release of excitatory neurotransmitters.[5][10]
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the replication and validation of findings. Below are representative protocols for assessing muscle relaxant activity in animal models.
Rotarod Test
This test is widely used to evaluate motor coordination and the effect of drugs on it.
Objective: To assess the effect of a test compound on motor coordination and balance in rodents.
Apparatus: A rotating rod, typically with adjustable speed. The rod is divided into lanes to test multiple animals simultaneously.
Procedure:
-
Acclimatization: Animals are acclimatized to the testing room for at least one hour before the experiment.
-
Training: Animals are trained on the rotarod for a set period (e.g., 5 minutes) at a low, constant speed (e.g., 4 rpm) for 2-3 consecutive days. Animals that are unable to remain on the rod for a predetermined duration (e.g., 60 seconds) may be excluded.
-
Drug Administration: The test compound (this compound or Tizanidine) or vehicle is administered via the desired route (e.g., intraperitoneal, oral).
-
Testing: At a predetermined time post-administration (based on the drug's pharmacokinetics), each animal is placed on the rotarod. The rod is then set to either a constant speed or an accelerating speed (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Data Collection: The latency to fall from the rod is recorded for each animal. A trial is typically terminated if the animal remains on the rod for a maximum set time (e.g., 300 seconds). Multiple trials are usually conducted for each animal.
Endpoint: A significant decrease in the latency to fall in the drug-treated group compared to the vehicle-treated group indicates impaired motor coordination, which can be an indicator of muscle relaxation or sedation.
References
- 1. The adrenergic agonist tizanidine has differential effects on flexor reflexes of intact and spinalized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of this compound upon the protective activity of various antiepileptics in the maximal electroshock-induced convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of depressant actions of this compound and diazepam on hypertonic skeletal muscle activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound citrate increases and prolongs the antinociceptive effects of paracetamol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of tizanidine, a centrally acting muscle relaxant, on motor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systemic tizanidine hydrochloride (Zanaflex) relieves thermal hyperalgesia in rats with an experimental mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tizanidine and electrophysiologic analysis of spinal control mechanisms in humans with spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.hpra.ie [assets.hpra.ie]
- 9. RACGP - Time to consider a skeletal muscle relaxant? [www1.racgp.org.au]
- 10. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Orphenadrine-Paracetamol Combination Therapy Demonstrates Superior Efficacy Over Paracetamol Monotherapy in Acute Pain Management
A comprehensive review of clinical data indicates that the combination of orphenadrine citrate (B86180) and paracetamol provides significantly greater and more rapid relief from acute musculoskeletal pain compared to paracetamol alone. This heightened efficacy is attributed to the complementary mechanisms of action of the two compounds, targeting both central and peripheral pain pathways.
For researchers, scientists, and drug development professionals, the evidence suggests that this combination therapy offers a valuable alternative for the management of pain associated with muscle spasm, tension headaches, and other acute, painful musculoskeletal conditions. The addition of this compound, a centrally acting skeletal muscle relaxant with analgesic properties, to the well-established analgesic and antipyretic effects of paracetamol results in a synergistic effect, leading to improved clinical outcomes.
Quantitative Analysis of Clinical Efficacy
Multiple double-blind, randomized controlled trials have demonstrated the superior analgesic efficacy of the this compound-paracetamol combination. The following tables summarize key quantitative data from these studies.
Table 1: Comparison of this compound/Paracetamol Combination vs. Paracetamol Monotherapy in Painful Musculoskeletal Conditions
| Parameter | This compound (35mg) + Paracetamol (450mg) | Paracetamol (1000mg) | p-value |
| Pain Relief | |||
| Patients with >50% relief after 3 days | 7 (35%) | 2 (10%) | < 0.05 |
| Patients with >50% relief after 7 days | 16 (80%) | 10 (50%) | < 0.05 |
| Muscle Spasm Relief | |||
| Patients with >50% relief after 3 days | 6 (30%) | 1 (5%) | < 0.05 |
| Patients with >50% relief after 7 days | 15 (75%) | 8 (40%) | < 0.05 |
| Impaired Activity Improvement | |||
| Patients with >50% improvement after 3 days | 5 (25%) | 1 (5%) | < 0.05 |
| Patients with >50% improvement after 7 days | 14 (70%) | 7 (35%) | < 0.05 |
| Data extracted from McGuinness, 1983. |
Table 2: Efficacy of this compound/Paracetamol Combination vs. Placebo in Myalgia
| Parameter | This compound (35mg) + Paracetamol (450mg) | Placebo | p-value |
| Pain Relief (Visual Analogue Scale - mm) | |||
| Day 3 | 28.3 | 12.5 | < 0.05 |
| Day 7 | 45.1 | 20.4 | < 0.01 |
| Patients with Clinically Significant Improvement | 68% | 25% | < 0.01 |
| Data extracted from Høivik & Moe, 1983. |
Table 3: Efficacy of this compound/Paracetamol in Acute Lumbago
| Parameter | This compound (35mg) + Paracetamol (450mg) | Paracetamol (500mg) |
| Pain Relief at Day 3 | ||
| Marked or Complete | 20 (66.7%) | 12 (40%) |
| Slight or None | 10 (33.3%) | 18 (60%) |
| Overall Assessment at Day 3 | ||
| Good or Excellent | 22 (73.3%) | 14 (46.7%) |
| Fair or Poor | 8 (26.7%) | 16 (53.3%) |
| Data extracted from Tervo et al., 1976. |
Experimental Protocols
The clinical trials cited above employed rigorous methodologies to ensure the validity of their findings.
McGuinness, 1983: A Double-Blind Comparison in General Practice
-
Objective: To compare the efficacy of a combination tablet of this compound citrate and paracetamol with paracetamol alone in patients with painful musculoskeletal disorders.
-
Study Design: A double-blind, randomized, parallel-group study conducted over 7 days.
-
Patient Population: 40 patients with acute or sub-acute painful musculoskeletal conditions, such as muscular rheumatism, fibrositis, and sprains.
-
Inclusion Criteria: Patients aged 18-65 years with a clinical diagnosis of a painful musculoskeletal disorder.
-
Exclusion Criteria: Known hypersensitivity to either drug, pregnancy, or severe renal or hepatic impairment.
-
Treatment Groups:
-
Group 1 (n=20): this compound citrate 35mg and paracetamol 450mg, two tablets three times daily.
-
Group 2 (n=20): Paracetamol 500mg, two tablets three times daily.
-
-
Assessments: Patients were assessed at baseline, day 3, and day 7 for pain, muscle spasm, and limitation of movement using a 4-point verbal rating scale (0=none, 1=slight, 2=moderate, 3=severe).
-
Statistical Analysis: The significance of differences between the groups was assessed using the chi-squared test.
Høivik & Moe, 1983: A Double-Blind Comparison with Placebo
-
Objective: To evaluate the efficacy and tolerability of a combination of this compound and paracetamol compared with placebo in patients with myalgia.
-
Study Design: A double-blind, randomized, parallel-group study conducted over 7 days.
-
Patient Population: 44 patients with pain due to tension of the cervical and upper thoracic musculature.
-
Inclusion Criteria: Patients aged 18-70 years with palpable myositis in the neck and/or upper thorax.
-
Exclusion Criteria: Not specified in the abstract.
-
Treatment Groups:
-
Group 1 (n=22): this compound 35mg and paracetamol 450mg, one tablet three times daily.
-
Group 2 (n=22): Placebo, one tablet three times daily.
-
-
Assessments: Pain was assessed daily using a 100mm visual analogue scale (VAS).
-
Statistical Analysis: The significance of the difference in pain relief between the two groups was analyzed.
Tervo et al., 1976: A Controlled Clinical Trial in Acute Lumbago
-
Objective: To assess the value of an this compound and paracetamol combination in the treatment of acute lumbago.
-
Study Design: A double-blind, controlled clinical trial.
-
Patient Population: 60 patients with acute lumbago.
-
Treatment Groups:
-
Group A (n=30): this compound citrate 35mg and paracetamol 450mg, two tablets three times a day for three days.
-
Group B (n=30): Paracetamol 500mg, two tablets three times a day for three days.
-
-
Assessments: Clinical assessment of pain relief and overall efficacy was conducted on the third day of treatment.
-
Statistical Analysis: The results were tabulated and compared between the two groups.
Signaling Pathways and Mechanisms of Action
The enhanced efficacy of the combination therapy can be understood by examining the distinct yet complementary signaling pathways targeted by each component.
Orphenadrine versus Carisoprodol: a comparative pharmacological review
A Detailed Examination of Two Centrally Acting Skeletal Muscle Relaxants
Orphenadrine and carisoprodol (B1668446) are two widely prescribed centrally acting skeletal muscle relaxants indicated for the relief of discomfort associated with acute, painful musculoskeletal conditions. While both drugs aim to alleviate muscle spasm and pain, their pharmacological profiles, mechanisms of action, and clinical considerations differ significantly. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Neurotransmitter Systems
The primary distinction between this compound and carisoprodol lies in their principal mechanisms of action. This compound exerts its effects through a combination of anticholinergic, antihistaminic, and NMDA receptor antagonist activities, while carisoprodol's actions are primarily mediated through the modulation of GABA-A receptors.
This compound: This drug does not directly relax skeletal muscle but is believed to work through central atropine-like effects.[1] Its multifaceted mechanism involves:
-
Anticholinergic Effects: this compound blocks muscarinic acetylcholine (B1216132) receptors in the central nervous system. This is thought to contribute to its muscle relaxant properties by reducing efferent impulses.[2][3]
-
Histamine H1 Receptor Antagonism: It also acts as an antagonist at H1 receptors, which may contribute to its sedative effects.[4][5]
-
NMDA Receptor Antagonism: this compound is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding to the phencyclidine (PCP) site. This action may play a role in its analgesic effects.
Carisoprodol: The muscle relaxant effects of carisoprodol are attributed to its activity within the central nervous system, particularly in the spinal cord and descending reticular formation. Its mechanism is intrinsically linked to the gamma-aminobutyric acid (GABA) system:
-
GABA-A Receptor Modulation: Carisoprodol and its primary active metabolite, meprobamate, positively modulate GABA-A receptors, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx, hyperpolarization of neurons, and reduced neuronal excitability, resulting in sedation and muscle relaxation. Studies have shown that carisoprodol can both allosterically modulate and directly activate GABA-A receptors in a barbiturate-like manner.
Pharmacodynamics: Receptor Interactions
The following table summarizes the known receptor binding affinities and functional activities of this compound and carisoprodol.
| Drug | Target | Action | Quantitative Data | Reference |
| This compound | NMDA Receptor (PCP binding site) | Uncompetitive Antagonist | Ki: 6.0 ± 0.7 µM (human frontal cortex) | |
| IC50: 16.2 ± 1.6 µM (cultured superior colliculus neurones) | ||||
| Histamine H1 Receptor | Antagonist | Binding Affinity: -6.6 kcal/mol (in-silico) | ||
| Muscarinic Acetylcholine Receptors | Antagonist | Not specified in retrieved results | ||
| Carisoprodol | GABA-A Receptor (α1β2γ2) | Positive Allosteric Modulator & Direct Activator | EC50 (allosteric modulation): 142 ± 13 µM | |
| GABA-A Receptor (α1β2) | Positive Allosteric Modulator | EC50: 87.4 ± 16.4 µM | ||
| Meprobamate | GABA-A Receptor (α1β2γ2) | Positive Allosteric Modulator & Direct Activator | Not specified in retrieved results | |
| GABA-A Receptor (α1β2) | Direct Activator | EC50: 16.4 ± 2.39 µM |
Signaling Pathway Diagrams
Figure 1: this compound's multifaceted mechanism of action.
Figure 2: Carisoprodol's GABA-A receptor-mediated pathway.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profiles of this compound and carisoprodol influence their onset and duration of action, as well as their potential for drug interactions and accumulation.
| Parameter | This compound | Carisoprodol | Reference |
| Bioavailability | ~90% | Not established, but well absorbed | , |
| Onset of Action | 2-4 hours (oral) | 30 minutes | , |
| Duration of Action | 4-6 hours | 4-6 hours | , |
| Protein Binding | 95% | ~60% | , |
| Metabolism | Hepatic (primarily demethylation) | Hepatic (primarily by CYP2C19 to meprobamate) | , |
| Elimination Half-life | 13-20 hours | ~2 hours (Carisoprodol), ~10 hours (Meprobamate) | , |
| Excretion | Primarily renal | Renal and other routes | , |
Experimental Protocols
Determining NMDA Receptor Antagonism of this compound (Binding Assay)
A common method to determine the binding affinity of a compound to the NMDA receptor is a radioligand binding assay, as described in the study by Kornhuber et al. (1995).
Figure 3: Workflow for NMDA receptor binding assay.
Assessing GABA-A Receptor Modulation by Carisoprodol (Electrophysiology)
Whole-cell patch-clamp electrophysiology is a standard technique to study the effects of compounds on ion channels, such as the GABA-A receptor. The protocol outlined by Gonzalez et al. (2009) provides a clear example.
Figure 4: Experimental workflow for GABA-A receptor modulation.
Clinical Efficacy: A Review of the Evidence
Direct head-to-head clinical trials comparing this compound and carisoprodol are scarce. However, individual placebo-controlled studies provide insights into their efficacy for acute musculoskeletal pain. A systematic review found fair evidence that both this compound and carisoprodol are effective compared to placebo for acute back or neck pain.
This compound Clinical Trial Data
A double-blind, placebo-controlled trial by Valtonen (1975) involving 400 patients with painful muscle spasms found that 66% of patients improved on this compound compared to 53% on placebo after one week of treatment. More recently, a randomized controlled trial by Friedman et al. (2018) compared naproxen (B1676952) plus placebo to naproxen plus this compound or methocarbamol (B1676395) for acute low back pain. The study found that adding this compound to naproxen did not provide additional improvement in functional outcomes as measured by the Roland-Morris Disability Questionnaire (RMDQ).
| Trial | Comparison | Primary Outcome | Result | Reference |
| Valtonen, 1975 | This compound vs. Placebo | Subjective assessment of improvement | 66% improved with this compound vs. 53% with placebo | |
| Friedman et al., 2018 | Naproxen + this compound vs. Naproxen + Placebo | Change in RMDQ score at 1 week | No significant difference |
Carisoprodol Clinical Trial Data
Several placebo-controlled trials have demonstrated the efficacy of carisoprodol in acute low back pain. A study by Ralph (2008) showed that carisoprodol (250 mg and 350 mg) was significantly more effective than placebo in patient-rated relief from starting backache and global impression of change on day 3. Another trial by Siffert et al. (2010) also found carisoprodol 250 mg to be significantly more effective than placebo for the same co-primary endpoints at day 3.
| Trial | Comparison | Primary Outcome | Result | Reference |
| Ralph, 2008 | Carisoprodol (250mg & 350mg) vs. Placebo | Patient-rated relief from backache & global impression of change (Day 3) | Carisoprodol significantly better than placebo (p=0.0001 and p=0.0046 for 250mg) | |
| Siffert et al., 2010 | Carisoprodol (250mg) vs. Placebo | Patient-rated relief from backache & global impression of change (Day 3) | Carisoprodol significantly better than placebo (p<0.0001 for both) |
Adverse Effects and Safety Profile
The differing mechanisms of action of this compound and carisoprodol lead to distinct adverse effect profiles.
-
This compound: The most common side effects are related to its anticholinergic properties and include dry mouth, dizziness, drowsiness, and blurred vision.
-
Carisoprodol: The most frequent adverse effects are drowsiness, dizziness, and headache. Due to its metabolism to meprobamate, a known substance of abuse, carisoprodol carries a risk of psychological dependence and is classified as a Schedule IV controlled substance in the United States.
Conclusion
This compound and carisoprodol are both effective centrally acting skeletal muscle relaxants, but they achieve their therapeutic effects through distinct pharmacological pathways. This compound's broad spectrum of activity, targeting cholinergic, histaminergic, and glutamatergic systems, contrasts with carisoprodol's more focused modulation of the GABAergic system. This fundamental difference is reflected in their pharmacokinetic profiles, clinical efficacy nuances, and adverse effect profiles.
The choice between these agents in a clinical setting would depend on the patient's specific symptoms, comorbidities, and potential for drug interactions. For researchers and drug development professionals, the distinct mechanisms of these two drugs offer different avenues for the development of novel muscle relaxants with improved efficacy and safety profiles. The uncompetitive NMDA receptor antagonism of this compound presents a potential target for non-opioid analgesia, while the subunit-specific modulation of GABA-A receptors by carisoprodol and its metabolite highlights the potential for developing more selective GABAergic modulators with reduced abuse liability. Further head-to-head clinical trials are warranted to more definitively establish the comparative efficacy and safety of these two commonly used medications.
References
- 1. Carisoprodol-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Double-blind, placebo-controlled trial of carisoprodol 250-mg tablets in the treatment of acute lower-back spasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Orphenadrine's Potency Against Novel Muscle Relaxants
For Immediate Release
This guide provides a comprehensive benchmark of the skeletal muscle relaxant orphenadrine against more recently developed alternatives, with a focus on cyclobenzaprine (B1214914), including its novel sublingual formulation. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of pharmacological potency, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
This compound, a centrally acting muscle relaxant, has been a therapeutic option for decades. Its efficacy is attributed to a complex pharmacology, primarily involving anticholinergic and NMDA receptor antagonist activities.[1][2] In contrast, newer formulations of established drugs like cyclobenzaprine offer different receptor interaction profiles. This guide presents a quantitative comparison of the receptor binding affinities of this compound and cyclobenzaprine, details the experimental methodologies for assessing their muscle relaxant properties, and visualizes their respective signaling pathways. While a direct head-to-head functional potency comparison in a single study is not available in the reviewed literature, a comparative analysis of their binding affinities to various receptors provides valuable insights into their relative pot-encies at their respective targets.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the available quantitative data on the binding affinities (Ki) of this compound and cyclobenzaprine to their primary and secondary receptor targets. Lower Ki values indicate higher binding affinity and, therefore, greater potency at the specific receptor.
| Drug | Target Receptor | Binding Affinity (Ki) | Reference |
| This compound | NMDA Receptor | 6.0 µM (6000 nM) | [1][3][4] |
| Muscarinic M1 Receptor | 48 nM | ||
| Muscarinic M2 Receptor | 213 nM | ||
| Muscarinic M3 Receptor | 120 nM | ||
| Muscarinic M4 Receptor | 170 nM | ||
| Muscarinic M5 Receptor | 129 nM | ||
| Histamine (B1213489) H1 Receptor | ~1241 nM | ||
| Cyclobenzaprine | Serotonin (B10506) 5-HT2A Receptor | 5.2 nM | |
| Serotonin 5-HT2C Receptor | 5.2 nM | ||
| Histamine H1 Receptor | 1.3 nM | ||
| Adrenergic α-1A Receptor | 5.6 nM | ||
| Muscarinic M1 Receptor | 7.9 nM |
Experimental Protocols
In Vivo Assessment of Muscle Relaxant Activity: The Rotarod Test
The rotarod test is a standard in vivo method to assess motor coordination and the muscle relaxant effects of drugs in rodents.
Objective: To evaluate the effect of a test compound on motor coordination and balance, indicative of muscle relaxation.
Apparatus: A rotating rod apparatus with adjustable speed.
Procedure:
-
Acclimatization: Mice are acclimatized to the testing room for at least 30 minutes before the experiment.
-
Training: Mice are trained to stay on the rotating rod at a constant speed (e.g., 10-15 rpm) for a set duration (e.g., 2-5 minutes). Animals that fail to meet this criterion are excluded.
-
Administration: The test compound (e.g., this compound, cyclobenzaprine) or vehicle is administered to the trained animals, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
Testing: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), the mice are placed back on the rotarod. The rod is then set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Data Collection: The latency to fall from the rod is recorded for each animal. A shorter latency to fall compared to the vehicle-treated group indicates impaired motor coordination and muscle relaxant effects.
-
Analysis: The mean latency to fall for each treatment group is calculated and statistically compared to the control group.
In Vitro Assessment of Muscle Contraction
This in vitro assay directly measures the effect of a compound on the contractility of isolated skeletal muscle tissue.
Objective: To quantify the direct effect of a test compound on skeletal muscle contractility in response to electrical stimulation.
Apparatus:
-
Tissue organ bath with physiological saline solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Force transducer to measure muscle tension.
-
Electrical field stimulator with platinum electrodes.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: A skeletal muscle (e.g., extensor digitorum longus or soleus from a mouse or rat) is carefully dissected and mounted vertically in the organ bath. One end of the muscle is attached to a fixed hook, and the other end is connected to the force transducer.
-
Equilibration: The muscle is allowed to equilibrate in the physiological saline solution for a period of time (e.g., 30-60 minutes) under a slight resting tension.
-
Stimulation: The muscle is stimulated electrically with supramaximal square-wave pulses of a specific duration (e.g., 0.5-2 ms) and frequency (e.g., 1 Hz for single twitches or a higher frequency for tetanic contractions) to elicit muscle contractions.
-
Drug Application: After obtaining a stable baseline of contractile responses, the test compound (this compound or a novel relaxant) is added to the organ bath in increasing concentrations.
-
Data Collection: The force of muscle contraction is recorded before and after the addition of the test compound.
-
Analysis: The inhibitory effect of the compound on muscle contraction is quantified by calculating the IC50 value (the concentration of the drug that produces a 50% inhibition of the maximal contractile response).
Signaling Pathways and Mechanisms of Action
This compound's Multi-Target Mechanism
This compound's muscle relaxant effect is primarily attributed to its central actions, stemming from its ability to antagonize multiple receptor systems. It is considered a "dirty drug" due to this promiscuous binding profile. The two main pathways involved are its anticholinergic and NMDA receptor antagonist activities.
Caption: this compound's dual mechanism of action.
Cyclobenzaprine's Central Mechanism
Cyclobenzaprine is structurally similar to tricyclic antidepressants and its muscle relaxant properties are believed to be a result of its central action, primarily at the brainstem level. It is thought to reduce tonic somatic motor activity by influencing both gamma and alpha motor systems. Its potent antagonism of 5-HT2A receptors is a key feature of its mechanism.
Caption: Cyclobenzaprine's central mechanism of action.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel muscle relaxant compared to a benchmark compound like this compound.
Caption: Preclinical evaluation workflow.
Conclusion
This comparative guide demonstrates that while this compound exerts its muscle relaxant effects through a broad spectrum of receptor interactions, particularly as an anticholinergic and NMDA antagonist, newer therapeutic options like cyclobenzaprine have more defined mechanisms, with high affinity for serotonin and histamine receptors. The provided experimental protocols offer standardized methods for future head-to-head comparisons of potency and efficacy. The continued development of novel muscle relaxants with more specific targets promises to improve therapeutic outcomes and reduce the side-effect profiles associated with older, less selective agents.
References
Safety Operating Guide
Proper Disposal of Orphenadrine: A Guide for Laboratory Professionals
For Immediate Release – Researchers, scientists, and drug development professionals handling orphenadrine must adhere to specific disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. Due to its potential for environmental harm, standard disposal methods such as drain or trash disposal are not appropriate for this compound.
This compound is not classified as a controlled substance by the Drug Enforcement Administration (DEA). However, Safety Data Sheets (SDS) for this compound citrate (B86180) classify it as "Harmful if swallowed" and "Very toxic to aquatic life with long lasting effects"[1]. Therefore, preventing its entry into sewer systems and the broader environment is a critical aspect of its life cycle management in a laboratory setting[1][2].
This compound Disposal and Safety Data
The following table summarizes key quantitative and qualitative data regarding the disposal and safety of this compound. This information is compiled from safety data sheets and regulatory information.
| Parameter | Value/Statement | Source |
| DEA Controlled Substance | No | [3] |
| Acute Oral Toxicity (Mouse) | LD50: 150 mg/kg | [4] |
| Environmental Hazard | Very toxic to aquatic life with long lasting effects | |
| Recommended Disposal Method | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | |
| Prohibited Disposal Methods | Do not contaminate water, foodstuffs, feed or seed by storage or disposal. Do not discharge to sewer systems. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound in a laboratory environment. This procedure is designed to comply with safety and environmental regulations.
-
Segregation and Storage:
-
Isolate all expired, unwanted, or contaminated this compound, including pure compounds, solutions, and contaminated labware (e.g., vials, gloves, weigh boats).
-
Store the waste in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage container must be clearly labeled as "Hazardous Waste: this compound" and be tightly sealed to prevent leaks or spills.
-
-
Personal Protective Equipment (PPE):
-
When handling this compound waste, personnel must wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
-
Engage a Licensed Waste Management Vendor:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.
-
The waste must be handled by a licensed chemical waste disposal company that can provide a certificate of destruction.
-
-
Documentation:
-
Maintain a detailed inventory of all this compound waste designated for disposal. This log should include the quantity, concentration (if in solution), and date of segregation.
-
Retain all documentation provided by the waste management vendor, including manifests and the certificate of destruction, in accordance with your institution's policies and local regulations.
-
-
Emergency Procedures:
-
In case of an accidental spill, immediately contain the spill using an appropriate absorbent material.
-
Avoid generating dust from solid this compound.
-
Ventilate the area and ensure all personnel are wearing the correct PPE during cleanup.
-
Dispose of all cleanup materials as hazardous waste following the procedures outlined above.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a research setting.
Caption: Workflow for the proper disposal of this compound in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Orphenadrine
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical protocols for the handling and disposal of Orphenadrine in a laboratory setting. Adherence to these procedures is critical to ensure the safety of all researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) for Handling this compound
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE based on the handling activity.
| Activity | Required Personal Protective Equipment |
| Routine Handling (e.g., weighing, preparing solutions) | - Safety glasses with side shields- Protective gloves (e.g., nitrile)[1]- Laboratory coat |
| Operations with Potential for Aerosol Generation | - Safety goggles or a face shield- Two pairs of chemotherapy-grade gloves[2][3]- A protective disposable gown made of low-permeability fabric[3]- Appropriate, certified respirator (e.g., N95) if ventilation is inadequate[1][4] |
| Cleaning Spills | - Safety goggles and a face shield- Two pairs of chemotherapy-grade gloves- Impervious gown- Disposable shoe covers- Appropriate respirator |
| Disposal of Waste | - Safety glasses- Protective gloves- Laboratory coat |
This compound Hazard and Safety Information
This compound presents several potential health hazards that necessitate careful handling.
| Hazard Type | Description |
| Acute Toxicity (Oral) | Harmful if swallowed[1][5] |
| Eye Irritation | May cause eye irritation[5][6] |
| Skin Irritation | May cause skin irritation[5][6] |
| Respiratory Tract Irritation | May cause respiratory tract irritation[5] |
| Central Nervous System Effects | May cause central nervous system effects[5] |
| Cardiovascular Effects | May cause cardiac disturbances[5] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: A streamlined workflow for the safe handling of this compound from receipt to disposal.
Step-by-Step Handling Procedures
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Wear appropriate PPE (safety glasses and gloves) during inspection.
2. Storage:
-
Store this compound in a tightly closed container.[5]
-
The storage area should be cool, dry, and well-ventilated, away from incompatible substances.[5][7]
3. Preparation of Solutions:
-
All weighing and solution preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Use non-sparking tools to avoid ignition sources.[7]
-
Ensure an eyewash station and safety shower are readily accessible.[5]
4. Experimental Use:
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid contact with eyes, skin, and clothing.[5]
-
Do not eat, drink, or smoke in the area where this compound is handled.[1]
5. In Case of a Spill:
-
Evacuate the area and prevent entry of unnecessary personnel.
-
Wear appropriate PPE, including a respirator if necessary.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed container for disposal.
-
Do not allow the spill to enter drains or waterways.[1]
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Logical Relationship for this compound Disposal
Caption: Decision-making process for the proper disposal of different this compound waste streams.
Step-by-Step Disposal Procedures
-
General Principle: All disposal of this compound and its containers must be in accordance with local, state, and federal regulations.[1]
-
Unused this compound:
-
Whenever possible, utilize a drug take-back program for the disposal of unused this compound.[8][9]
-
If a take-back program is not available, for small quantities, the following procedure can be used, provided it is in compliance with local regulations:
-
Remove the this compound from its original container.[10][11]
-
Mix the drug with an undesirable substance such as used coffee grounds or kitty litter.[8][10][11] This makes it less appealing to children and pets and unrecognizable to anyone who might go through the trash.
-
Place the mixture in a sealable bag or container to prevent it from leaking.[8][10]
-
Dispose of the sealed container in the household trash.[11]
-
-
-
Contaminated Materials:
-
All labware, PPE, and other materials contaminated with this compound should be collected in a designated, sealed waste container.
-
Label the container clearly as "Hazardous Waste" and include the name of the chemical.
-
Dispose of the container through your institution's hazardous waste management program.
-
-
Empty Containers:
-
Before disposing of empty containers, ensure all personal and identifying information is removed from the label to protect privacy.[11]
-
Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
The cleaned container can then be disposed of according to institutional guidelines.
-
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS). Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any questions or concerns.
References
- 1. lupin.com [lupin.com]
- 2. pogo.ca [pogo.ca]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. epa.gov [epa.gov]
- 9. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 10. dea.gov [dea.gov]
- 11. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
